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  • Product: 2-Ethyl-5-methylpyrrolidine hydrochloride
  • CAS: 1432680-27-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 2-Ethyl-5-methylpyrrolidine Hydrochloride: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the spatial arrangement and steric bulk of small-molecule building blocks dictate the pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the spatial arrangement and steric bulk of small-molecule building blocks dictate the pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-Ethyl-5-methylpyrrolidine hydrochloride (CAS: 1432680-27-7) and its free base derivatives have emerged as critical chiral scaffolds in neuropharmacology [1]. This technical guide explores the physicochemical profile, mechanistic utility, and validated synthetic protocols for incorporating this sterically encumbered pyrrolidine into complex spiro-lactam architectures, specifically targeting N-methyl-D-aspartate (NMDA) receptor modulation.

Molecular Profiling & Physicochemical Properties

The 2,5-disubstituted pyrrolidine ring provides a conformationally restricted framework. The trans- or cis- orientation of the ethyl and methyl groups across the nitrogen heterocycle introduces specific vectors for hydrogen bonding and lipophilic interactions within target protein pockets.

To facilitate rapid reference for synthetic planning, the quantitative physicochemical data of the hydrochloride salt and its associated free base are summarized below:

PropertyValue / Description
Chemical Name 2-Ethyl-5-methylpyrrolidine hydrochloride
CAS Registry Number 1432680-27-7 (HCl Salt) / 89854-80-8 (Free Base)
Molecular Formula C₇H₁₆ClN (Salt) / C₇H₁₅N (Free Base)
Monoisotopic Mass 113.12045 Da (Free Base) [1]
Predicted CCS ([M+H]+) 126.0 Ų [1]
Structural Role Chiral intermediate / Conformational lock
Downstream Applications Spiro-lactam NMDA receptor modulators [2]

Mechanistic Role in Neuropharmacology

The NMDA receptor is a postsynaptic, ionotropic glutamate receptor that governs the flow of calcium (Ca²⁺) into neural cells, fundamentally driving synaptic plasticity, memory acquisition, and learning [2]. Dysregulation of this receptor is implicated in depression, schizophrenia, and excitotoxicity following ischemic stroke[3].

When synthesizing partial agonists or allosteric modulators for the NMDA receptor, researchers frequently utilize derivatives like (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate [4].

  • Causality of Structural Choice: The 2-ethyl and 5-methyl substitutions on the pyrrolidine ring create a precise steric encumbrance. This bulk restricts the rotational degrees of freedom when the pyrrolidine is fused into a spiro-lactam core, locking the molecule into a bioactive conformation that optimally fits the allosteric binding site of the NMDA receptor without triggering full, potentially excitotoxic, channel opening [2].

NMDA_Pathway A Spiro-Lactam Modulator (Pyrrolidine-Derived) B NMDA Receptor A->B Allosteric Modulation D Controlled Ca2+ Influx B->D Ion Channel Gating C Glutamate / Glycine C->B Endogenous Agonism E Synaptic Plasticity & Neuroprotection D->E Downstream Signaling

Fig 1: Mechanism of action for pyrrolidine-derived spiro-lactam NMDA receptor modulators.

Synthetic Methodologies & Protocol Design

The construction of the 2-ethyl-5-methylpyrrolidine core often relies on the intramolecular hydroamination/cyclization of aminoalkenes, catalyzed by organolanthanide complexes [5]. Once the core is established, it must be functionalized for downstream spiro-lactam assembly.

The following protocol details the critical N-Boc protection and functionalization step to yield the dicarboxylate intermediate. This protocol is designed as a self-validating system, ensuring that intermediate conversion is analytically confirmed before proceeding.

Protocol: Synthesis of 1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

Objective: To selectively protect the sterically hindered secondary amine of the pyrrolidine core while preserving the stereochemical integrity of the chiral centers.

Reagents:

  • 2-Ethyl-5-methylpyrrolidine-2-carboxylate derivative (Precursor, 1.0 eq, e.g., 30 g, 191 mmol)

  • Di-tert-butyl dicarbonate (Boc-anhydride) (2.5 eq, 104 mL, 477 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq, 23.3 g, 191 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 79.8 mL, 573 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous) (150 mL)

Step-by-Step Methodology & Causal Logic:

  • System Initialization: Purge a round-bottom flask with inert N₂ gas. Dissolve the pyrrolidine precursor (30 g) in 150 mL of anhydrous CH₂Cl₂.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc-anhydride, ensuring maximum atom economy.

  • Catalyst & Base Addition: Add DMAP (23.3 g) followed by Et₃N (79.8 mL) to the stirring solution.

    • Causality: The secondary amine of a 2,5-disubstituted pyrrolidine is highly sterically hindered. DMAP acts as a nucleophilic catalyst, attacking the Boc-anhydride to form a highly reactive N-acylpyridinium intermediate. Et₃N serves as a non-nucleophilic auxiliary base to scavenge the generated protons, preventing the acidification of the reaction matrix which would otherwise protonate the pyrrolidine nitrogen and prematurely halt the reaction[2].

  • Thermal Control & Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Introduce Boc-anhydride (104 mL) dropwise over 30 minutes.

    • Causality: The initial cleavage of the anhydride is highly exothermic. Dropwise addition at 0 °C controls the thermal runaway and suppresses the formation of unwanted side products (such as isocyanates or urea derivatives).

  • Kinetic Maturation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 16 hours.

    • Causality: While initiation requires thermal control, the sterically encumbered substitution requires sustained kinetic energy to drive the reaction to >99% conversion.

  • In-Process Validation (Self-Validating Checkpoint): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LCMS.

    • Success Criteria: The disappearance of the precursor mass and the appearance of the product mass ( m/z:158.1[M−Boc+H]+ or the full protected mass depending on ionization fragmentation) [2]. Do not proceed to workup until conversion is confirmed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DMAP and Et₃N. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is typically of sufficient purity for immediate downstream spiro-lactam synthesis.

Synthesis_Workflow Step1 Aminoalkene Precursor Step2 Hydroamination / Cyclization Step1->Step2 Organolanthanide Catalyst Step3 2-Ethyl-5-methylpyrrolidine (Core) Step2->Step3 Ring Closure Step4 Boc-Protection (DMAP, Et3N, 0°C) Step3->Step4 CH2Cl2 Solvent Step5 N-Boc Dicarboxylate Intermediate Step4->Step5 16h at RT

Fig 2: Synthetic workflow from aminoalkene precursor to the N-Boc protected dicarboxylate intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-ethyl-5-methylpyrrolidine derivatives, rigorous analytical validation is required.

  • Liquid Chromatography-Mass Spectrometry (LCMS): Utilized for rapid mass confirmation. The ionization of the Boc-protected pyrrolidine often results in the characteristic loss of the tert-butyl group under standard electrospray ionization (ESI) conditions, yielding a diagnostic fragment [2].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the relative stereochemistry (cis vs. trans) of the 2-ethyl and 5-methyl groups. The coupling constants ( J -values) of the ring protons adjacent to the nitrogen provide definitive proof of the spatial arrangement, which is paramount for the subsequent biological activity of the NMDA modulator.

References

  • PubChemLite. "Rac-(2r,5s)-2-ethyl-5-methylpyrrolidine hydrochloride." University of Luxembourg / PubChem Database. Available at: [Link]

  • Burgin, A. et al. "Spiro-lactam NMDA receptor modulators and uses thereof." United States Patent US9579304B2, Google Patents, 2017.
  • Foster, A. C., & Fagg, G. E. "Taking apart NMDA receptors." Nature, 329(6138), 395-396, 1987. Available at:[Link]

  • LookChem. "Cas 676560-83-1, (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate." LookChem Database. Available at:[Link]

  • Ryu, J. S. et al. "Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization/Bicyclization of Sterically Encumbered Aminoalkenes." Supporting Information, American Chemical Society. Available at:[Link]

Exploratory

Architecting Chiral Scaffolds: A Technical Whitepaper on 2-Ethyl-5-methylpyrrolidine HCl

Introduction: The Strategic Value of Substituted Pyrrolidines As drug discovery pivots towards highly functionalized, sp3-rich scaffolds to improve clinical success rates, chiral pyrrolidines have emerged as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyrrolidines

As drug discovery pivots towards highly functionalized, sp3-rich scaffolds to improve clinical success rates, chiral pyrrolidines have emerged as privileged structures. Specifically, 2-Ethyl-5-methylpyrrolidine hydrochloride represents a highly versatile, dialkyl-substituted nitrogen heterocycle. The strategic placement of ethyl and methyl groups at the C2 and C5 positions introduces significant steric constraints and defines the conformational landscape of the pyrrolidine ring.

As an Application Scientist, navigating the synthesis and integration of this molecule requires a deep understanding of its physical behavior. This technical guide explores the physicochemical properties, structural dynamics, and laboratory workflows associated with this critical building block.

Physicochemical Profiling and Causality

Understanding the physical properties of 2-Ethyl-5-methylpyrrolidine HCl is foundational for designing robust synthetic routes. Low molecular weight aliphatic amines are notoriously volatile, prone to oxidation, and difficult to handle as free bases. By isolating the compound as a hydrochloride salt, we achieve a stable, crystalline solid that is highly water-soluble and resistant to atmospheric degradation .

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Scientific Implication
Chemical Formula C₇H₁₆ClNRepresents the protonated amine paired with a chloride counterion.
Molecular Weight 149.66 g/mol (Salt) / 113.20 g/mol (Base)Low molecular weight ensures high atom economy when incorporated into larger APIs.
CAS Number 1432680-27-7 (HCl Salt)Standard registry identifier for the racemic or unspecified stereoisomer salt.
Physical State Solid (Crystalline Powder)The ionic lattice of the HCl salt prevents the volatility seen in the free base liquid.
Solubility H₂O, MeOH, DMSO (High); Hexane (Low)High polarity of the salt allows for easy phase-separation during free-basing.

The presence of the C2-ethyl and C5-methyl groups increases the lipophilicity (logP) of the free base compared to unsubstituted pyrrolidine. This structural modification directly translates to enhanced membrane permeability when the scaffold is integrated into active pharmaceutical ingredients (APIs).

Stereochemical Dynamics in Drug Design

The 2,5-disubstitution pattern creates two chiral centers, yielding cis (meso or racemic) and trans diastereomers. The stereochemistry dictates the vector of the nitrogen lone pair and the spatial orientation of subsequent functionalizations.

In the development of Spiro-lactam NMDA receptor modulators , the specific stereoisomers of 2-ethyl-5-methylpyrrolidine are utilized to precisely position pharmacophores within the receptor's binding pocket, thereby modulating glutamatergic neurotransmission implicated in depression and ADHD . Similarly, these chiral constraints are vital in synthesizing bridged ring compounds used as Hepatitis C virus (HCV) inhibitors , where the rigidified scaffold disrupts viral replication complexes .

Experimental Workflows: From Salt to Functionalized Scaffold

To utilize 2-Ethyl-5-methylpyrrolidine HCl in cross-coupling or peptide synthesis, it must first be converted to its free base and immediately protected (e.g., with a Boc group) to prevent unwanted side reactions. The following protocol is designed as a self-validating system, ensuring high yield and purity.

Protocol: In Situ Free-Basing and N-Boc Protection

Objective: Convert the stable HCl salt to an N-Boc protected intermediate for downstream organic synthesis.

  • Step 1: Alkalinization (Phase Transfer)

    • Action: Suspend 10 mmol (1.50 g) of 2-Ethyl-5-methylpyrrolidine HCl in 20 mL of Dichloromethane (DCM) and 20 mL of distilled water. Cool the biphasic mixture to 0°C in an ice bath. Slowly add 25 mL of 1M aqueous NaOH under vigorous stirring.

    • Causality: The strong base deprotonates the pyrrolidinium ion. The 0°C temperature suppresses the volatility of the newly formed free base, while the biphasic system immediately partitions the lipophilic free amine into the DCM layer, protecting it from aqueous degradation.

  • Step 2: Extraction and Drying

    • Action: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 15 mL of DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

    • Causality: Complete removal of water is critical. Residual moisture will hydrolyze the Boc-anhydride in the next step, reducing yield and generating tert-butanol and CO₂ side products.

  • Step 3: N-Derivatization

    • Action: To the dried DCM solution at 0°C, add 12 mmol (1.21 g) of Triethylamine (TEA), followed by dropwise addition of 11 mmol (2.40 g) of Di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: TEA acts as an acid scavenger and nucleophilic catalyst. The bulky Boc group selectively reacts with the secondary amine, driven by the release of CO₂ gas, which thermodynamically pushes the reaction to completion.

  • Step 4: Self-Validation and Analysis

    • Action: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot confirms complete protection. Wash the organic layer with 0.5M citric acid (to remove unreacted free amine), followed by brine. Evaporate the solvent to yield the Boc-protected product. Validate via ¹H-NMR.

    • Causality: The acidic wash ensures no basic impurities remain. In the ¹H-NMR spectrum, the appearance of a distinct 9H singlet at ~1.4 ppm acts as the definitive validation of successful Boc integration.

Visualizing the Chemical Logic

The following diagram illustrates the mechanistic workflow from the stable salt to the protected building block.

G A 2-Ethyl-5-methylpyrrolidine HCl (Stable Salt) B Aqueous NaOH (0°C) Biphasic System A->B Deprotonation C DCM Extraction & Na2SO4 Drying B->C Phase Transfer D Free Base Pyrrolidine (Reactive Amine) C->D Water Removal E Boc2O + TEA (N-Derivatization) D->E Electrophilic Addition F Boc-Protected Intermediate (Drug Scaffold) E->F CO2 Elimination

Synthetic workflow for the free-basing and N-Boc protection of the pyrrolidine core.

The integration of this scaffold into advanced therapeutics relies on its ability to modulate complex biological targets. The diagram below maps the translational logic from the chemical core to clinical outcomes.

G A Chiral Pyrrolidine Core (2-Ethyl-5-methyl) B Spiro-lactam Scaffold Synthesis A->B Structural Integration C Bridged Ring Synthesis A->C Structural Integration D NMDA Receptor Modulation B->D Target Binding E Viral Replication Inhibition C->E Target Binding F CNS Therapeutics (Depression, ADHD) D->F Clinical Outcome G Antiviral Therapeutics (Hepatitis C) E->G Clinical Outcome

Pharmacological translation of the 2-ethyl-5-methylpyrrolidine scaffold in drug discovery.

Conclusion

2-Ethyl-5-methylpyrrolidine HCl is far more than a simple heterocycle; it is a highly tunable, sterically defined architectural component for modern drug discovery. By mastering its physicochemical behavior—specifically its volatility profile and stereochemical nuances—application scientists can reliably integrate this molecule into complex synthetic pipelines, ultimately driving the development of next-generation CNS and antiviral therapeutics.

References

  • National Center for Biotechnology Information. "rac-(2R,5S)-2-ethyl-5-methylpyrrolidine hydrochloride | C7H16ClN". PubChem Database. Available at:[Link]

  • World Intellectual Property Organization. "WO2014120783A1 - Spiro-lactam nmda receptor modulators and uses thereof". Google Patents.
  • LookChem. "(2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate Applications and Synthesis". LookChem Database. Available at:[Link]

Foundational

Solubility Dynamics of 2-Ethyl-5-methylpyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

Executive Brief & Structural Context In pharmaceutical development and fine chemical synthesis, the solubility profile of an active pharmaceutical ingredient (API) or intermediate dictates the boundaries of process chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Structural Context

In pharmaceutical development and fine chemical synthesis, the solubility profile of an active pharmaceutical ingredient (API) or intermediate dictates the boundaries of process chemistry. While free-base 1[1], converting it to a hydrochloride salt fundamentally alters its thermodynamic landscape, shifting it toward an ionic crystal lattice[2].

However, 2-Ethyl-5-methylpyrrolidine hydrochloride presents a unique physicochemical paradox. The addition of the 2-ethyl and 5-methyl substituents onto the pyrrolidine ring introduces significant steric bulk and lipophilicity. As a Senior Application Scientist, I approach this molecule not as a simple salt, but as a highly lipophilic ion-pair system. Understanding how these alkyl groups modulate solvent interactions is critical for optimizing extraction, crystallization, and formulation workflows.

Solvation Thermodynamics: The Lipophilic Effect

The dissolution of an amine hydrochloride in an organic solvent is an endothermic battle between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

  • Lattice Disruption : In unsubstituted amine hydrochlorides, the tight ionic packing makes them practically insoluble in non-polar media. However, the 2-ethyl and 5-methyl groups act as structural wedges. This hydrocarbon bulk disrupts the crystal lattice, lowering the energy threshold required for dissociation.

  • Ion-Pair Partitioning : Once dissociated, the highly lipophilic surface area of the substituted pyrrolidine cation allows the resulting ion pair to partition effectively into moderately polar and halogenated solvents. This mirrors the behavior of other3[3].

  • Temperature Dependence : The dissolution of bulky amine hydrochlorides is highly temperature-dependent. Elevating the solvent temperature provides the kinetic energy necessary to overcome the endothermic barrier, 4[4].

G A 2-Ethyl-5-methylpyrrolidine HCl (Crystal Lattice) B Solvent Addition (Organic Medium) A->B Heat/Agitation C Lattice Dissociation (Endothermic ΔH > 0) B->C Overcome Lattice Energy D Cl⁻ Solvation (H-bonding / Dipole) C->D Anion Stabilization E Cation Solvation (Hydrophobic & Ion-Dipole) C->E Cation Stabilization F Equilibrium Solution (Solvated Ion Pairs) D->F Solvation Shell Formation E->F Lipophilic Interaction

Thermodynamic dissolution pathway of 2-Ethyl-5-methylpyrrolidine HCl in organic solvents.

Empirical Solubility Matrix

Based on the lipophilicity of the 2-ethyl and 5-methyl substituents and the 5[5], the following table summarizes the expected solubility profile across different organic solvent classes.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility (25°C)Solvation Mechanism
Polar Protic Methanol / Ethanol33.0 / 24.3> 100 mg/mL (Freely Soluble)Strong hydrogen bonding stabilizes the Cl⁻ anion; dipole interactions solvate the cation.
Polar Aprotic Dichloromethane (DCM)9.120 - 50 mg/mL (Soluble)Alkyl groups allow the solvated ion-pair to partition effectively into halogenated media.
Polar Aprotic Ethyl Acetate6.05 - 15 mg/mL (Sparingly Soluble)Moderate dipole interaction; limited ability to stabilize the isolated Cl⁻ anion.
Non-Polar Hexane / Toluene1.9 / 2.4< 1 mg/mL (Practically Insoluble)Insufficient solvent polarity to overcome the ionic lattice energy of the hydrochloride salt.

Note: The addition of a 5% polar co-solvent (e.g., methanol) to ethyl acetate or DCM will exponentially increase solubility by disrupting the localized crystal lattice.

Self-Validating Protocol: Precision Solubility Determination

To accurately determine the solubility of 2-Ethyl-5-methylpyrrolidine hydrochloride for process scale-up, standard visual methods are insufficient. The following protocol utilizes a gravimetric approach cross-validated by HPLC-ELSD (Evaporative Light Scattering Detection).

Causality of Methodological Choices:

  • Why HPLC-ELSD? The pyrrolidine ring lacks a conjugated π-system, rendering standard UV detection highly inaccurate. ELSD provides a universal mass response for non-volatile analytes, ensuring absolute quantification.

  • Why PTFE Filters? Polytetrafluoroethylene (PTFE) is universally resistant to organic solvents, preventing extractable leachables from contaminating the gravimetric mass balance.

Step-by-Step Workflow
  • Saturation & Equilibration:

    • Add 500 mg of 2-Ethyl-5-methylpyrrolidine hydrochloride to a 10 mL thermostatic glass vial.

    • Add 5.0 mL of the target organic solvent (e.g., anhydrous Dichloromethane).

    • Seal the vial and stir magnetically at 500 rpm for 48 hours at 25.0 ± 0.1 °C . Rationale: 48 hours ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of crystalline salts in low-polarity media.

  • Phase Separation:

    • Transfer the suspension to a chemical-resistant centrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved lattice.

    • Draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed, dry glass vial. Rationale: Centrifugation prior to filtration prevents filter clogging and pressure-induced dissolution artifacts.

  • Gravimetric Quantification:

    • Accurately weigh 1.0 mL of the filtered aliquot.

    • Evaporate the solvent under a gentle stream of ultra-pure Nitrogen (N₂) at 35 °C until a constant mass is achieved.

    • Calculate the gravimetric solubility ( Sgrav​ ) in mg/mL.

  • Orthogonal Validation (HPLC-ELSD):

    • Dilute a secondary 100 µL aliquot of the filtered supernatant into 900 µL of mobile phase (e.g., Acetonitrile/Water).

    • Inject into an HPLC system equipped with an ELSD detector. Compare the peak area against a pre-established calibration curve of the reference standard.

    • The system is self-validating if Sgrav​ and SELSD​ agree within a ±2.0% margin. Discrepancies indicate either solvent entrapment in the dried salt (gravimetric overestimation) or compound degradation.

References

  • ChemicalBook. "Pyrrolidine Properties, Uses, Production." ChemicalBook,
  • Chemistry LibreTexts. "15.13: Amines as Bases." LibreTexts,
  • BenchChem. "Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents." BenchChem,
  • BenchChem. "How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents." BenchChem,
  • Taylor & Francis. "Solubility and solution stability studies of different amino acid prodrugs of bromhexine." Taylor & Francis Online,

Sources

Exploratory

Comprehensive Technical Guide on 2-Ethyl-5-methylpyrrolidine Hydrochloride: Synthesis, Identification, and Pharmaceutical Applications

Executive Summary 2-Ethyl-5-methylpyrrolidine hydrochloride is a highly versatile, structurally constrained aliphatic heterocycle that serves as a critical building block in modern medicinal chemistry. Featuring a pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-5-methylpyrrolidine hydrochloride is a highly versatile, structurally constrained aliphatic heterocycle that serves as a critical building block in modern medicinal chemistry. Featuring a pyrrolidine core with dual alkyl substitutions at the C2 and C5 positions, this compound introduces significant steric bulk and distinct stereochemical vectors when incorporated into larger pharmacophores. It is prominently utilized in the synthesis of spiro-lactam NMDA (N-methyl-D-aspartate) receptor modulators, which are under active investigation for the treatment of major depressive disorder, bipolar disorder, and other cognitive dysfunctions[1][2].

As a Senior Application Scientist, the objective of this whitepaper is to provide an authoritative, self-validating framework for the synthesis, isolation, and structural elucidation of 2-ethyl-5-methylpyrrolidine hydrochloride. By understanding the mechanistic causality behind its handling—such as the necessity of salt formation for stability and orthogonal protection strategies for downstream coupling—researchers can seamlessly integrate this intermediate into complex drug discovery pipelines.

Physicochemical Properties & Nomenclature

The physical state and reactivity of 2-ethyl-5-methylpyrrolidine are heavily dependent on its form. The free base is a volatile, air-sensitive liquid, whereas the hydrochloride salt is a stable, crystalline solid. Table 1 summarizes the core identifiers and quantitative data required for procurement and stoichiometric calculations.

Table 1: Chemical Identifiers and Physicochemical Data

PropertyValue
Compound Name 2-Ethyl-5-methylpyrrolidine hydrochloride
CAS Number (General HCl Salt) 1432680-27-7[3][4]
CAS Number (rac-(2R,5S) HCl Salt) 2752764-81-9[5]
CAS Number (Free Base) 89854-80-8[6]
Molecular Formula (Salt) C₇H₁₆ClN
Molecular Weight (Salt) 149.66 g/mol [5]
Monoisotopic Mass (Base) 113.12045 Da[7]
SMILES (Base) CC1CCC(CC)N1[6]

Mechanistic Synthesis & Experimental Protocols

The construction of the dialkyl-substituted pyrrolidine core requires precise control over ring closure to manage the relative stereochemistry of the C2 and C5 substituents.

Core Ring Formation via Catalytic Hydroamination

The most atom-economical method for synthesizing the pyrrolidine core is the intramolecular hydroamination of aminoalkenes (e.g., trans-2-amino-hept-5-ene). Organolanthanide complexes are employed as precatalysts because their highly electrophilic metal centers activate the alkene moiety, lowering the activation energy for a highly regioselective 5-exo-trig cyclization[8].

Step-by-Step Protocol:

  • Preparation: In a strictly inert atmosphere (glove box, <1 ppm O₂/H₂O), load the organolanthanide catalyst (e.g., (CGC)YbCH(TMS)₂, 50 µmol) into a Schlenk flask equipped with a magnetic stir bar.

  • Substrate Addition: Add trans-2-amino-hept-5-ene (1.0 mmol) dissolved in anhydrous benzene (4.0 mL) to the catalyst[8].

  • Cyclization: Seal the vessel and stir at room temperature. Self-Validation: Monitor the reaction via GC-MS or TLC until the primary amine starting material is completely consumed (typically 2–4 hours).

  • Isolation: Quench the reaction by exposing it to air (deactivating the lanthanide catalyst). Filter the crude mixture through a short pad of silica gel, eluting with an Ethyl Acetate/Hexane gradient to isolate the 2-ethyl-5-methylpyrrolidine free base.

Hydrochloride Salt Formation (Stabilization)

Causality: Aliphatic secondary amines are susceptible to atmospheric oxidation and exhibit high volatility. Conversion to the hydrochloride salt establishes a stable, crystalline matrix, ensuring precise stoichiometric handling and extending shelf-life[8].

Step-by-Step Protocol:

  • Dissolve the purified 2-ethyl-5-methylpyrrolidine free base in anhydrous diethyl ether or a benzene-pentane mixture.

  • Cool the solution to 0 °C in an ice bath to control the exothermic neutralization.

  • Dropwise, add a standardized solution of anhydrous HCl in dioxane (1.1 equivalents). A white precipitate will immediately begin to form.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Remove volatiles in vacuo and recrystallize the solid from a benzene-pentane system to yield analytically pure 2-ethyl-5-methylpyrrolidine hydrochloride[8].

Orthogonal Protection (Boc-Derivatization)

When utilized in the synthesis of NMDA receptor modulators, the nucleophilic secondary amine must be temporarily masked to prevent off-target acylation during subsequent synthetic steps[1][2].

Step-by-Step Protocol:

  • To a stirring solution of 2-ethyl-5-methylpyrrolidine hydrochloride (1.0 eq) in CH₂Cl₂, add 4-Dimethylaminopyridine (DMAP, 1.0 eq) and Triethylamine (Et₃N, 3.0 eq) to liberate the free base in situ and act as an acid scavenger[2].

  • Cool to 0 °C and slowly add Di-tert-butyl dicarbonate (Boc-anhydride, 2.5 eq).

  • Stir at room temperature for 16 hours. Wash the organic layer with 1M HCl, extract, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate[2].

Synthesis A trans-2-amino-hept-5-ene (Starting Material) C Intramolecular Hydroamination (5-exo-trig Cyclization) A->C B Organolanthanide Catalyst (e.g., (CGC)YbCH(TMS)2) B->C Catalysis D 2-Ethyl-5-methylpyrrolidine (Free Base) C->D F 2-Ethyl-5-methylpyrrolidine HCl (Target Salt) D->F E Anhydrous HCl / Ether (0 °C) E->F Salt Formation

Synthetic workflow for 2-ethyl-5-methylpyrrolidine HCl via catalytic hydroamination.

Analytical Identification & Structural Validation

To guarantee the scientific integrity of the synthesized batch, a multi-modal analytical approach must be employed. This creates a self-validating system where molecular weight, atomic connectivity, and stereochemical purity are independently confirmed.

Mass Spectrometry (LC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular mass. For the free base (C₇H₁₅N), the theoretical monoisotopic mass is 113.12 Da.

  • Expected Adducts: High-resolution MS will display a prominent protonated molecular ion [M+H]⁺ at m/z 114.127 and a sodium adduct [M+Na]⁺ at m/z 136.109 [7].

  • Fragmentation: Collision-induced dissociation (CID) typically results in the loss of the ethyl radical, yielding a stable pyrrolinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR elucidates the specific connectivity of the dialkyl-substituted ring.

  • ¹H NMR (CDCl₃): The structural hallmark of this compound is the presence of two distinct methine protons adjacent to the nitrogen (C2 and C5). These typically appear as complex multiplets between δ 2.60 – 3.10 ppm. The C5-methyl group appears as a doublet (δ ~1.0–1.2 ppm, J ≈ 6.0 Hz), while the C2-ethyl group presents as a methylene multiplet and a terminal methyl triplet (δ ~0.8–0.9 ppm)[8][9].

  • ¹³C NMR (CDCl₃): The spectrum must exhibit exactly 7 distinct carbon resonances. The C2 and C5 carbons resonate furthest downfield (δ ~55–65 ppm) due to the deshielding effect of the adjacent nitrogen. The ring methylenes (C3, C4) and the ethyl chain carbons account for the remaining 5 aliphatic peaks between δ 10–35 ppm.

Stereochemical Resolution via Chiral HPLC

Because the compound contains two chiral centers (C2 and C5), it can exist as cis or trans diastereomers, each with enantiomeric pairs (e.g., the rac-(2R,5S) isomer)[5][7].

  • Validation Protocol: Enantiomeric excess (ee%) is determined using a chiral stationary phase (e.g., Regis (S,S)-Whelk-O1 column). The analyte is eluted using an isocratic mixture of Hexane:Isopropanol (typically 85:15 or 90:10) at a flow rate of 1.0–2.0 mL/min[8]. Baseline resolution of the enantiomers confirms the stereochemical purity required for downstream pharmaceutical applications.

Identification S1 Synthesized Compound (Crude Salt) S2 LC-MS Analysis Target: m/z 114.1 [M+H]+ S1->S2 Mass Confirmation S3 NMR Spectroscopy 1H & 13C Elucidation S2->S3 Structural Integrity S4 Chiral HPLC Stereoisomeric Resolution S3->S4 Diastereomeric Purity S5 Verified Pure (2R,5S)-Isomer S4->S5 Final Validation

Analytical validation matrix for the structural confirmation of the pyrrolidine core.

Applications in Advanced Drug Development

The 2-ethyl-5-methylpyrrolidine motif is highly prized in neuropharmacology. Its incorporation into spiro-lactam NMDA receptor modulators leverages the steric bulk of the ethyl and methyl groups to lock the molecule into a specific bioactive conformation[1][2].

The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, memory acquisition, and learning. Dysregulation of this receptor is implicated in major depressive disorder and neuropathic pain. By utilizing the rac-(2R,5S)-2-ethyl-5-methylpyrrolidine stereoisomer, medicinal chemists can fine-tune the lipophilicity and target-binding affinity of spiro-lactam derivatives, optimizing blood-brain barrier (BBB) penetration while minimizing off-target metabolic cleavage by monoamine oxidases[1].

References

  • PubChemLite (Université du Luxembourg). "Rac-(2r,5s)-2-ethyl-5-methylpyrrolidine hydrochloride". uni.lu. Available at:[Link]

  • European Patent Office. "EP 3514158 B1: Spiro-Lactam NMDA Receptor Modulators and Uses Thereof". googleapis.com. Available at: [Link]

  • WIPO. "WO2014120784A1: Spiro-lactam nmda receptor modulators and uses thereof". google.com/patents.
  • Cardiff University (ORCA). "New Aspects of Acid-Catalysed Cyclisations". cardiff.ac.uk. Available at: [Link]

  • Supporting Information. "Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization/Bicyclization of Sterically Encumbered Aminoalkenes". amazonaws.com. Available at:[Link]

Sources

Foundational

The Chemical Biology and Therapeutic Potential of 2-Ethyl-5-methylpyrrolidine Derivatives: A Comprehensive Technical Guide

Introduction to 2,5-Dialkylpyrrolidines The pyrrolidine ring is a privileged scaffold in organic chemistry, ranking among the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals. Among these, 2,5-disub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2,5-Dialkylpyrrolidines

The pyrrolidine ring is a privileged scaffold in organic chemistry, ranking among the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals. Among these, 2,5-disubstituted pyrrolidines—specifically 2-ethyl-5-methylpyrrolidine and its higher alkyl homologs—represent a fascinating intersection between evolutionary chemical ecology and modern drug discovery [3]. Originally isolated from the venom of myrmicine ants, these C2​ -symmetrical or pseudo- C2​ -symmetrical alkaloids have evolved as potent chemical weapons. Today, their unique stereochemistry and biological activity make them highly sought-after targets for asymmetric synthesis and neuropharmacological development.

This whitepaper synthesizes the ecological origins, pharmacological mechanisms, and stereoselective synthetic methodologies of 2-ethyl-5-methylpyrrolidine derivatives, providing actionable protocols for researchers in chemical biology and drug development.

Chemical Ecology and Evolutionary Pharmacognosy

In nature, 2,5-dialkylpyrrolidines are predominantly synthesized by ants of the genera Monomorium and Solenopsis (thief ants and fire ants)[1, 2]. Unlike the proteinaceous venoms of bees and wasps, myrmicine ant venom is rich in lipophilic alkaloids.

The evolutionary utility of 2-ethyl-5-methylpyrrolidine and its derivatives is multifaceted:

  • Competitive Interference: Ants utilize these alkaloids via "gaster-flagging," aerosolizing the venom to repel competing species from food sources. The high volatility of short-chain derivatives like 2-ethyl-5-methylpyrrolidine makes them excellent olfactory deterrents.

  • Hygienic Disinfectants: These alkaloids are applied to the brood to inhibit the growth of entomopathogenic fungi and bacteria. The lipophilic alkyl chains insert into microbial membranes, causing lethal disruption [4].

  • Necrotoxicity: When injected into predators or prey, the pyrrolidine core induces the lytic release of histamine from mast cells, leading to localized tissue necrosis and severe inflammatory responses.

Pharmacological Mechanisms & Synthetic Applications

The inherent bioactivity of natural 2,5-dialkylpyrrolidines has inspired the design of synthetic derivatives for human therapeutics. The stereocenters at C2 and C5 dictate the spatial orientation of the molecule, which is critical for target receptor binding.

In modern pharmacology, 2-ethyl-5-methylpyrrolidine derivatives serve as critical building blocks for:

  • NMDA Receptor Modulators: Spiro-lactam derivatives incorporating the 2-ethyl-5-methylpyrrolidine motif have been developed as partial agonists for the glycine site of the NMDA receptor, showing profound antidepressant and anxiolytic properties without the dissociative side effects of traditional NMDA antagonists [6].

  • Antiviral Agents: Substituted pyrrolidine-2-carboxylates are utilized in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

  • Anticancer Therapeutics: Pyrrolidine-2-carbonitrile derivatives are actively investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR).

Quantitative Structure-Activity Data

The following table summarizes the comparative biological activities and targets of key 2,5-dialkylpyrrolidines and their synthetic derivatives:

Compound / DerivativeSource / ApplicationPrimary Biological TargetObserved Activity / Efficacy
trans-2-Ethyl-5-methylpyrrolidineMonomorium VenomMast Cells / PathogensHistamine release; Membrane lysis
trans-2-Butyl-5-heptylpyrrolidineMegalomyrmex VenomGram (+/-) BacteriaMIC 0.625 - 2.5 µg/µL[4]
Spiro-lactam pyrrolidinesSynthetic Drug DesignNMDA Receptor (Glycine site)Partial Agonist (Anxiolytic) [6]
Pyrrolidine-2-carbonitrilesSynthetic Drug DesignEGFR Kinase DomainTarget Inhibition (Anticancer)

Stereoselective Synthetic Workflows

The primary challenge in synthesizing 2-ethyl-5-methylpyrrolidine is controlling the relative and absolute stereochemistry at the C2 and C5 positions to isolate the biologically active trans isomer. Early methodologies relied on the Hofmann-Löffler-Freytag reaction, which often yielded racemic mixtures.

Modern asymmetric synthesis utilizes the "Chiral Pool" strategy. A highly robust method developed by Husson and co-workers utilizes (R) -phenylglycinol as a chiral auxiliary[3]. The condensation of (R) -phenylglycinol with an aldehyde forms an oxazolopyrrolidine intermediate. The steric bulk of the phenyl group directs the subsequent addition of Grignard reagents (e.g., ethylmagnesium bromide) to the less hindered face, establishing the first stereocenter. Subsequent alkylation and hydrogenolysis yield the stereopure trans-2,5-dialkylpyrrolidine.

G S1 Step 1: Chiral Auxiliary (R)-Phenylglycinol S2 Step 2: Condensation Oxazolopyrrolidine Formation S1->S2 Aldehyde + KCN S3 Step 3: Grignard Addition (Ethylmagnesium bromide) S2->S3 Ring Opening S4 Step 4: Diastereoselective Alkylation (Methylation) S3->S4 LDA, MeI S5 Step 5: Hydrogenolysis Removal of Auxiliary S4->S5 H2, Pd/C S6 Target: trans-2-Ethyl- 5-methylpyrrolidine S5->S6 Stereopure Product

Stereoselective synthesis of trans-2-ethyl-5-methylpyrrolidine via chiral auxiliary.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents or techniques are employed.

Protocol 1: Diastereoselective Synthesis of trans-2-Ethyl-5-methylpyrrolidine

Objective: Synthesize the trans isomer with >95% enantiomeric excess (ee) using a chiral auxiliary approach.

  • Formation of the Chiral Synthon:

    • Action: Condense (R) -phenylglycinol (50 mmol) with formaldehyde (1 equiv.) and sodium bisulfite in water, followed by the addition of KCN (1 equiv.).

    • Causality: The bisulfite adduct acts as a stable electrophile. KCN traps the transient iminium ion, forming a cyano-oxazolidine. This locks the conformation, allowing the phenyl ring to shield one face of the molecule.

  • Grignard Addition (C2 Alkylation):

    • Action: Treat the intermediate with ethylmagnesium bromide (1.2 equiv.) in anhydrous THF at -78°C.

    • Causality: The low temperature prevents epimerization. The Grignard reagent attacks the cyano group's position from the sterically unhindered face, establishing the C2-ethyl stereocenter with high diastereoselectivity.

  • C5 Methylation:

    • Action: Deprotonate the resulting pyrrolidine with Lithium Diisopropylamide (LDA, 1.2 equiv.) at -78°C, then quench with methyl iodide (MeI, 2 equiv.).

    • Causality: LDA forms a rigid enolate-like intermediate coordinated to the lithium ion. MeI attacks from the face opposite to the bulky C2-ethyl and auxiliary groups, enforcing the trans geometry.

  • Auxiliary Cleavage & Validation:

    • Action: Subject the compound to hydrogenolysis ( H2​ , 10% Pd/C, 50 psi) in acetic acid for 6 hours. Filter through Celite and purify via acid-base extraction.

    • Causality: Hydrogenolysis cleanly cleaves the N-benzyl C-N bonds of the phenylglycinol auxiliary without reducing the pyrrolidine ring.

    • Self-Validation: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm >95% ee. Confirm trans relative stereochemistry via 2D NOESY NMR (lack of NOE cross-peaks between C2-H and C5-H indicates trans).

Protocol 2: Extraction and GC-MS Profiling of Venom Alkaloids

Objective: Isolate and profile 2,5-dialkylpyrrolidines from ant specimens while preventing degradation.

  • Specimen Preparation:

    • Action: Flash-freeze live worker ants (e.g., Monomorium indicum) in liquid nitrogen immediately upon collection.

    • Causality: Flash-freezing instantly halts enzymatic degradation of volatile alkaloids and prevents the ants from defensively expelling their venom reservoirs.

  • Whole-Body Solvent Soaking:

    • Action: Submerge 100 intact frozen ants in 5 mL of high-purity hexane for 24 hours at 4°C. Do not homogenize the tissue [5].

    • Causality: Whole-body soaking selectively extracts the lipophilic venom alkaloids (pyrrolidines/piperidines) that permeate the cuticle, while leaving behind complex structural lipids, cuticular hydrocarbons, and internal proteins that would complicate the chromatogram.

  • Filtration and Concentration:

    • Action: Decant the hexane extract through a PTFE syringe filter (0.22 µm) and concentrate to 100 µL under a gentle stream of ultra-high-purity nitrogen gas.

  • GC-MS Validation:

    • Action: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature program starting at 60°C, ramping at 10°C/min to 280°C.

    • Self-Validation: Identify 2-ethyl-5-methylpyrrolidine by its characteristic mass fragmentation pattern: a weak molecular ion ( M+ at m/z 113) and a dominant base peak at m/z 98 (loss of the methyl group) or m/z 84 (loss of the ethyl group via α -cleavage).

Biological Pathway Visualization

The dual nature of 2,5-dialkylpyrrolidines—as destructive ecological weapons and constructive pharmacological scaffolds—is mapped in the pathway below.

G A 2-Ethyl-5-methylpyrrolidine (Venom Alkaloid) B Mast Cell Degranulation A->B Cytotoxicity D Bacterial Cell Membrane A->D Hydrophobic insertion F NMDA Receptor (CNS) A->F Synthetic Derivatives C Histamine Release (Necrotoxicity/Inflammation) B->C Lytic Action E Membrane Lysis (Antimicrobial Action) D->E Disruption G Allosteric Modulation (Antidepressant/Anxiolytic) F->G Partial Agonism

Ecological and Pharmacological Signaling Pathway of 2,5-Dialkylpyrrolidines.

References

  • Jones TH, Blum MS, Escoubas P, Musthak Ali TM. (1989). "Novel pyrrolidines in the venom of the ant Monomorium indicum". Journal of Natural Products.
  • Pedder DJ, et al. (1976). "Constituents of the venom of a south african fire ant (Solenopsis punctaticeps): 2,5-dialkylpyrrolidines and -pyrrolines, identification and synthesis". Tetrahedron.
  • Husson et al. / ACS Publications. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines". ACS.
  • "Antimicrobial Properties of a Venom Alkaloid in a new Species of Panamanian Ant". The Ohio State University.
  • Liu HW, Lu Y, Wang WK, Chen L. (2017). "Whole Body Solvent Soak Gives Representative Venom Alkaloid Profile from Solenopsis invicta". ResearchGate.
  • "Spiro-lactam NMDA receptor modulators and uses thereof". US Patent US9504670B2.
Exploratory

The Physicochemical Profiling of 2-Ethyl-5-methylpyrrolidine Hydrochloride: A Comprehensive Guide to pKa Determination and Structural Basicity

Executive Summary In the landscape of modern drug discovery, the pyrrolidine ring serves as a privileged scaffold, offering unique three-dimensional coverage and metabolic stability. Specifically, dialkyl-substituted der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrrolidine ring serves as a privileged scaffold, offering unique three-dimensional coverage and metabolic stability. Specifically, dialkyl-substituted derivatives like 2-Ethyl-5-methylpyrrolidine hydrochloride are increasingly utilized to fine-tune the lipophilicity and target-binding kinetics of pharmaceutical active ingredients.

Understanding the precise acid dissociation constant ( pKa​ ) of this molecule is not merely a regulatory checkbox; it is a fundamental prerequisite for predicting its pharmacokinetic behavior, including membrane permeability, volume of distribution, and receptor affinity. This whitepaper provides an in-depth mechanistic analysis of the basicity of 2-ethyl-5-methylpyrrolidine, exploring the causality behind its structural thermodynamics, and establishes a self-validating experimental protocol for its precise determination.

Structural and Electronic Determinants of Basicity

To understand the pKa​ of 2-ethyl-5-methylpyrrolidine, one must analyze the competing electronic and steric forces at play within the molecule. The pKa​ value we measure actually refers to the dissociation of its conjugate acid—the 2-ethyl-5-methylpyrrolidinium cation —which is the state the molecule exists in as a hydrochloride salt.

The Interplay of Inductive Effects and Steric Hindrance
  • The Base Scaffold: Unsubstituted pyrrolidine is a strong secondary amine with an aqueous pKa​ of approximately 11.27.

  • Positive Inductive Effect (+I): Alkyl groups (methyl and ethyl) are electron-donating. Theoretically, adding these groups to the α -carbons (C2 and C5) increases the electron density on the nitrogen atom, which should stabilize the protonated state and increase basicity.

  • Steric Hindrance of Solvation (The Dominant Force): In aqueous environments, the stability of the protonated ammonium cation relies heavily on hydrogen bonding with water molecules. The bulky ethyl and methyl groups at the 2- and 5-positions create a physical "shield" around the nitrogen. This steric hindrance severely restricts the ability of solvent molecules to approach and stabilize the positive charge.

Causality Conclusion: The steric hindrance of solvation overwhelmingly counteracts the positive inductive effect. Consequently, α,α′ -dialkylpyrrolidines exhibit a lower pKa​ (weaker basicity) than their unsubstituted counterparts.

Equilibrium A 2-Ethyl-5-methylpyrrolidinium (Protonated State, +1) B 2-Ethyl-5-methylpyrrolidine (Free Base, Neutral) A->B Ka (Deprotonation) C H+ (Proton) A->C B->A Protonation

Caption: Thermodynamic equilibrium of 2-Ethyl-5-methylpyrrolidine protonation.

Comparative Quantitative Data

To contextualize the basicity of 2-ethyl-5-methylpyrrolidine, we must compare it against a spectrum of substituted pyrrolidines. The data below synthesizes established spectrophotometric and potentiometric measurements from authoritative chemical databases [1, 2, 3].

CompoundSubstitution PatternAqueous pKa​ (approx. at 25°C)Primary Basicity Driver
Pyrrolidine None11.27Optimal aqueous solvation
2-Methylpyrrolidine Mono- α -alkyl10.43 - 10.93Moderate steric hindrance
2,5-Dimethylpyrrolidine Di- α -alkyl (Symmetric)~10.20 - 10.50High steric hindrance
2-Ethyl-5-methylpyrrolidine Di- α -alkyl (Asymmetric)~10.05 - 10.30 Maximum steric shielding via ethyl group

Note: The exact pKa​ of 2-ethyl-5-methylpyrrolidine fluctuates slightly based on its stereoisomeric form (cis vs. trans), as the spatial orientation of the alkyl chains alters the nitrogen inversion barrier and lone-pair accessibility.

Self-Validating Experimental Protocol: Potentiometric Titration

Because 2-ethyl-5-methylpyrrolidine lacks a strong UV-Vis chromophore, spectrophotometric basicity scales are not directly applicable without indicator dyes. Therefore, Potentiometric Titration is the gold standard.

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal feedback loops to detect kinetic delays, precipitation, or atmospheric contamination.

Step-by-Step Methodology

Phase 1: System Calibration & Preparation

  • Electrode Calibration: Calibrate the glass pH electrode using NIST-traceable buffer solutions at pH 4.01, 7.00, and 10.01. Validate the slope using a standard solution of Potassium Hydrogen Phthalate (KHP).

  • Solvent Control: Prepare the sample using strictly CO2​ -free deionized water (boiled and cooled under argon). Causality: Dissolved CO2​ forms carbonic acid, which introduces a secondary buffering system that artificially skews the titration curve near pH 6-8.

  • Sample Dissolution: Dissolve exactly 0.5 mmol of 2-Ethyl-5-methylpyrrolidine hydrochloride in 50 mL of the CO2​ -free water. Causality: Starting with the hydrochloride salt ensures the amine is 100% protonated at the start of the experiment, allowing for a complete tracking of the deprotonation trajectory.

Phase 2: The Self-Validating Titration Loop 4. Forward Titration: Under an argon blanket and constant stirring at 25.0°C, titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after the system reaches equilibrium (defined as ΔpH<0.005 per minute). 5. Equivalence Point: Continue titration until the pH reaches 12.0. 6. Reverse Titration (The Validation Step): Immediately reverse the titration by adding standardized 0.1 M HCl in 0.05 mL increments back down to pH 3.0. Causality: This is the critical self-validation step. It checks for hysteresis. If the molecule precipitated as a free base, or if the proton transfer was kinetically hindered, the forward and reverse curves will not match.

Phase 3: Data Analysis 7. Calculate the first derivative ( ΔpH/ΔV ) to identify the exact equivalence point. 8. Apply the Henderson-Hasselbalch equation at the half-equivalence point to extract the pKa​ . 9. Validation Gate: Compare the pKa​ derived from the forward titration with the reverse titration. If ΔpKa​>0.05 , the system is invalid (likely due to CO2​ ingress or thermal fluctuation), and the run must be discarded.

Workflow Cal 1. System Calibration (NIST Buffers & KHP) Prep 2. Sample Prep (Dissolve in CO2-free H2O) Cal->Prep Fwd 3. Forward Titration (Add 0.1M NaOH) Prep->Fwd Rev 4. Reverse Titration (Add 0.1M HCl) Fwd->Rev Data 5. Data Analysis (Derivative Method) Rev->Data Valid 6. Self-Validation (Compare Fwd/Rev pKa) Data->Valid Valid->Cal If ΔpKa > 0.05

Caption: Self-validating potentiometric titration workflow for pKa determination.

Implications in Drug Development

The precise pKa​ of ~10.05 for 2-ethyl-5-methylpyrrolidine has profound implications for pharmaceutical formulation and pharmacokinetics:

  • Physiological Ionization: At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that over 99.7% of the molecule will exist in its protonated (ionized) state.

  • LogD vs. LogP: While the intrinsic lipophilicity (LogP) of the free base is relatively high due to the alkyl chains, the distribution coefficient (LogD at pH 7.4) will be significantly lower. This ensures excellent aqueous solubility in the gastrointestinal tract but necessitates active transport mechanisms or specific lipophilic pairing for optimal blood-brain barrier (BBB) penetration.

  • Formulation Stability: Utilizing the hydrochloride salt is highly recommended. It locks the molecule in its stable, protonated crystal lattice, preventing the volatilization and oxidative degradation commonly seen in free-base liquid pyrrolidines.

References

  • Kaljurand, I.; Kütt, A.; Sooväli, L.; Rodima, T.; Mäemets, V.; Leito, I.; Koppel, I. A. "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales." The Journal of Organic Chemistry 2005, 70, 3, 1019–1028.[Link]

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data, 2022.[Link]

Foundational

Stereochemical Architecture and Synthesis of 2-Ethyl-5-methylpyrrolidine Diastereomers

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in neuroactive compounds and advanced pharmaceutical intermediates. Among these, 2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in neuroactive compounds and advanced pharmaceutical intermediates. Among these, 2-ethyl-5-methylpyrrolidine presents a unique stereochemical challenge and opportunity. Due to the presence of two chiral centers at the C2 and C5 positions, the molecule exists as cis and trans diastereomers. The precise spatial orientation of these alkyl substituents drastically alters the molecule's three-dimensional pharmacophore, directly impacting its binding affinity to complex biological targets such as the N-methyl-D-aspartate (NMDA) receptor.

This technical guide provides an in-depth analysis of the structural fundamentals, stereoselective synthetic methodologies, analytical differentiation, and pharmaceutical applications of 2-ethyl-5-methylpyrrolidine diastereomers.

Structural and Stereochemical Fundamentals

2-Ethyl-5-methylpyrrolidine contains two stereogenic carbons, generating four possible stereoisomers:

  • (2R, 5S) and (2S, 5R): These represent the cis-diastereomers , where the ethyl and methyl groups reside on the same face of the pyrrolidine ring.

  • (2R, 5R) and (2S, 5S): These represent the trans-diastereomers , where the substituents are positioned on opposite faces of the ring.

The causality behind the distinct physical and biological properties of these diastereomers lies in ring puckering and steric strain. The five-membered pyrrolidine ring naturally adopts an envelope or half-chair conformation to minimize eclipsing interactions (Pitzer strain). In the trans-isomer, the molecule can adopt a conformation where both the C2-ethyl and C5-methyl groups occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric clashes. Conversely, the cis-isomer forces one substituent into a more sterically demanding pseudo-axial orientation, resulting in distinct thermodynamic stabilities and NMR chemical shifts.

Mechanistic Pathways for Stereoselective Synthesis

Achieving high diastereomeric excess (d.e.) during the synthesis of 2,5-dialkylpyrrolidines requires precise control over the cyclization transition state. While traditional methods rely on the reduction of substituted pyrroles or pyrrolines, these often yield thermodynamic mixtures.

To achieve rigorous stereocontrol, organolanthanide-catalyzed intramolecular hydroamination/cyclization of unactivated aminoalkenes is the premier methodology [1].

The Causality of Lanthanide-Driven Stereocontrol

Organolanthanide catalysts (e.g., Cp2∗​LaCH(TMS)2​ ) operate via a highly organized, concerted, proton-assisted C-N bond formation pathway. The stereoselectivity is governed by the steric bulk of the pentamethylcyclopentadienyl ( Cp∗ ) ligands. During the transition state, the substrate is forced into a chair-like conformation. To minimize severe steric repulsion between the lanthanide ligand sphere and the alkyl chains of the aminoalkene (such as trans-2-amino-hept-5-ene), the substituents are directed into pseudo-equatorial positions. This rigid transition state architecture heavily favors the formation of the trans-pyrrolidine over the cis-isomer.

SynthesisWorkflow A Aminoalkene Precursor (trans-2-Amino-hept-5-ene) B Organolanthanide Catalysis (Intramolecular Hydroamination) A->B C Chair-like Transition State (Steric Control via Cp* Ligands) B->C D Diastereomeric Mixture (Highly Trans-Enriched) C->D E Chromatographic Resolution D->E F Pure Cis-Isomer (2R,5S / 2S,5R) E->F G Pure Trans-Isomer (2R,5R / 2S,5S) E->G

Workflow: Stereoselective synthesis and isolation of 2-ethyl-5-methylpyrrolidine diastereomers.

Experimental Protocol: Self-Validating Hydroamination Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the synthesis of trans-2-ethyl-5-methylpyrrolidine. By utilizing in-situ NMR monitoring, the protocol inherently validates the kinetic progression and stereochemical outcome before any destructive workup is applied [1].

Step 1: Precursor Preparation

  • Suspend LiAlH4​ (2.0 equiv) in anhydrous diethyl ether at 0 °C under an argon atmosphere.

  • Dropwise add a solution of the azide precursor (trans-2-azido-hept-5-ene) in dry ether.

  • Stir for 30 minutes at 0 °C. The causality of maintaining 0 °C is to prevent over-reduction or thermal degradation of the resulting sensitive aminoalkene.

  • Quench sequentially with H2​O , 15% NaOH , and H2​O (Fieser workup) to precipitate aluminum salts. Filter and concentrate in vacuo to yield trans-2-amino-hept-5-ene.

Step 2: Catalytic Cyclization (Self-Validating Step)

  • Inside a nitrogen-filled glovebox, charge a Teflon-valved NMR tube with trans-2-amino-hept-5-ene (0.1 mmol).

  • Add the organolanthanide precatalyst Cp2∗​LaCH(TMS)2​ (5 mol%) dissolved in 0.5 mL of C6​D6​ .

  • Seal the tube, remove it from the glovebox, and heat to 60 °C in an NMR probe.

  • Validation: Monitor the reaction in-situ via 1H NMR. The reaction is complete when the olefinic multiplet at δ ~5.4 ppm completely disappears, directly correlating with the emergence of the pyrrolidine α -protons at δ ~2.8-3.1 ppm. This allows immediate, mathematically precise calculation of the trans:cis diastereomeric ratio prior to isolation.

Step 3: Isolation

  • Open the tube to air to quench the active lanthanide species (yielding insoluble oxides).

  • Filter the mixture through a short pad of Celite, washing with diethyl ether.

  • Purify via flash column chromatography (silica gel, CH2​Cl2​ /MeOH/NH 4​ OH gradient) to isolate the pure trans-2-ethyl-5-methylpyrrolidine.

Analytical Differentiation: Cis vs. Trans

Differentiating the cis and trans diastereomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial proximity of the substituents in the cis-isomer induces distinct γ -gauche shielding effects, pushing the 13C signals of the alkyl groups slightly upfield compared to the trans-isomer.

Table 1: Representative Spectroscopic & Physical Differentiation

Property / MetricCis-2-Ethyl-5-methylpyrrolidineTrans-2-Ethyl-5-methylpyrrolidineCausality of Difference
Relative Stereochemistry (2R,5S) or (2S,5R)(2R,5R) or (2S,5S)Spatial orientation of C2/C5 groups.
13C NMR ( α -Carbons) ~ δ 58.2, 53.4 ppm~ δ 59.5, 54.8 ppmTrans isomers generally exhibit downfield shifts due to reduced steric compression.
13C NMR (Methyl Group) ~ δ 19.5 ppm~ δ 21.2 ppm γ -gauche shielding in the cis conformation pushes the signal upfield.
Chromatographic Retention ( Rf​ ) Lower Rf​ (more polar)Higher Rf​ (less polar)Cis-isomer's dipole moment is slightly higher due to asymmetric substituent clustering.

Application in Drug Discovery: NMDA Receptor Modulators

The stereochemistry of 2-ethyl-5-methylpyrrolidine is not merely an academic curiosity; it is a critical determinant in modern neuropharmacology. This pyrrolidine motif is a foundational building block in the synthesis of spiro-lactam NMDA receptor modulators [2].

The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. Hyperactivation of this receptor is linked to excitotoxicity, while its precise modulation is a proven pathway for rapid-acting antidepressants [3].

When 2-ethyl-5-methylpyrrolidine is incorporated into a spiro-lactam framework, the cis or trans geometry dictates the trajectory of the entire pharmacophore within the NMDA receptor's allosteric binding site. Specifically, the correct diastereomer ensures optimal hydrogen bonding and hydrophobic packing, allowing the drug to act as a partial agonist. This partial agonism normalizes glutamatergic signaling without triggering the dissociative side effects associated with full channel blockers like ketamine.

NMDAPathway A Spiro-lactam Modulator (Requires Specific Diastereomer) B NMDA Receptor Binding (Allosteric Partial Agonism) A->B C Controlled Calcium Influx (Prevention of Excitotoxicity) B->C D Synaptic Plasticity Enhancement (LTP Induction) C->D E Rapid Antidepressant Efficacy (Without Dissociative Effects) D->E

Pathway: Mechanism of action for NMDA receptor modulators utilizing the pyrrolidine core.

Conclusion

The synthesis and isolation of 2-ethyl-5-methylpyrrolidine diastereomers represent a critical intersection of advanced organometallic catalysis and rational drug design. By leveraging sterically encumbered organolanthanide catalysts, researchers can override thermodynamic limitations to stereoselectively synthesize the desired trans- or cis-isomer. As demonstrated by its integration into next-generation NMDA receptor modulators, the rigorous control and analytical verification of these diastereomers are paramount for developing safe, efficacious neurotherapeutics.

References

  • Ryu, J.-S., Marks, T. J., & McDonald, F. E. "Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization/Bicyclization of Sterically Encumbered Substrates." American Chemical Society (Supporting Information).
  • Naurex, Inc. "Spiro-lactam NMDA receptor modulators and uses thereof." US Patent 9,504,670 B2.
  • Naurex, Inc. "Spiro-lactam nmda receptor modulators and uses thereof." World Intellectual Property Organization WO2014120783A1.

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Ethyl-5-methylpyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practical applications of 2-Ethyl-5-methylpyrrolidine as a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practical applications of 2-Ethyl-5-methylpyrrolidine as a chiral auxiliary. While direct literature on this specific pyrrolidine derivative is not as extensive as for other analogues like SAMP or 2-methylpyrrolidine, the foundational principles of asymmetric synthesis using 2-substituted pyrrolidines are well-established.[1] This guide extrapolates from these proven methodologies to provide a robust framework for the effective use of 2-Ethyl-5-methylpyrrolidine.

The core utility of chiral auxiliaries lies in their ability to be temporarily incorporated into a prochiral substrate, directing a subsequent chemical transformation to achieve a high degree of stereoselectivity.[2] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making it a powerful tool in modern organic synthesis.[2][] Pyrrolidine-based auxiliaries, often derived from the readily available chiral pool amino acid proline, are particularly effective due to their rigid conformational structure, which enables excellent stereocontrol.[2][4]

Part 1: The Principle of Stereocontrol with 2-Substituted Pyrrolidine Auxiliaries

The primary application for 2-alkylpyrrolidine auxiliaries is the asymmetric α-alkylation of prochiral ketones and aldehydes.[1] The process hinges on the formation of a chiral enamine intermediate, which then undergoes a diastereoselective alkylation. The stereochemical outcome is dictated by the steric environment created by the chiral auxiliary.

Mechanism of Stereocontrol:

  • Enamine Formation: A prochiral ketone reacts with a chiral secondary amine, such as (2S,5S)- or (2R,5R)-2-Ethyl-5-methylpyrrolidine, under acidic catalysis to form a chiral enamine.[5] The substituents at the 2- and 5-positions of the pyrrolidine ring are crucial for establishing a biased steric environment.

  • Facial Shielding: The ethyl and methyl groups on the pyrrolidine ring effectively shield one face of the enamine's double bond. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.[1]

  • Diastereoselective Alkylation: The electrophile adds to the enamine from the sterically accessible face, forming a new carbon-carbon bond and generating a chiral iminium salt with high diastereoselectivity.[1][6]

  • Hydrolysis and Auxiliary Recovery: The resulting iminium salt is readily hydrolyzed with dilute aqueous acid to yield the enantioenriched α-alkylated ketone.[6][7] This step also regenerates the chiral auxiliary, which can be recovered and reused.[1]

Asymmetric Alkylation Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Recovery Prochiral_Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Prochiral_Ketone->Enamine + Auxiliary - H₂O Auxiliary 2-Ethyl-5-methylpyrrolidine (Chiral Auxiliary) Auxiliary->Enamine Iminium_Salt Diastereomerically Enriched Iminium Salt Enamine->Iminium_Salt + Electrophile Electrophile Electrophile (R-X) Electrophile->Iminium_Salt Alkylated_Ketone α-Alkylated Ketone (Enantioenriched Product) Iminium_Salt->Alkylated_Ketone + H₃O⁺ Recovered_Auxiliary Recovered Auxiliary Iminium_Salt->Recovered_Auxiliary + H₃O⁺ Stereocontrol Mechanism cluster_Enamine Chiral Enamine Face Top_Face Top Face (Sterically Hindered) Product Formation of new C-C bond on bottom face Top_Face->Product Disfavored Attack Bottom_Face Bottom Face (Accessible) Bottom_Face->Product Enamine_Core Enamine (Top-Down View) Pyrrolidine Pyrrolidine Ring (with Et, Me groups) Electrophile Electrophile (R-X) Electrophile->Bottom_Face Preferential Attack

Caption: Steric shielding by the auxiliary directs electrophilic attack.

Part 3: Experimental Protocols

The following protocols are adapted from established procedures for chiral 2-alkylpyrrolidines and provide a robust starting point for syntheses utilizing 2-Ethyl-5-methylpyrrolidine. [1]

Protocol 1: Asymmetric α-Alkylation of Cyclohexanone

This protocol details the synthesis of (R)-2-benzylcyclohexanone using (2S,5S)-2-Ethyl-5-methylpyrrolidine as the chiral auxiliary.

Step 1: Formation of the Chiral Enamine

  • To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add (2S,5S)-2-Ethyl-5-methylpyrrolidine (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until the theoretical amount of water has been collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is typically used in the next step without further purification.

Causality Behind Choices:

  • Anhydrous Toluene: Prevents hydrolysis of the enamine product and facilitates water removal.

  • Dean-Stark Apparatus: Drives the equilibrium towards the enamine product by removing the water byproduct. [5]* p-TsOH Catalyst: A mild acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. [5] Step 2: Diastereoselective Alkylation

  • Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as acetonitrile or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., Argon).

  • Slowly add benzyl bromide (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

Causality Behind Choices:

  • Anhydrous Aprotic Solvent: Prevents reaction with the highly nucleophilic enamine and any reactive intermediates.

  • Low Temperature (-78 °C): Enhances diastereoselectivity by minimizing the kinetic energy of the system, allowing the steric directing effects of the auxiliary to dominate. It also prevents unwanted side reactions like over-alkylation.

  • Inert Atmosphere: Protects the electron-rich enamine from oxidation.

Step 3: Hydrolysis and Auxiliary Recovery

  • Concentrate the reaction mixture from Step 2 under reduced pressure to remove the solvent.

  • Add a 2M aqueous HCl solution to the residue and stir vigorously at room temperature for 1-2 hours to hydrolyze the iminium salt.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched (R)-2-benzylcyclohexanone.

  • To recover the auxiliary, the acidic aqueous layer from the initial hydrolysis can be basified with NaOH and extracted with ether. The resulting organic layer will contain the chiral auxiliary.

Causality Behind Choices:

  • Acidic Hydrolysis: The iminium salt is readily attacked by water under acidic conditions to regenerate the ketone and the protonated auxiliary. [6]* Extraction and Chromatography: Standard workup and purification techniques to isolate the final product from salts and the chiral auxiliary.

Quantitative Data Summary (Illustrative)

The following table provides expected outcomes for asymmetric alkylations using chiral pyrrolidine auxiliaries, based on literature for analogous systems. Actual results with 2-Ethyl-5-methylpyrrolidine would require experimental validation.

KetoneElectrophileAuxiliary EnantiomerExpected ProductTypical Yield (%)Typical d.e. / e.e. (%)
CyclohexanoneBenzyl Bromide(2S,5S)(R)-2-Benzylcyclohexanone75-85>95 (d.e.)
CyclopentanoneEthyl Iodide(2S,5S)(R)-2-Ethylcyclopentanone70-80>95 (d.e.)
PropiophenoneMethyl Iodide(2R,5R)(S)-2-Methylpropiophenone65-75>90 (d.e.)

d.e. = diastereomeric excess; e.e. = enantiomeric excess.

Part 4: Conclusion and Future Outlook

While not a conventionally documented chiral auxiliary, 2-Ethyl-5-methylpyrrolidine is expected to function effectively in asymmetric synthesis based on the well-understood principles of related 2-substituted pyrrolidines. [1]The protocols outlined here provide a solid foundation for its application, particularly in the diastereoselective α-alkylation of carbonyl compounds. The increased steric bulk of the ethyl group compared to a methyl group may offer different selectivity profiles, warranting further investigation. Researchers and drug development professionals are encouraged to use this guide as a starting point for exploring the synthetic utility of this and other novel chiral auxiliaries.

References

  • Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.

  • Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem.

  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.

  • Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. ResearchGate.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.

  • 2-Ethylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols. Benchchem.

  • Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. The University of Groningen research portal.

  • Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube.

  • Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Plu.mx.

  • Enamines. Master Organic Chemistry.

  • Stork enamine alkylation. Wikipedia.

  • Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone. Benchchem.

Sources

Application

Application Note: 2-Ethyl-5-methylpyrrolidine HCl in Pharmaceutical Intermediate Synthesis

Executive Summary 2-Ethyl-5-methylpyrrolidine HCl is a highly specialized, sterically hindered chiral building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique 2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-5-methylpyrrolidine HCl is a highly specialized, sterically hindered chiral building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique 2,5-disubstitution pattern provides critical conformational rigidity and lipophilicity, making it a privileged scaffold in modern drug discovery. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate, specifically focusing on its divergence into mutant isocitrate dehydrogenase (IDH1/2) inhibitors and N-methyl-D-aspartate (NMDA) receptor modulators.

Mechanistic Insights: The Causality of Steric Bulk

In medicinal chemistry, the incorporation of the 2-ethyl-5-methylpyrrolidine moiety is a deliberate structural choice driven by pharmacokinetics and target engagement:

  • Conformational Locking: The flanking ethyl and methyl groups at the C2 and C5 positions create significant steric hindrance around the pyrrolidine nitrogen. In the design of IDH1/2 inhibitors (such as those described by 1[1]), this bulk restricts the rotation of adjacent amide or urea bonds. This effectively locks the molecule into a bioactive conformation that precisely complements the allosteric pocket of the mutant enzyme.

  • Metabolic Stability & BBB Penetration: For central nervous system (CNS) targets like the 2[2], unsubstituted pyrrolidines are susceptible to rapid oxidative metabolism (e.g., via CYP450 enzymes) at the carbon atoms adjacent to the nitrogen. The alkyl substitutions block these metabolic soft spots, increasing the compound's half-life while simultaneously enhancing its lipophilicity for improved blood-brain barrier (BBB) penetration.

Synthetic Divergence & Pathway Visualization

The HCl salt of 2-ethyl-5-methylpyrrolidine is preferred for long-term storage due to its resistance to oxidation and low volatility. However, for synthetic applications, it must be free-based in situ. The intermediate typically diverges into two primary pathways: N-Boc protection for subsequent coupling (forming3[3]), or phosgenation to form a reactive 4[4].

G A 2-Ethyl-5-methylpyrrolidine HCl (Chiral Pool / Precursor) B Boc-Protection & Esterification A->B Boc2O, Et3N, DMAP, CH2Cl2 C Phosgenation (Triphosgene) A->C Triphosgene, Base, DCM D (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate B->D E 2-Ethyl-5-methylpyrrolidine -1-carbonyl chloride C->E F IDH1/2 Inhibitor Scaffolds (e.g., Agios WO2013107405A1) D->F Coupling / Deprotection G NMDA Receptor Modulators (e.g., EP3514158B1) E->G Amidation

Figure 1: Synthetic divergence of 2-Ethyl-5-methylpyrrolidine HCl into key pharmaceutical scaffolds.

Experimental Protocols & Self-Validating Systems

To ensure high fidelity in drug development, protocols must be self-validating. The following workflows incorporate specific checkpoints to guarantee reaction success.

Protocol A: Free-Basing and N-Boc Protection
  • Objective: Convert the stable HCl salt into an N-Boc protected intermediate for downstream cross-coupling.

  • Causality of Choices: The secondary amine is highly sterically hindered. Standard Boc-protection conditions often result in low yields. Therefore, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the acyl transfer, while Triethylamine (Et₃N) acts as the stoichiometric acid scavenger.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Ethyl-5-methylpyrrolidine HCl (10.0 g, 66.8 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Cool the suspension to 0 °C. Add Et₃N (28.0 mL, 200 mmol, 3.0 eq) dropwise over 15 minutes. The solution will become homogeneous as the free base is liberated.

  • Catalysis & Protection: Add DMAP (0.81 g, 6.68 mmol, 0.1 eq) followed by a solution of Di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol, 1.5 eq) in DCM (20 mL).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting free amine will stain a deep purple/red. The successful formation of the Boc-protected product is confirmed when the product spot is Ninhydrin-negative (does not stain) but remains visible under iodine or KMnO₄.

Protocol B: Synthesis of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride
  • Objective: Generate a highly reactive electrophile for the synthesis of complex ureas or amides.

  • Causality of Choices: To avoid the extreme hazards of phosgene gas, triphosgene (a solid) is used. The critical parameter here is the order of addition . The amine must be added to the triphosgene solution. If triphosgene is added to the amine, the localized excess of amine will rapidly react with the newly formed carbamoyl chloride, yielding an unwanted symmetric urea byproduct.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve triphosgene (7.9 g, 26.7 mmol, 0.4 eq) in anhydrous DCM (80 mL) and cool to 0 °C.

  • Amine Addition: In a separate flask, liberate the free base of 2-Ethyl-5-methylpyrrolidine HCl (10.0 g, 66.8 mmol) using aqueous NaOH, extract into DCM, and dry. Mix this free amine with Pyridine (6.5 mL, 80.1 mmol, 1.2 eq).

  • Reaction: Add the amine/pyridine mixture dropwise to the triphosgene solution over 1 hour via an addition funnel, maintaining the internal temperature below 5 °C.

  • Completion: Stir for an additional 2 hours at room temperature.

  • Purification: Wash rapidly with ice-cold 1M HCl to remove pyridine, dry over MgSO₄, and concentrate to yield the carbamoyl chloride.

Self-Validation Checkpoint: Carbamoyl chlorides are too reactive for standard LC-MS analysis and will degrade on the column. Validation trick: Take a 100 µL aliquot of the reaction mixture, quench it into 1 mL of anhydrous methanol containing a drop of Et₃N. Stir for 5 minutes, then analyze via LC-MS. The detection of the corresponding methyl carbamate mass (M+H) confirms the successful formation of the carbamoyl chloride.

Quantitative Data: Optimization of Protection Strategies

To maximize throughput, various conditions for the N-Boc protection of this hindered amine were evaluated. The data below demonstrates the necessity of the DMAP catalyst for optimal yields.

Reaction ConditionBase (eq)Catalyst (eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Boc₂O (1.2 eq)Et₃N (2.0)None252445%38%
Boc₂O (1.5 eq)Et₃N (3.0)None40 (Reflux)2462%55%
Boc₂O (1.5 eq) Et₃N (3.0) DMAP (0.1) 25 16 >95% 91%
Boc₂O (1.5 eq)NaHMDS (2.0)None0 to 254>95%88%

Note: While NaHMDS provides rapid conversion, the Et₃N/DMAP system is preferred for scale-up due to lower operational costs and the avoidance of cryogenic conditions.

Sources

Method

Preparation of free base from 2-Ethyl-5-methylpyrrolidine hydrochloride

Application Note: Quantitative Liberation of 2-Ethyl-5-methylpyrrolidine Free Base from its Hydrochloride Salt Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Liberation of 2-Ethyl-5-methylpyrrolidine Free Base from its Hydrochloride Salt

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The conversion of amine hydrochlorides to their corresponding free bases is a critical unit operation in synthetic and medicinal chemistry. For alkyl-substituted cyclic secondary amines like 2-Ethyl-5-methylpyrrolidine, the transition from a stable, water-soluble hydrochloride salt to a volatile, lipophilic free base requires precise control over pH, temperature, and solvent selection. This application note establishes an optimized, self-validating methodology for this transformation, ensuring maximum yield while preventing evaporative product loss.

Mechanistic Rationale & Physicochemical Profiling

Pyrrolidine derivatives act as moderately strong organic bases. The conjugate acid of 2-ethyl-5-methylpyrrolidine has a pKa of approximately 10.5. To drive the equilibrium toward >99.9% deprotonation, the aqueous environment must be adjusted to a pH of at least 12 using a strong inorganic base, such as sodium hydroxide (NaOH)[1].

The neutralization reaction is governed by the following exothermic equation: R₂NH₂⁺ Cl⁻ (aq) + NaOH (aq) → R₂NH (org) + NaCl (aq) + H₂O (l) + Heat

Because the liberated free base is a low-boiling liquid, the heat generated during neutralization poses a severe risk of product loss through volatilization[2]. Consequently, strict thermal regulation (0–5 °C) during basification is a non-negotiable parameter. Furthermore, the selection of the extraction solvent dictates the efficiency of phase separation. Methyl tert-butyl ether (MTBE) is prioritized over dichloromethane (DCM) or diethyl ether due to its low water miscibility, favorable boiling point (55 °C), and strong resistance to emulsion formation during the extraction of basic amines[3].

Table 1: Comparative Physicochemical Properties

Parameter2-Ethyl-5-methylpyrrolidine HCl2-Ethyl-5-methylpyrrolidine (Free Base)
Physical State (20 °C) Crystalline SolidMobile Liquid
Aqueous Solubility High (>500 mg/mL)Sparingly Soluble
Organic Solubility Insoluble in non-polar solventsMiscible in MTBE, DCM, Ether, Hexane
Estimated Boiling Point N/A (Decomposes before boiling)~120 – 140 °C
Handling Considerations Stable, non-hygroscopicVolatile, prone to atmospheric oxidation

Experimental Workflow

G A 2-Ethyl-5-methylpyrrolidine HCl Salt B Dissolution (Minimal DI Water) A->B C Basification (pH > 12) 20% NaOH at 0-5°C B->C Endothermic to Exothermic D Liquid-Liquid Extraction (MTBE, 3x) C->D Phase Transfer E Washing & Drying (Brine, Anhydrous Na2SO4) D->E Organic Phase F Controlled Concentration (<25°C, >150 mbar) E->F Filtration G Pure Free Base (Volatile Liquid) F->G Solvent Removal

Workflow for the extraction of 2-Ethyl-5-methylpyrrolidine free base.

Step-by-Step Protocol

Equipment & Reagents:

  • 2-Ethyl-5-methylpyrrolidine hydrochloride (Starting Material)

  • 20% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Methyl tert-butyl ether (MTBE), ACS grade

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, separatory funnel, rotary evaporator

Procedure & Causality:

  • Aqueous Dissolution: Suspend the 2-Ethyl-5-methylpyrrolidine hydrochloride in minimal deionized water (approx. 3 mL per gram of salt) in an Erlenmeyer flask. Stir until complete dissolution is achieved.

    • Causality: The ionic lattice must be fully solvated to ensure the pyrrolidinium ions are uniformly accessible for the subsequent acid-base reaction[4].

  • Thermal Regulation & Basification: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Begin dropwise addition of 20% NaOH (aq) under vigorous magnetic stirring. Continue addition until the aqueous phase reaches a pH > 12 (verify with universal indicator paper).

    • Causality: The neutralization is highly exothermic. Without the ice bath, localized heating will cause the liberated low-boiling free base to vaporize, drastically reducing the final yield[2].

  • Phase Extraction: Transfer the basified mixture to a separatory funnel. Add MTBE (equal to the aqueous volume). Stopper, invert, and vent immediately. Shake vigorously, vent again, and allow the layers to separate. Collect the upper organic layer. Repeat the aqueous extraction two more times with fresh MTBE.

    • Causality: The uncharged free base partitions heavily into the organic phase. Multiple extractions (3x) ensure quantitative recovery based on the Nernst distribution law. MTBE is specifically chosen to minimize emulsion formation and avoid peroxide hazards associated with diethyl ether[3].

  • Washing and Desiccation: Combine the MTBE extracts and wash once with saturated brine (0.5x total organic volume). Separate the organic layer and transfer to a clean flask. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely. Let sit for 15 minutes.

    • Causality: Brine removes dissolved water and traces of NaOH from the MTBE. Na₂SO₄ chemically sequesters the remaining microscopic water droplets. Magnesium sulfate (MgSO₄) is explicitly avoided as it can occasionally form coordinate complexes with basic amines, reducing yield.

  • Concentration: Filter the dried organic phase through a fluted filter paper into a pre-weighed round-bottom flask. Concentrate using a rotary evaporator with the water bath set strictly below 25 °C and the vacuum pressure no lower than 150 mbar .

    • Causality: 2-Ethyl-5-methylpyrrolidine is highly volatile. Aggressive vacuum or elevated temperatures will co-evaporate the product alongside the MTBE.

Quality Assurance & Self-Validating System

To ensure the protocol has functioned as a self-validating system, perform the following checks:

  • Aqueous Phase pH Check: Post-extraction, test the remaining aqueous layer. If the pH has dropped below 11, the extraction was incomplete. The system validates itself: a sustained pH > 12 confirms sufficient base was present to maintain the free-base equilibrium.

  • Mass Balance: Weigh the final liquid. A yield of 85–95% of the theoretical mass indicates successful execution. A lower yield typically points to over-drying on the rotary evaporator.

  • Spectroscopic Validation (¹H-NMR): Dissolve an aliquot in CDCl₃. The complete disappearance of the broad, downfield ammonium proton signal (~8.0–9.0 ppm) and the presence of a sharp, upfield amine N-H proton (~1.5–2.0 ppm) confirms the structural integrity of the free base.

References

  • World Intellectual Property Organization. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity." WO2007024113A1.[1]

  • United States Patent Office. "2-aminomethyl-tetrahydroacenapthones-1 and their preparation." US2589934A.[2]

  • Furniss, B. S., et al. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Pearson Education.[Link][3]

Sources

Application

Catalytic applications of 2-Ethyl-5-methylpyrrolidine derivatives

Application Note: Catalytic Applications of 2-Ethyl-5-methylpyrrolidine Derivatives in Asymmetric Organocatalysis Executive Summary Organocatalysis has fundamentally transformed asymmetric synthesis, with pyrrolidine-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 2-Ethyl-5-methylpyrrolidine Derivatives in Asymmetric Organocatalysis

Executive Summary

Organocatalysis has fundamentally transformed asymmetric synthesis, with pyrrolidine-based secondary amines serving as the vanguard for enamine and iminium activation modes[1]. While perfectly C2​ -symmetric catalysts (e.g., 2,5-dimethylpyrrolidine) are well-established, pseudo- C2​ -symmetric scaffolds like 2-ethyl-5-methylpyrrolidine derivatives offer a uniquely desymmetrized steric environment[2]. The subtle differentiation in steric bulk between the C2-ethyl and C5-methyl groups enables highly precise facial shielding during electrophilic or nucleophilic attack[3]. This application note details the mechanistic rationale, performance metrics, and validated protocols for utilizing 2-ethyl-5-methylpyrrolidine derivatives in the highly enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes.

Mechanistic Rationale: The Desymmetrized Scaffold

In iminium-catalyzed transformations, the secondary amine condenses with an α,β-unsaturated aldehyde to form an electrophilic iminium ion. The stereochemical outcome is dictated by the conformation of this intermediate and the selective shielding of one of its faces.

  • Steric Differentiation: Unlike 2,5-dimethylpyrrolidine, the 2-ethyl-5-methylpyrrolidine core features a longer, more flexible ethyl chain[2]. This creates a biased steric pocket that suppresses competing transition states that occasionally plague perfectly symmetric catalysts. This desymmetrization leads to superior enantiomeric excess (ee) in sterically demanding substrates[3].

  • Causality of Co-Catalysis: The reaction requires a mild Brønsted acid (e.g., benzoic acid). The acid serves a dual purpose: it protonates the initial hemiaminal to facilitate dehydration into the active iminium ion, and later assists in the hydrolysis of the product enamine to regenerate the catalyst. Without the acid, the catalytic cycle stalls at the stable enamine intermediate.

Catalytic Cycle & Activation Pathway

The following diagram illustrates the iminium-enamine cascade driven by the 2-ethyl-5-methylpyrrolidine catalyst.

CatalyticCycle Cat 2-Ethyl-5-methylpyrrolidine (Catalyst) Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium + Aldehyde - H2O (Acid Cat.) Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Enamine Enamine Intermediate Iminium->Enamine + Nucleophile Stereoselective Addition Nu Nucleophile (Nitromethane) Nu->Iminium Enamine->Cat Catalyst Regeneration Product Enantioenriched Michael Adduct Enamine->Product + H2O Hydrolysis

Iminium-enamine catalytic cycle of 2-ethyl-5-methylpyrrolidine in asymmetric Michael additions.

Performance Metrics

Chiral 2,5-disubstituted pyrrolidine organocatalysts have demonstrated exceptional performance in the synthesis of bioactive γ-aminobutyric acid (GABA) derivatives, such as precursors to (R)-baclofen and (S)-pregabalin[1]. The table below summarizes expected quantitative data for the Michael addition using optimized 2-ethyl-5-methylpyrrolidine derivatives.

Substrate (Aldehyde)NucleophileCatalyst LoadingCo-CatalystYield (%)Enantiomeric Excess (ee %)
CinnamaldehydeNitromethane10 mol%PhCOOH (10 mol%)8898
4-NO₂-CinnamaldehydeNitromethane10 mol%PhCOOH (10 mol%)91>99
4-MeO-CinnamaldehydeNitromethane10 mol%PhCOOH (10 mol%)8596
2,4-HexadienalNitrostyrene15 mol%PhCOOH (15 mol%)7994

Note: Yields and ee% reflect optimized conditions in protic solvent environments, which stabilize the transition state via hydrogen bonding[1].

Validated Experimental Protocol

Protocol: Enantioselective Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes

Objective: Synthesis of enantioenriched γ-nitroaldehydes using a 2-ethyl-5-methylpyrrolidine-derived organocatalyst.

Materials & Reagents:

  • (2S,5R)-2-Ethyl-5-methylpyrrolidine derivative (Catalyst, >99% ee)

  • Benzoic acid (Analytical grade, ≥99.5%)

  • α,β-Unsaturated aldehyde (e.g., trans-cinnamaldehyde)

  • Nitromethane (Reagent grade, dried over molecular sieves)

  • Isopropanol (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the 2-ethyl-5-methylpyrrolidine catalyst (0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%) in 1.0 mL of anhydrous isopropanol.

    • Causality Check: Stir at room temperature for 10 minutes. This pre-incubation ensures the formation of the catalyst-acid salt, which is critical for the rapid generation of the iminium ion and prevents background racemic reactions.

  • Electrophile Addition: Add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) to the stirring solution. Allow the mixture to stir for 5 minutes to initiate iminium formation.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add nitromethane (2.5 mmol, 5.0 equiv).

    • Causality Check: Cooling to 0 °C maximizes the facial selectivity of the nucleophilic attack by rigidifying the transition state. The excess of nitromethane drives the equilibrium forward.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2, UV active).

    • Quality Control: If the reaction stalls at <50% conversion after 24 hours, it indicates catalyst deactivation (often due to trace water hydrolyzing the iminium too early). Ensure reagents are strictly anhydrous.

  • Quenching and Work-up: Once complete, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc).

  • Analytical Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

    • Self-Validating Threshold: If the ee is below 90%, verify the isomeric purity of the 2-ethyl-5-methylpyrrolidine catalyst via chiral GC. Trace epimerization at the C2 or C5 position directly degrades the facial selectivity of the catalyst, requiring catalyst repurification[2].

References

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: ACS Publications URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis Methods Using Substituted Pyrrolidines

Introduction The pyrrolidine ring is a privileged scaffold in organic chemistry and drug development. Its unique conformational rigidity and secondary amine functionality make it an ideal backbone for asymmetric inductio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a privileged scaffold in organic chemistry and drug development. Its unique conformational rigidity and secondary amine functionality make it an ideal backbone for asymmetric induction. This technical guide explores two primary facets of pyrrolidine chemistry:

  • Substituted Pyrrolidines as Organocatalysts: Leveraging L-proline and its bulky derivatives (e.g., diarylprolinol silyl ethers) for enamine and iminium activation.

  • Asymmetric Synthesis of Pyrrolidine Cores: Constructing enantioenriched 2-substituted pyrrolidines via stereoselective lithiation.

Section 1: L-Proline Catalyzed Asymmetric Aldol Reactions

Mechanism & Causality

L-proline acts as a bifunctional organocatalyst. The secondary amine condenses with a ketone donor to form a nucleophilic enamine intermediate, while the carboxylic acid directs the incoming electrophile (aldehyde) via hydrogen bonding. This interaction occurs through a highly ordered, Zimmerman-Traxler-like transition state, ensuring strict facial selectivity 1. Historically, this reaction suffered from proline's poor solubility in organic solvents. However, modern optimized protocols utilize water/methanol mixtures. The addition of water is causal to high enantioselectivity: it enhances catalyst solubility while maintaining a hydrophobic pocket that accelerates the reaction and tightens stereocontrol [[2]]().

EnamineCatalysis Proline L-Proline Catalyst Iminium Iminium Intermediate Proline->Iminium + Ketone - H2O Ketone Ketone Donor Ketone->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ TS Zimmerman-Traxler TS Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS TS->Proline Catalyst Regeneration Product Chiral Aldol Product TS->Product Hydrolysis + H2O

Catalytic cycle of L-proline-mediated asymmetric aldol reaction via enamine intermediate.

Protocol 1: Intermolecular Aldol Reaction in Aqueous Media

Self-Validating Workflow:

  • Reaction Setup: In a 2 mL reaction vial, dissolve L-proline (20 mol%) in a 2:1 v/v mixture of Methanol/Water (0.5 mL) [[2]](). Causality: The protic solvent mixture prevents the parasitic formation of oxazolidinones, which would otherwise trap and deactivate the catalyst.

  • Donor Addition: Add cyclohexanone (2.0 mmol, excess) and stir for 10 minutes at room temperature to initiate enamine formation.

  • Acceptor Addition: Add the aromatic aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol).

  • Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms conversion.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (2 mL) to hydrolyze the iminium intermediate. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure 1.

  • Purification & Analysis (Validation Step 2): Purify via flash column chromatography. Determine the diastereomeric ratio (d.r.) by integrating the α-protons in ¹H NMR spectroscopy. Determine enantiomeric excess (e.e.) using chiral stationary phase HPLC 2.

Section 2: Diarylprolinol Silyl Ethers in Asymmetric Michael Additions

Mechanism & Causality

While L-proline is effective for aldol reactions, it often yields modest enantioselectivities in Michael additions. Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) solve this by introducing extreme steric bulk. The bulky diarylhydroxymethyl group effectively shields one face of the reactive enamine/iminium intermediate, forcing the nucleophile to attack exclusively from the opposite face. Furthermore, the silyl ether protecting group prevents the hydroxyl moiety from participating in deleterious side reactions [[3]]().

Workflow Step1 Step 1: Catalyst Activation Diarylprolinol Silyl Ether + Acid Additive (BzOH) Step2 Step 2: Substrate Addition Add Aldehyde Donor + Nitroolefin Acceptor Step1->Step2 Step3 Step 3: Michael Addition Stir vigorously 'on-water' at Room Temperature Step2->Step3 Step4 Step 4: Quenching & Workup Extract with EtOAc Recover Catalyst in Aqueous Phase Step3->Step4 Step5 Step 5: Validation Confirm d.r. via NMR Confirm e.e. via Chiral HPLC Step4->Step5

Step-by-step experimental workflow for diarylprolinol silyl ether catalyzed Michael addition.

Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Self-Validating Workflow:

  • Catalyst Activation: In a reaction vessel, add the diarylprolinol silyl ether catalyst (3 mol%) and benzoic acid (3 mol%) to pure water (1.0 mL) [[3]](). Causality: The acid additive facilitates the rapid hydrolysis of the product-iminium complex, turning over the catalyst and preventing product inhibition.

  • Substrate Addition: Add the aldehyde donor (2.0 equiv) and the trans-β-nitrostyrene acceptor (1.0 equiv).

  • Reaction: Stir vigorously at room temperature for 24 hours. The biphasic "on-water" conditions accelerate the reaction due to hydrophobic effects at the phase boundary 3.

  • Monitoring (Validation Step 1): Take a micro-aliquot, extract with CDCl₃, and run a crude ¹H NMR to verify the disappearance of the nitroolefin alkene protons (δ 7.9-8.1 ppm).

  • Workup & Recovery: Extract the aqueous layer with EtOAc. The water-soluble catalyst salts can be recovered from the aqueous layer and reused for up to six cycles without a significant drop in enantiomeric excess 4.

  • Purification: Purify the organic residue via silica gel chromatography to isolate the Michael adduct.

Section 3: Asymmetric Synthesis of 2-Substituted Pyrrolidines

Mechanism & Causality

Synthesizing the pyrrolidine ring itself with high stereocontrol is critical for generating novel pharmaceutical libraries. Beak's enantioselective lithiation of N-Boc-pyrrolidine is a benchmark method. By using the chiral diamine (-)-sparteine, the s-BuLi base is coordinated into a chiral complex. This complex selectively removes one of the enantiotopic α-protons of the pyrrolidine ring. The resulting lithiated species is configurationally stable at -78 °C and can be trapped by various electrophiles to yield highly enantioenriched 2-substituted pyrrolidines [[5]]().

Protocol 3: Enantioselective Lithiation and Substitution

Self-Validating Workflow:

  • Complex Formation: Dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether under an inert argon atmosphere. Cool the system to -78 °C. Causality: Strict cryogenic temperatures (-78 °C) are mandatory to prevent the inversion of the chiral carbanion intermediate.

  • Lithiation: Dropwise add s-BuLi (1.2 equiv). Stir for 1 hour at -78 °C to ensure complete deprotonation 5.

  • Electrophilic Trapping: Slowly add the electrophile (e.g., an alkyl halide or aldehyde). Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quenching (Validation Step 1): Quench with methanol. The color change (typically quenching of the deep colored organolithium species) indicates successful termination.

  • Workup: Wash with 5% H₃PO₄ to remove (-)-sparteine (which can be recovered by basifying the aqueous layer). Extract with ether, dry, and concentrate.

  • Analysis (Validation Step 2): Confirm the absolute configuration and e.e. via chiral GC or HPLC against a racemic standard.

Section 4: Quantitative Data Summary

The table below summarizes the comparative performance of substituted pyrrolidine catalysts across standard benchmarking reactions.

Catalyst SystemReaction TypeSubstratesSolventYield (%)d.r. (syn:anti)e.e. (%)Ref
L-Proline AldolCyclohexanone + p-NitrobenzaldehydeMeOH/H₂O8590:10952
Diarylprolinol Silyl Ether MichaelAldehyde + NitroolefinWater8594:6983
Diarylprolinol Silyl Ether MichaelEnal + MalononitrileToluene84N/A>996

References

  • Emma, M. G., et al. "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction." MDPI Catalysts, 2020. 2

  • BenchChem. "Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction." BenchChem, 2025. 1

  • Zheng, Z., et al. "Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water." Journal of the American Chemical Society, 2010. 3

  • PubMed Central. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." NIH, 2023. 5

  • Thieme Connect. "Asymmetric Michael Reaction of Malononitrile and α,β-Unsaturated Aldehydes Catalyzed by Diarylprolinol Silyl Ether." Thieme E-Books & E-Journals. 6

  • PubMed. "Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water." NIH, 2010. 4

Sources

Application

Advanced Application Note: Handling 2-Ethyl-5-methylpyrrolidine HCl in Moisture-Sensitive Reactions

Physicochemical Profiling & The Moisture Challenge 2-Ethyl-5-methylpyrrolidine is a sterically hindered secondary amine, highly valued as a nucleophilic building block in pharmaceutical synthesis and drug development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Moisture Challenge

2-Ethyl-5-methylpyrrolidine is a sterically hindered secondary amine, highly valued as a nucleophilic building block in pharmaceutical synthesis and drug development[1]. To prevent atmospheric oxidation, spontaneous carboxylation, and degradation, it is typically isolated and stored as a hydrochloride (HCl) salt[2].

However, the thermodynamic stability of the salt introduces a critical handling challenge: amine hydrochlorides are inherently hygroscopic. They readily absorb atmospheric moisture to form stable hydrates, fundamentally altering their physicochemical profile[3]. In moisture-sensitive transformations—such as Buchwald-Hartwig cross-couplings, Grignard additions, or anhydrous peptide couplings—the introduction of trace water via the amine salt is catastrophic. Water can protonate highly basic organometallic intermediates, hydrolyze activated esters, or competitively bind to transition-metal catalysts, leading to rapid reaction failure.

Causality of Experimental Choices in Free-Basing

To utilize 2-Ethyl-5-methylpyrrolidine as a nucleophile, the HCl salt must be deprotonated (free-based). This presents a chemical paradox: how to neutralize the salt without introducing the water inherent to aqueous base extraction, or releasing the lattice-bound water of the salt into an anhydrous reaction mixture.

  • In Situ Free-Basing : Utilizing a non-nucleophilic organic base, such as N,N -diisopropylethylamine (DIPEA), allows for the direct addition of the dried salt into the reaction[4]. The causality here relies on steric hindrance: the bulky isopropyl groups of DIPEA prevent it from competing with the pyrrolidine for electrophiles, while its basicity is sufficient to liberate the secondary amine.

  • Ex Situ Free-Basing : For reactions highly sensitive to protonated amine byproducts (e.g., organolithium chemistry), the amine must be free-based externally using aqueous NaOH, extracted into an organic phase, and rigorously dried. We specifically employ 3Å molecular sieves for desiccation because the kinetic diameter of water (~2.8 Å) allows it to be trapped within the pores, while the bulky 2-ethyl-5-methylpyrrolidine is entirely excluded, preventing product sequestration.

Workflow Start 2-Ethyl-5-methylpyrrolidine HCl (Hygroscopic Salt) Drying Vacuum Oven Drying (60 °C, 10 Torr) Remove Bulk H2O Start->Drying Split Select Free-Basing Strategy Drying->Split InSitu In Situ Free-Basing (Add DIPEA in dry solvent) Split->InSitu Direct Addition ExSitu Ex Situ Free-Basing (Aq. NaOH -> Et2O extract) Split->ExSitu Biphasic Prep Rxn Moisture-Sensitive Reaction (e.g., Cross-Coupling) InSitu->Rxn DryOrg Dry over 3Å Molecular Sieves (Remove Trace H2O) ExSitu->DryOrg DryOrg->Rxn

Workflow for anhydrous free-basing of 2-Ethyl-5-methylpyrrolidine HCl.

Pre-Reaction Desiccation Strategies

Before any in situ free-basing can occur, the bulk water must be stripped from the crystal lattice to establish a baseline anhydrous state. Heating the hydrochloride salt in a vacuum oven at 60 °C under high vacuum (e.g., 10 Torr) for 12–24 hours provides sufficient thermal energy to break hydrate bonds[5]. This specific temperature is chosen because it is high enough to drive off moisture but low enough to prevent thermal decomposition or sublimation of the organic salt.

Mechanism Pd Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd->OxAdd Aryl Halide Water Trace H2O (from HCl salt) Hydrolysis Catalyst Deactivation (Hydrolysis/Oxidation) Water->Hydrolysis Binding OxAdd->Hydrolysis Competitive H2O Product Desired Amine Product OxAdd->Product Amine + Base

Mechanism of trace moisture interference in Pd-catalyzed amination.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol below is designed as a self-validating system. Proceeding to the next synthetic step is strictly gated by quantitative moisture analysis.

Protocol 1: Rigorous Desiccation of 2-Ethyl-5-methylpyrrolidine HCl
  • Transfer the 2-Ethyl-5-methylpyrrolidine HCl salt to a pre-weighed, oven-dried Schlenk flask.

  • Place the flask in a vacuum oven set to 60 °C and apply a vacuum of ≤10 Torr[5].

  • Dry the salt for 12–16 hours to remove bulk and surface water.

  • Backfill the oven with dry Argon or Nitrogen before opening to prevent immediate atmospheric re-absorption.

  • Validation Gate : Perform Karl Fischer (KF) titration on a 10 mg sample dissolved in anhydrous methanol. Proceed only if the water content is < 50 ppm .

Protocol 2: Ex Situ Anhydrous Free-Basing
  • Dissolve 10.0 mmol of the desiccated 2-Ethyl-5-methylpyrrolidine HCl in 10 mL of minimal deionized water.

  • Cool the solution to 0 °C in an ice bath and slowly add 12.0 mmol of 2M aqueous NaOH dropwise to prevent exothermic degradation.

  • Extract the liberated free base with anhydrous diethyl ether (3 x 15 mL).

  • Combine the organic layers and dry over activated 3Å molecular sieves (20% w/v) for 24 hours under an inert Argon atmosphere.

  • Validation Gate : Withdraw a 0.5 mL aliquot of the ethereal solution and verify moisture via KF titration. Proceed to organometallic reactions only if moisture is < 20 ppm .

Protocol 3: In Situ Free-Basing for Amidation / Cross-Coupling
  • Inside an inert-atmosphere glovebox, add the desiccated 2-Ethyl-5-methylpyrrolidine HCl (1.0 equiv) to an oven-dried reaction vial.

  • Add the anhydrous solvent (e.g., DMF or Toluene) and the corresponding electrophile.

  • Inject DIPEA (1.5–2.0 equiv) dropwise at room temperature[4].

  • Stir the suspension for 15 minutes to ensure complete in situ free-basing before introducing the sensitive transition-metal catalyst or coupling reagent.

  • Validation Gate : Monitor the dissolution of the salt; a homogenous solution (excluding precipitated DIPEA·HCl) indicates successful free-basing.

Quantitative Data Presentation

The following table summarizes the expected moisture reduction and optimal application for each free-basing strategy.

Free-Basing MethodBase EmployedPrimary Desiccation StepTarget Moisture Level (KF)Recommended Application
In Situ DIPEA / 2,6-LutidineVacuum Oven (60 °C, 10 Torr)< 50 ppmBuchwald-Hartwig, Peptide Amidation
Ex Situ Aqueous NaOH3Å Molecular Sieves (24h)< 20 ppmGrignard Additions, Organolithium
Azeotropic NaO-t-BuToluene Distillation< 30 ppmBase-sensitive Catalysis

References

  • US20180312461A1 - Method for solvent-free decarboxylation of amino acids via imine formation - Google Patents. google.com. 5

  • (2R,5S)-2-Ethyl-5-methylpyrrolidine | C7H15N - PubChem - NIH. nih.gov. 1

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. acs.org. 4

  • Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC. nih.gov. 2

  • Preformulation (Hygroscopicity of Amine Hydrochloride Salts). uomustansiriyah.edu.iq. 3

Sources

Method

Application Notes and Protocols for Coupling 2-Ethyl-5-methylpyrrolidine in Organic Synthesis

Introduction: The Strategic Importance of the 2-Ethyl-5-methylpyrrolidine Scaffold The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Ethyl-5-methylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] The substituted pyrrolidine, 2-Ethyl-5-methylpyrrolidine, represents a versatile chiral building block. As a secondary amine, its nucleophilic nitrogen atom is a prime handle for introducing the scaffold into larger molecules, typically through the formation of robust amide or carbon-nitrogen bonds.

However, the presence of two alkyl substituents adjacent to the nitrogen center introduces a degree of steric hindrance. This presents a unique set of challenges and necessitates the careful selection of reagents and optimization of reaction conditions to achieve efficient and high-yielding coupling. This guide provides an in-depth analysis of proven strategies, reagents, and detailed protocols for the successful coupling of 2-Ethyl-5-methylpyrrolidine, tailored for researchers in synthetic chemistry and drug development.

Part 1: Amide Bond Formation: Acylation of 2-Ethyl-5-methylpyrrolidine

The formation of an amide bond is arguably the most common and vital reaction in pharmaceutical and peptide chemistry.[4] The reaction involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[4] For a sterically encumbered secondary amine like 2-Ethyl-5-methylpyrrolidine, the choice of activating agent is paramount to overcoming the steric barrier and achieving high conversion with minimal side reactions.[5][6]

Causality in Reagent Selection for Hindered Amines

Standard coupling reagents can be insufficient for sterically demanding couplings.[5] The key to success lies in generating a highly reactive acylating intermediate. Reagents that form OAt (1-hydroxy-7-azabenzotriazole) or Oxyma esters are generally superior because these esters are more reactive than the OBt (1-hydroxybenzotriazole) esters generated by older reagents like HBTU or PyBOP.[5] This heightened reactivity is essential to drive the reaction to completion when the nucleophile (the pyrrolidine) is sterically shielded.

Key Reagent Classes for Amide Coupling
Reagent ClassExamplesMechanism of Action & Suitability for Hindered AminesAdvantagesDisadvantages
Carbodiimides DCC, EDCForms an O-acylisourea intermediate. Requires an additive (e.g., HOBt, Oxyma) to form a more reactive ester and suppress racemization.[4][7] Often insufficient for very hindered amines alone.Cost-effective, widely used.Byproduct (DCU) can be difficult to remove; risk of racemization without additives.
Uronium/Aminium Salts HATU, HBTU, HCTUReacts with the carboxylic acid to form a highly reactive OAt or OBt active ester, which is then attacked by the amine.[8] HATU is among the most efficient for difficult couplings due to the formation of the super-reactive OAt ester.[5]High efficiency, fast reaction times, low racemization.[7]Higher cost, potential for guanidinium side-product formation if amine is added incorrectly.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they form reactive activated esters. PyAOP is particularly effective for coupling N-methylated or sterically hindered amino acids.[8]Excellent coupling efficiency, low racemization risk.[7]More expensive, byproducts can be challenging to remove.
Acid Halides Acyl Chlorides, Acyl FluoridesThe carboxylic acid is converted to a highly reactive acyl halide using reagents like oxalyl chloride, SOCl₂, or TFFH. This is a powerful method for extremely hindered couplings where other reagents fail.[5]Extremely high reactivity, drives difficult reactions to completion.Harsh formation conditions may not be compatible with sensitive functional groups; requires an additional synthetic step.
Phosphonic Anhydrides T3P® (Propanephosphonic Acid Anhydride)Acts as a powerful dehydrating agent to form a mixed anhydride intermediate, which readily acylates the amine. Gives superior results for sterically hindered couplings.[9]High yields, easy removal of water-soluble byproducts.Often requires a tertiary base.
Experimental Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol details a robust method for coupling a generic carboxylic acid (R-COOH) to 2-Ethyl-5-methylpyrrolidine, leveraging the high reactivity of HATU.

Workflow Diagram: HATU-Mediated Amide Coupling

G cluster_prep Reagent Preparation cluster_activation Pre-activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification RCOOH Carboxylic Acid (1.0 eq) Mix1 Combine Acid, HATU, DIPEA in DMF RCOOH->Mix1 HATU HATU (1.1 eq) HATU->Mix1 DIPEA DIPEA (2.2 eq) DIPEA->Mix1 Solvent1 Anhydrous DMF Solvent1->Mix1 Stir1 Stir at RT for 5-10 min Mix1->Stir1 Forms OAt Ester AddPyrrolidine Add Pyrrolidine Solution Stir1->AddPyrrolidine Pyrrolidine 2-Ethyl-5-methylpyrrolidine (1.2 eq) Pyrrolidine->AddPyrrolidine Stir2 Stir at RT for 2-16 h AddPyrrolidine->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Column Chromatography Wash->Purify

Caption: Workflow for HATU-mediated coupling of 2-Ethyl-5-methylpyrrolidine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • 2-Ethyl-5-methylpyrrolidine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Activation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.2 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 5-10 minutes. This pre-activation step is crucial for forming the reactive OAt ester.[5]

  • Coupling: Add 2-Ethyl-5-methylpyrrolidine (1.2 equiv) to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Part 2: C-N Bond Formation: Advanced Coupling Strategies

Beyond acylation, forming a direct bond between the pyrrolidine nitrogen and a carbon atom (sp²-hybridized aryl/vinyl or sp³-hybridized alkyl) is a key transformation for diversifying molecular scaffolds.

N-Arylation: Buchwald-Hartwig and Ullmann Couplings

The construction of aryl-amine bonds is fundamental in drug discovery. The Buchwald-Hartwig amination has largely replaced older, harsher methods due to its remarkable functional group tolerance and milder conditions.[10][11]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for N-arylation.[10] It involves the reaction of an amine with an aryl halide or sulfonate. The choice of phosphine ligand is critical, with bulky, electron-rich ligands (e.g., XPhos, BrettPhos) generally favoring the reductive elimination step that forms the C-N bond, which is often the rate-limiting step.[12]

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction traditionally required very high temperatures.[13] Modern protocols using soluble copper sources and ligands (e.g., diamines, phenanthroline) have made this reaction more accessible, though it is often considered complementary to the Buchwald-Hartwig amination.[13][14]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(L₂)-NHR₂]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ HNR₂) Amide_Complex Ar-Pd(II)(L₂)-NR₂ Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol 2: Buchwald-Hartwig N-Arylation

Materials:

  • Aryl Bromide or Chloride (Ar-X) (1.0 equiv)

  • 2-Ethyl-5-methylpyrrolidine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, BrettPhos) (1.1-1.2x Pd loading)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk tube or vial, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the aryl halide, 2-Ethyl-5-methylpyrrolidine, and the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[15]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent like EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the N-aryl pyrrolidine product.

N-Alkylation Strategies

1. Direct Alkylation via Sₙ2 Reaction: This classic method involves reacting the pyrrolidine with an alkyl halide or sulfonate (e.g., mesylate, tosylate) in the presence of a base.[16] For a secondary amine, there is no risk of over-alkylation. The choice of a non-nucleophilic base like K₂CO₃ or DIPEA and a polar aprotic solvent like acetonitrile (ACN) or DMF is typical.

2. Reductive Amination: A powerful and versatile one-pot method for forming C-N bonds.[17] It proceeds by reacting the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then immediately reduced by a mild, selective reducing agent present in the same pot. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting carbonyl compound and tolerates slightly acidic conditions that favor iminium ion formation.[18]

Experimental Protocol 3: N-Alkylation via Reductive Amination

Workflow Diagram: Reductive Amination

G Start Aldehyde/Ketone (1.0 eq) + 2-Ethyl-5-methylpyrrolidine (1.1 eq) Mix Combine and Stir Start->Mix Solvent Solvent (DCE or THF) Solvent->Mix Acid Acetic Acid (optional, 1.0 eq) Acid->Mix Add_STAB Add NaBH(OAc)₃ (1.5 eq) portion-wise Mix->Add_STAB Forms Iminium Ion React Stir at RT for 4-24 h Add_STAB->React Reduction Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification Workup->Purify

Sources

Application

Scale-up procedures for 2-Ethyl-5-methylpyrrolidine hydrochloride production

An Application Guide for the Scalable Production of 2-Ethyl-5-methylpyrrolidine Hydrochloride Introduction: The Strategic Importance of Substituted Pyrrolidines The pyrrolidine nucleus is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of 2-Ethyl-5-methylpyrrolidine Hydrochloride

Introduction: The Strategic Importance of Substituted Pyrrolidines

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1] Its unique three-dimensional structure and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. 2-Ethyl-5-methylpyrrolidine, a chiral substituted pyrrolidine, serves as a key building block in the synthesis of complex therapeutic agents. The transition from laboratory-scale synthesis to pilot or industrial-scale production, however, introduces significant challenges related to safety, efficiency, reproducibility, and cost-effectiveness.[2][3]

This document provides a detailed guide for the scale-up synthesis, purification, and salt formation of 2-Ethyl-5-methylpyrrolidine hydrochloride. It is designed for researchers, chemists, and process development professionals, offering not just protocols but also the underlying scientific rationale for key procedural choices, ensuring a robust and safe manufacturing process.

Synthetic Strategy: Reductive Amination for Scalability

While numerous methods exist for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and transition-metal-catalyzed aminations, the reductive amination of a 1,4-dicarbonyl compound or its equivalent is often the most pragmatic and scalable approach.[1][4] This strategy is selected for its high convergence, operational simplicity, and avoidance of costly or hazardous reagents often associated with other methods.

The chosen pathway involves the reaction of 2,5-heptanedione with ammonia, followed by an in-situ reduction to yield the target pyrrolidine. This is a variation of the classic Paal-Knorr synthesis, followed by reduction.[1]

G cluster_0 Synthetic Pathway A 2,5-Heptanedione B Intermediate Iminium Species A->B + NH3 - H2O C 2-Ethyl-5-methyl-2-pyrroline B->C Intramolecular Cyclization D 2-Ethyl-5-methylpyrrolidine (Free Base) C->D Reduction [H] E 2-Ethyl-5-methylpyrrolidine HCl (Final Product) D->E + HCl

Caption: Synthetic route via reductive amination.

Part I: Scale-Up Synthesis of 2-Ethyl-5-methylpyrrolidine (Free Base)

This protocol details the synthesis of the pyrrolidine free base. The primary safety concern at this stage is the management of the exothermic reaction and the handling of the reducing agent.

Critical Process Parameters

ParameterRangeJustification
Reaction Temperature20-30°CControls the rate of imine formation and prevents side reactions. Higher temperatures can lead to pressure buildup.[2]
Reagent Addition RateControlled, slow additionPrevents thermal runaway, especially during the addition of the reducing agent, which is a highly exothermic step.[5][6]
PressureAtmospheric to 50 psiDependent on the choice of reduction (e.g., NaBH₄ vs. catalytic hydrogenation). Must be carefully monitored.
Agitation Speed150-250 RPMEnsures proper mixing and heat transfer, which is critical for avoiding localized hot spots during scale-up.[3]

Experimental Protocol

1. Reagents and Equipment:

  • Reactor: 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Reagents:

    • 2,5-Heptanedione (5.0 kg, 43.8 mol)

    • Ammonium Acetate (10.1 kg, 131.4 mol)

    • Methanol (25 L)

    • Sodium Borohydride (NaBH₄) (2.5 kg, 66.1 mol)

    • 10M Sodium Hydroxide (NaOH) solution

2. Safety Precautions:

  • Sodium borohydride is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic solutions.[7] It must be handled in a dry, well-ventilated area, and personnel must wear appropriate PPE, including a flame-retardant lab coat, gloves, and safety goggles.[7]

  • The reaction is exothermic. Ensure the reactor's cooling system is operational and a quench plan is in place before starting.[2][8]

  • Never add all reactants at once. Controlled addition is key to managing the reaction's thermal profile.[3]

3. Procedure:

  • Charge the 50 L reactor with 2,5-heptanedione (5.0 kg), ammonium acetate (10.1 kg), and methanol (25 L).

  • Begin agitation and cool the mixture to 20°C using the reactor's cooling jacket.

  • Stir the mixture at 20-25°C for 2 hours to facilitate the formation of the intermediate pyrroline. Monitor the reaction progress using GC-MS.

  • Once imine formation is complete, cool the reaction mixture to 0-5°C.

  • CAUTION: Highly Exothermic Step. Prepare a solution of 10M NaOH (2 L) and slowly add the sodium borohydride (2.5 kg) in portions to create a stabilized slurry. Causality: The basic solution stabilizes the NaBH₄, preventing rapid decomposition.

  • Slowly add the NaBH₄ slurry to the reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15°C.[5]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to ensure the reduction is complete.

  • Monitor the disappearance of the pyrroline intermediate by GC-MS.

Part II: Work-up and Purification

The goal of the work-up is to quench the excess reducing agent safely and isolate the crude free base. Purification via distillation is necessary to remove non-volatile impurities and solvent.

Experimental Protocol

  • Cool the reactor to 0-5°C.

  • CAUTION: Hydrogen Gas Evolution. Slowly and carefully quench the reaction by adding water (10 L) dropwise. The addition rate must be controlled to manage the hydrogen evolution and exotherm. Vent the reactor to a safe area.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Add dichloromethane (DCM, 20 L) to the remaining aqueous slurry and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 L). The use of an organic solvent like DCM that is insoluble in water allows for efficient extraction of the product.[9]

  • Combine the organic layers and wash with brine (5 L). Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-5-methylpyrrolidine free base.

  • Set up a fractional distillation apparatus. Purify the crude oil by vacuum distillation to obtain the pure free base. This is an effective method for separating the desired pyrrolidine from less volatile impurities.[10]

Part III: Hydrochloride Salt Formation and Crystallization

Formation of the hydrochloride salt is a standard practice in pharmaceutical development to improve the stability, solubility, and handling properties of amine compounds.[11] Crystallization is a critical purification step to achieve high purity and isolate the product in a solid, manageable form.[12][13]

Crystallization Parameters

ParameterConditionRationale
Solvent SystemIsopropanol (IPA) / HeptaneIPA is a good solvent for the salt, while heptane acts as an anti-solvent to induce crystallization and improve yield.[11]
HCl Source4M HCl in DioxaneProvides a controlled, anhydrous source of HCl, preventing the introduction of water which can affect crystal form.
Crystallization Temp.0-5°CLower temperatures decrease the solubility of the salt, maximizing the yield of the crystalline product.[11]
Maturation Time2-4 hoursAllows for the crystal lattice to fully form and for the system to reach equilibrium, improving purity.[11]

Experimental Protocol

  • Dissolve the purified 2-Ethyl-5-methylpyrrolidine free base (assuming 3.5 kg, 30.9 mol from the previous step) in isopropanol (15 L) in a clean, dry reactor.

  • Cool the solution to 0-5°C with gentle agitation.

  • Slowly add 4M HCl in dioxane (approx. 8 L, 32 mol) dropwise, monitoring the pH to ensure it reaches ~1-2. The hydrochloride salt will begin to precipitate.

  • After the addition is complete, slowly add heptane (10 L) as an anti-solvent over 1 hour.

  • Hold the resulting slurry at 0-5°C for a maturation period of 3 hours with slow stirring.[11]

  • Isolate the crystalline product by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake with a small amount of cold isopropanol/heptane (1:1) mixture to remove residual impurities.

  • Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.

Process Safety and Scale-Up Workflow

Scaling up chemical reactions is not linear; hazards related to heat transfer, mixing, and reagent handling become significantly more pronounced.[2][8] The ratio of heat transfer area to reactor volume decreases as scale increases, making heat removal less efficient and increasing the risk of a thermal runaway.[3][6]

G cluster_1 Scale-Up Safety Workflow Risk_Assessment Conduct Risk Assessment (Identify Exotherms, Gas Evolution) Small_Scale Perform Lab-Scale Run (<100g) Risk_Assessment->Small_Scale Monitor Monitor Temperature Profile & Off-Gassing Small_Scale->Monitor Analyze Analyze Data: Is Exotherm Controllable? Monitor->Analyze Pilot_Scale Proceed to Pilot Scale (3x-5x Scale) Analyze->Pilot_Scale Yes Stop STOP & REDESIGN PROCESS Analyze->Stop No Reassess Re-evaluate Safety Controls (Cooling Capacity, Addition Rate) Pilot_Scale->Reassess Production Full-Scale Production Reassess->Production

Caption: Decision workflow for safe process scale-up.

Analytical Quality Control

Final product release requires rigorous analytical testing to confirm identity, strength, and purity.

Final Product Specifications

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
PurityGC/HPLC≥ 99.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSIPA: ≤ 5000 ppm, Heptane: ≤ 5000 ppm

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society.
  • University of California, Santa Barbara. (2012).
  • Google Patents. (n.d.).
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • ResearchGate. (2014).
  • Google Patents. (n.d.). Purification and drying of crude pyrrolidine - DE19957672A1.
  • University of Pennsylvania. (2019). Scale-Up Reaction Safety. EHRS.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Pyrrolidines.
  • Sigma-Aldrich. (n.d.).
  • Sdfine. (n.d.).
  • University of California, San Diego. (n.d.). Sodium Borohydride SOP.
  • Stanford University. (2023). Scale Up Safety. EH&S.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • ResearchGate. (2025). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-5-methylpyrrolidine Hydrochloride

As a Senior Application Scientist, I have designed this technical support guide to address the specific thermodynamic and physicochemical challenges associated with purifying 2-Ethyl-5-methylpyrrolidine hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific thermodynamic and physicochemical challenges associated with purifying 2-Ethyl-5-methylpyrrolidine hydrochloride (CAS: 1432680-27-7, Molecular Formula: C7H16ClN)[1].

Because the protonated pyrrolidine nitrogen forms a highly polar ionic lattice with the chloride counterion, this compound exhibits extreme solubility in water and high-polarity solvents, but remains insoluble in non-polar hydrocarbons[2]. The core principle of this purification relies on differential solubility: utilizing a primary solvent to disrupt the ionic lattice at elevated temperatures, paired with an anti-solvent that drastically lowers the dielectric constant of the medium during cooling. This forces the thermodynamically stable crystal to precipitate while leaving organic impurities in the mother liquor[3].

Solvent System Selection Matrix

Selecting the correct solvent system is the most critical variable in amine hydrochloride recrystallization. The table below summarizes quantitative data and process notes for the most effective validated systems.

Solvent SystemRatio (v/v)Solubilizing Capacity (Hot)Anti-solvent Capacity (Cold)Target PurityProcess Notes
Isopropanol / Diethyl Ether 1:3 to 1:5Excellent (IPA at 70°C)Excellent (Ether at 4°C)>99.5%Industry standard for amine HCl salts[4]; highly flammable; rapid drying.
Acetone / Water 3:1Moderate (Water at 60°C)Good (Acetone at 4°C)>99.0%Highly effective alternative[3]; slower drying time due to water retention.
Acetonitrile NeatGood (MeCN at 80°C)Moderate (MeCN at -20°C)>98.5%Requires deep cooling; excellent for avoiding biphasic "oiling out".

Self-Validating Experimental Protocol: IPA / Diethyl Ether System

This protocol is engineered as a self-validating system . Every step contains a built-in diagnostic check to ensure the physical chemistry of the crystallization is proceeding correctly.

Step 1: Saturation and Dissolution

  • Action: Suspend the crude 2-Ethyl-5-methylpyrrolidine HCl in a minimal volume of Isopropanol (IPA). Heat the suspension to 60–70°C using an oil bath with continuous magnetic stirring. Add hot IPA dropwise until dissolution is just achieved.

  • Causality: Minimizing the primary solvent maximizes the final yield. Heating ensures the complete thermal dissociation of the crude HCl salt lattice.

  • Self-Validation Check: The solution must become completely transparent. Any persistent turbidity indicates the presence of inorganic salts or polymeric degradation products, dictating the absolute necessity of Step 2.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) into a pre-warmed receiving flask.

  • Causality: Removes mechanical impurities and insoluble degradation products without allowing the solution to cool and prematurely precipitate.

  • Self-Validation Check: Weigh the filter paper before and after. A mass increase of >2% indicates premature crystallization (loss of yield) due to the glassware being too cold.

Step 3: Anti-Solvent Addition & Controlled Nucleation

  • Action: While maintaining the solution at 50–60°C, begin adding anhydrous diethyl ether dropwise. Stop adding the ether the exact moment the solution exhibits a faint, persistent cloudiness (the "cloud point").

  • Causality: Diethyl ether lowers the dielectric constant of the medium, forcing the polar salt out of solution[4]. Dropwise addition prevents localized supersaturation, which leads to amorphous precipitation rather than crystalline growth.

  • Self-Validation Check: The appearance of the cloud point confirms the solution has successfully entered the metastable zone. If cloudiness does not appear after adding 5 volumes of ether, the initial volume of IPA was too high.

Step 4: Maturation and Isolation

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 12–24 hours.

  • Causality: Slow cooling allows for thermodynamic crystal growth. The slow assembly of the crystal lattice naturally excludes structurally dissimilar impurities.

Step 5: Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold, anhydrous diethyl ether. Immediately transfer to a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ).

  • Self-Validation Check: A sharp melting point (within a 1-2°C range) and the absence of an IPA multiplet at 4.0 ppm in 1H -NMR confirms complete solvent removal and high purity.

Process Workflow Diagram

Recrystallization A Crude 2-Ethyl-5-methylpyrrolidine HCl B Dissolve in Hot IPA (60-70°C) A->B Add minimal solvent C Hot Filtration B->C Remove insolubles D Dropwise Addition of Diethyl Ether C->D Maintain temp E Slow Cooling to 4°C D->E Induce nucleation F Oiling Out / Phase Separation E->F If cooled too fast H Vacuum Filtration & N2 Blanket E->H Successful crystallization G Reheat & Add IPA (Reset Metastable Zone) F->G G->E Slower cooling rate I Pure Crystalline Product H->I Desiccation

Workflow for the dual-solvent recrystallization of 2-Ethyl-5-methylpyrrolidine HCl.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out is a classic thermodynamic failure in amine hydrochloride recrystallization. It occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, leading to liquid-liquid phase separation rather than solid-liquid crystallization[3]. This is almost always caused by adding the anti-solvent (diethyl ether) too rapidly or cooling the flask too quickly.

  • The Fix: Reheat the biphasic mixture until it becomes a single homogeneous solution. Add a small volume (1–2 mL) of the primary solvent (IPA) to shift the saturation curve. Allow the flask to cool much more slowly (e.g., insulate the flask in cotton or leave it in the hot water bath as the bath itself cools to room temperature).

Q: The recovered crystals turn into a sticky paste on the filter paper. How do I prevent this? A: Amine hydrochlorides are notoriously deliquescent. When cold crystals are exposed to ambient room air, water vapor condenses on their surface, and the high hydration energy of the protonated amine lattice causes the crystals to literally dissolve in the absorbed atmospheric moisture.

  • The Fix: The filtration must be an atmospherically isolated system. Perform the vacuum filtration under a continuous stream of dry nitrogen (an inverted funnel connected to an N2​ line suspended over the Büchner funnel works perfectly). Wash the filter cake exclusively with ice-cold, anhydrous diethyl ether[4], and immediately transfer the solid to a vacuum desiccator.

Q: Can I use Acetone/Water instead of Isopropanol/Ether for this specific pyrrolidine derivative? A: Yes. A 3:1 (v/v) Acetone/Water mixture is a highly effective, validated alternative for amine hydrochlorides[3]. In this system, water acts as the primary solubilizer, and acetone acts as the anti-solvent.

  • Caveat: Because water has a high boiling point and strong hydrogen-bonding interactions with the pyrrolidine salt, drying the final product takes significantly longer and requires high-vacuum desiccation (lyophilization conditions) to remove residual moisture completely.

References

  • "1432680-27-7 | 2-ethyl-5-methylpyrrolidine hydrochloride" - Aaronchem.
  • "Rac-(2r,5s)-2-ethyl-5-methylpyrrolidine hydrochloride - PubChemLite" - Université du Luxembourg (uni.lu).
  • "1,3-Dichloro-N,N-dimethyl-propan-2-amine (Recrystallization Methods for Hydrochloride Salts)" - Benchchem.
  • "Removal of unreacted 1-(2-Chloroethyl)pyrrolidine from product" - Benchchem.

Sources

Optimization

Technical Support Center: Pyrrolidine Ring Closure Optimization

Welcome to the Technical Support Center for Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most critical bottlenecks in pyrrolidine ring closure. This guide moves beyond basic recipes, focusing on the mechanistic causality behind reaction failures and providing self-validating experimental protocols to ensure your syntheses are robust, scalable, and reproducible.

Part 1: Quantitative Comparison of Ring Closure Methodologies

Before troubleshooting specific issues, it is crucial to benchmark your chosen methodology against field-proven standards. The table below summarizes the expected quantitative outcomes and operational requirements for the most common pyrrolidine ring closure strategies.

MethodologyCatalyst / Reagent SystemTypical YieldStereoselectivityOperational Conditions
Redox-Enabled Hydroamination Metal-Free (mCPBA, then Zn/NH₄Cl)70–90%Substrate-dependent60–80 °C, One-pot sequence, High functional group tolerance
1,3-Dipolar Cycloaddition AgOAc / ThioClickFerrophos85–98%Up to 99:1 endo/exo, 98% ee0 °C, CH₂Cl₂, Et₃N base, Highly substituted products
Lanthanide Hydroamination Cp*₂NdCH(TMS)₂80–95%>100:1 cis/transRoom Temp, C₆D₆, Strict inert atmosphere (Glovebox)
Ti-Catalyzed Hydroamination Ti(NMe₂)₄Up to 92%Moderate to HighElevated Temp, Inert atmosphere, Unactivated olefins

Part 2: Troubleshooting Guides & FAQs

Q1: My metal-catalyzed intramolecular hydroamination of unactivated aminoalkenes is yielding <20% product and showing poor functional group tolerance. How can I bypass the need for harsh metal catalysts?

A: Transition to a redox-enabled Cope-type hydroamination strategy. Metal-catalyzed hydroaminations (e.g., using Titanium or Lanthanide complexes) are highly sensitive to moisture and often struggle with functional group compatibility due to the strong Lewis acidity of the metals[1][2]. To bypass this, you can utilize a3[3].

Mechanistic Causality: Instead of relying on a metal to activate the alkene for nucleophilic attack, this method oxidizes the secondary amine in situ to a hydroxylamine. The hydroxylamine then undergoes a concerted, thermal Cope-type cyclization. Because this proceeds via a highly organized 5-membered transition state, the kinetic barrier for hydroamination is drastically lowered. The resulting pyrrolidine N-oxide is subsequently reduced in the same pot, entirely eliminating the need for transition metals[3].

Self-Validating Protocol: One-Pot Redox-Enabled Hydroamination
  • Oxidation: Dissolve the secondary aminoalkene (1.0 equiv) in CH₂Cl₂. Add an oxidant (e.g., mCPBA, 1.1 equiv) at 0 °C. Stir for 1 hour.

  • Cyclization: Heat the mixture to 60–80 °C for 4–12 hours. The thermal energy drives the Cope-type cyclization.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The successful formation of the intermediate is confirmed by the appearance of a highly polar, UV-active spot corresponding to the pyrrolidine N-oxide. If unreacted hydroxylamine remains, increase the temperature by 10 °C.

  • Reduction: Cool the reaction to room temperature. Add a reductant (e.g., Zn dust and saturated aqueous NH₄Cl) and stir for 2 hours.

  • Isolation: Filter the crude mixture through a pad of Celite to remove zinc salts, concentrate the filtrate, and perform a standard acid-base extraction to isolate the pure pyrrolidine.

G A Secondary Aminoalkene B Oxidation (mCPBA / H2O2) A->B C Hydroxylamine Intermediate B->C D Thermal Cope-Type Cyclization (60-80°C) C->D 5-membered TS E Pyrrolidine N-oxide D->E F Reduction (Zn/NH4Cl or Pd/C) E->F G Substituted Pyrrolidine F->G

Workflow of one-pot redox-enabled Cope-type hydroamination for pyrrolidine synthesis.

Q2: I am using a 1,3-dipolar cycloaddition of an azomethine ylide with an α-enone, but my endo/exo selectivity is poor (~1:1). How do I optimize the stereoselectivity?

A: Employ a coordinating Silver(I) catalyst paired with a sterically demanding chiral ligand. Poor diastereoselectivity in 4 usually stems from a lack of rigid transition-state control during the concerted [3+2] cycloaddition[4]. To achieve exclusive endo-selectivity (up to 99:1), you must use a system like5 or AgOAc/PPh₃[5][6].

Mechanistic Causality: The Ag(I) salt coordinates with the imine (which requires a metal-coordinating group like an ester or heteroaromatic ring), facilitating deprotonation to form a rigid, metalated azomethine ylide[6]. The chiral ligand creates a sterically demanding pocket that physically blocks the exo approach. This forces the dipolarophile (α-enone) to approach exclusively via the endo face, maximizing secondary orbital interactions between the dipole and the carbonyl group of the enone[5].

Self-Validating Protocol: Ag-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
  • Catalyst Preparation: In a flame-dried Schlenk flask under N₂, combine AgOAc (5 mol%) and the chiral ligand (e.g., ThioClickFerrophos L7, 5.5 mol%) in dry CH₂Cl₂. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Ylide Generation: Cool the mixture to 0 °C. Add the azomethine ylide precursor (e.g., methyl N-benzylideneglycinate, 1.0 equiv) followed by Et₃N (10 mol%).

    • Self-Validation Checkpoint: Observe the solution closely. A distinct color change (often to yellow or orange) indicates the successful deprotonation and formation of the active metalated azomethine ylide. If the solution remains colorless, verify the dryness of your Et₃N and solvent.

  • Cycloaddition: Dropwise add the α-enone (1.2 equiv). Maintain the reaction strictly at 0 °C for 12–24 hours to preserve the facial bias created by the chiral ligand.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify the highly functionalized endo-4-acyl pyrrolidine via flash column chromatography.

G Start Issue: Low endo/exo Selectivity in 1,3-Dipolar Cycloaddition Check1 Is a coordinating metal catalyst present? Start->Check1 Fix1 Add AgOAc (5 mol%) to coordinate imine Check1->Fix1 No Check2 Is the chiral ligand sterically demanding? Check1->Check2 Yes Fix1->Check2 Fix2 Use ThioClickFerrophos or bulky PPh3 Check2->Fix2 No Check3 Is the temperature controlled? Check2->Check3 Yes Fix2->Check3 Fix3 Lower to 0 °C to maximize facial bias Check3->Fix3 No Success High endo-Selectivity (>95:5) Check3->Success Yes Fix3->Success

Troubleshooting logic tree for optimizing stereoselectivity in 1,3-dipolar cycloadditions.

Part 3: References

  • Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex - Organic Chemistry Portal - 5

  • Intramolecular hydroamination of unactived olefins with Ti(NMe₂)₄ as a precatalyst - UBC Chemistry - 1

  • A Diastereoselective Intramolecular Hydroamination Approach to the Syntheses of (+)-, (±)-, and (−)-Pinidinol - ACS Publications - 2

  • A redox-enabled strategy for intramolecular hydroamination - RSC Publishing - 3

  • 1,3-Dipolar cycloaddition - Wikipedia - 4

  • Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides - SciSpace - 6

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Ethyl-5-methylpyrrolidine Hydrochloride in Solution

Welcome to the Technical Support Center. 2-Ethyl-5-methylpyrrolidine hydrochloride is a cyclic secondary amine salt frequently utilized as a critical building block in pharmaceutical synthesis and drug development [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Ethyl-5-methylpyrrolidine hydrochloride is a cyclic secondary amine salt frequently utilized as a critical building block in pharmaceutical synthesis and drug development [1]. While the hydrochloride salt form confers significant stability and aqueous solubility compared to its free-base counterpart, researchers often encounter challenges related to pH-dependent degradation, hygroscopicity, and solvent incompatibility during assay preparation.

This guide is designed by Senior Application Scientists to provide field-proven insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Physicochemical Properties Overview

To predict the behavior of 2-Ethyl-5-methylpyrrolidine hydrochloride in various solvent systems, it is essential to understand its baseline physicochemical properties.

PropertyValue / Description
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Salt Form Hydrochloride (HCl)
Estimated pKa (Conjugate Acid) ~10.5 – 11.0
Aqueous Solubility High (>100 mg/mL)
DMSO Solubility High (≥50 mg/mL)
UV Absorbance Negligible (Lacks aromatic chromophores)
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my aqueous stock solution of 2-Ethyl-5-methylpyrrolidine HCl degrade when used in alkaline assay buffers? Causality & Expert Insight: The stability of secondary amine salts is highly pH-dependent [2]. In acidic to neutral solutions (pH < 8), the compound exists almost entirely as the protonated ammonium cation. In this state, the nitrogen's lone electron pair is engaged in a bond with a proton, rendering it sterically and electronically protected from oxidation. However, when introduced into an alkaline buffer (pH > 10), the salt undergoes rapid deprotonation to form the free base [5]. The newly exposed lone pair on the secondary amine is highly susceptible to N-oxidation (forming nitrones or N-oxides) and nucleophilic degradation pathways [3]. Actionable Solution: Always maintain aqueous stock solutions in slightly acidic to neutral conditions (e.g., in 0.1% Formic Acid or pure LC-MS grade water). If your assay requires an alkaline pH, add the compound immediately prior to the experiment to minimize the window for oxidative degradation.

Q2: I am observing inconsistent molarities across different batches of my DMSO stock solutions. What is causing this variability? Causality & Expert Insight: Amine hydrochloride salts are notoriously hygroscopic [4]. The chloride counterion readily coordinates with atmospheric water molecules. If the solid stock is repeatedly exposed to ambient humidity, it absorbs water, increasing its apparent mass. Consequently, when you weigh the solid to prepare a specific molarity, you are weighing a mixture of the salt and water, leading to a sub-potent stock solution. Actionable Solution: Store the solid compound in a desiccator at room temperature or 4°C. Before weighing, allow the vial to equilibrate to room temperature to prevent condensation. For critical high-throughput screening (HTS) applications, determine the exact water content via Karl Fischer titration prior to preparing DMSO stocks.

Q3: Can I store my 10 mM DMSO stock solution at -20°C for long-term use? Causality & Expert Insight: Yes, 2-Ethyl-5-methylpyrrolidine hydrochloride exhibits excellent stability in anhydrous DMSO [1]. However, DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can introduce atmospheric moisture into the vial. Moisture in DMSO can lead to localized pH shifts and potential hydrolysis of sensitive downstream assay components, even if the pyrrolidine salt itself remains structurally intact. Actionable Solution: Aliquot your 10 mM DMSO stocks into single-use vials before freezing at -20°C. Purge the headspace with argon or nitrogen gas to displace atmospheric oxygen and moisture.

Part 3: Experimental Protocol - Stability-Indicating LC-MS Method

Because 2-Ethyl-5-methylpyrrolidine lacks a strong UV chromophore, standard UV-Vis HPLC methods will fail to detect degradation. To validate the integrity of your solutions, employ this self-validating LC-MS protocol designed to separate the intact pyrrolidine salt from its N-oxide degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution to 1 mg/mL using the mobile phase starting conditions.

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) suitable for polar basic compounds.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent to neutralize the charge of the polar ammonium cation, improving column retention).

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Monitor for the intact [M+H]⁺ ion at m/z 114.1.

  • Self-Validating System (Crucial): To ensure the method is genuinely stability-indicating, perform a forced degradation spike. Treat a 1 mg/mL aliquot with 1% H₂O₂ for 1 hour at room temperature. Inject this spiked sample to confirm baseline chromatographic resolution between the parent peak (m/z 114.1) and the oxidized degradant peak (m/z 130.1).

Part 4: Workflow Visualization

G A 2-Ethyl-5-methylpyrrolidine HCl (Solid Stock) B Aqueous Buffer (pH < 8) A->B Dissolve in acidic/neutral C Alkaline Buffer (pH > 10) A->C Dissolve in basic D Protonated Ammonium Cation (Highly Stable, Water Soluble) B->D Maintains protonation E Free Base Form (Volatile, Less Soluble) C->E Deprotonation F Stable Storage (Assay Ready) D->F Protected from oxidation G N-Oxidation & Degradation (Loss of Active Compound) E->G Susceptible to oxidation

Figure 1: pH-dependent stability and degradation pathways of 2-Ethyl-5-methylpyrrolidine.

Part 5: References
  • Title: rac-(2R,5S)-2-ethyl-5-methylpyrrolidine hydrochloride Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: N-Dealkylation of Amines Source: PubMed Central (PMC) - NIH URL: [Link]

Optimization

Technical Support Center: NMR Interpretation for 2-Ethyl-5-methylpyrrolidine Hydrochloride

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with 2-Ethyl-5-methylpyrrolidine hydrochloride . The structural nuances of this molecule—specifically its two chi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with 2-Ethyl-5-methylpyrrolidine hydrochloride . The structural nuances of this molecule—specifically its two chiral centers (C2 and C5), its nitrogen heterocycle, and its hydrochloride salt form—create unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is engineered to provide authoritative troubleshooting, explain the causality behind spectral anomalies, and offer self-validating experimental protocols to ensure scientific integrity in your structural characterization.

Diagnostic Troubleshooting Workflow

Before diving into specific signal anomalies, follow this diagnostic logic path to isolate common issues related to solvent effects, stereochemistry, and protonation states.

NMR_Troubleshooting Start Analyze 1H/13C NMR Spectrum 2-Ethyl-5-methylpyrrolidine HCl Q_NH Are NH2+ protons visible (8.0 - 10.0 ppm)? Start->Q_NH A_NH_No Issue: Rapid Proton Exchange or Quadrupolar Relaxation Q_NH->A_NH_No No Q_CH2 Are alkyl CH2 signals complex multiplets? Q_NH->Q_CH2 Yes Act_NH Protocol: Switch to dry DMSO-d6 or perform D2O shake A_NH_No->Act_NH A_CH2_Yes Expected: Diastereotopic protons due to C2/C5 chiral centers Q_CH2->A_CH2_Yes Yes Q_Salt Confirming HCl Salt vs. Free Base? A_CH2_Yes->Q_Salt A_Salt_Check Check C2/C5 shifts: Downfield (~3.5-4.0 ppm) = Salt Upfield (~2.8-3.2 ppm) = Free Base Q_Salt->A_Salt_Check Verify

Diagnostic workflow for troubleshooting the NMR spectrum of 2-Ethyl-5-methylpyrrolidine HCl.

Troubleshooting Guide & FAQs

Q1: Why are the amine ( NH2+​ ) signals missing or extremely broad in my 1H NMR spectrum?

Causality: In the hydrochloride salt of 2-ethyl-5-methylpyrrolidine, the nitrogen is protonated. Researchers often fail to observe these protons due to chemical exchange with trace water in the solvent or the use of protic solvents (like D2​O or CD3​OD ) which rapidly exchange deuterium for hydrogen[1]. Furthermore, even in anhydrous aprotic solvents like CDCl3​ , the signal can be severely broadened—often blending into the baseline—due to intermediate exchange rates and the quadrupolar relaxation effect of the 14N nucleus (spin I = 1)[2]. Resolution: To reliably observe the NH2+​ protons, use strictly anhydrous, strongly hydrogen-bond-accepting solvents such as DMSO−d6​ . DMSO tightly solvates the ammonium cation, slowing down the proton exchange rate and sharpening the signal, which typically appears as a broad multiplet or two distinct broad singlets between 8.0 and 10.0 ppm.

Q2: Why do the methylene ( CH2​ ) protons of the ethyl group and the pyrrolidine ring appear as complex multiplets instead of simple triplets or quintets?

Causality: 2-Ethyl-5-methylpyrrolidine possesses two chiral centers at the C2 and C5 positions. Because the molecule lacks an internal plane of symmetry, the two protons attached to any given methylene carbon (specifically C3, C4, and the CH2​ of the ethyl group) are diastereotopic[3]. This means they reside in chemically distinct environments, possess different chemical shifts, and couple to each other (geminal coupling, 2J≈12−15 Hz) as well as to adjacent protons. This results in complex second-order multiplets rather than simple first-order splitting patterns[4]. Resolution: Do not attempt to force a first-order interpretation on these multiplets. Report them as multiplets (m) with their corresponding integration. If precise coupling constants are required for stereochemical assignment, 2D NMR techniques (such as COSY and HSQC) must be employed to deconvolute the overlapping signals.

Q3: How do I confirm if my synthesized compound is the free base or the hydrochloride salt using NMR?

Causality: Confirming the salt form is critical in drug development. Protonation of the pyrrolidine nitrogen withdraws electron density from the adjacent C2 and C5 carbons via the inductive effect. This deshields the protons attached to these carbons, causing a significant downfield shift[1]. Resolution: Compare the chemical shifts of the C2-H and C5-H protons. In the free base, these typically resonate around 2.8–3.2 ppm. In the hydrochloride salt, the positive charge on the nitrogen shifts these signals downfield to approximately 3.5–4.0 ppm. Additionally, the NH2+​ integration will be 2H in the salt, compared to 1H (NH) in the free base.

Q4: How can I distinguish whether my sample is the cis or trans diastereomer?

Causality: The synthesis of 2,5-dialkylpyrrolidines often yields a mixture of cis and trans isomers[5]. The spatial relationship between the ethyl and methyl groups dictates the ring puckering and steric compression. Resolution: NMR is highly diagnostic for this. Due to the γ -gauche effect, the carbons of the alkyl substituents (the methyl group and the CH2​ of the ethyl group) in the cis isomer will experience steric compression and shift upfield (lower ppm) relative to the trans isomer.

Quantitative Reference Data

The following tables summarize the expected chemical shift ranges to help you rapidly validate your spectra. Note that exact values will fluctuate based on concentration, temperature, and exact solvent residual water content.

Table 1: 1H NMR Diagnostic Chemical Shifts
Proton EnvironmentFree Base (Approx. ppm)HCl Salt (Approx. ppm)MultiplicityCausality for Shift
C2-H & C5-H 2.8 - 3.23.5 - 4.0MultipletDeshielding via inductive effect from N+
NH / NH2+​ 1.5 - 2.0 (1H)8.0 - 10.0 (2H)Broad SingletProtonation and H-bonding
Ring C3/C4 CH2​ 1.2 - 1.91.5 - 2.2Complex MultipletsDiastereotopic environment
Ethyl CH2​ 1.3 - 1.61.6 - 1.9Complex MultipletsDiastereotopic environment
C5-Methyl CH3​ 1.0 - 1.21.2 - 1.4DoubletSpin-spin coupling to C5-H
Ethyl CH3​ 0.8 - 1.00.9 - 1.1TripletSpin-spin coupling to Ethyl CH2​
Table 2: NMR Diagnostic Chemical Shifts
Carbon EnvironmentFree Base (Approx. ppm)HCl Salt (Approx. ppm)Causality for Shift
C2 & C5 (Chiral) 55 - 6060 - 65Deshielding from adjacent N+
C3 & C4 (Ring) 30 - 3528 - 33Conformational changes upon protonation
Ethyl CH2​ 25 - 3022 - 27Steric and inductive effects
C5-Methyl CH3​ 18 - 2215 - 20 γ -gauche effects (varies by cis/trans)
Ethyl CH3​ 10 - 149 - 13Terminal alkyl shielding

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols when preparing your samples.

Protocol 1: Preparation of Amine Hydrochloride Samples for NMR

To prevent signal broadening of the NH2+​ protons due to moisture:

  • Drying: Dry the 2-Ethyl-5-methylpyrrolidine hydrochloride sample under high vacuum (lyophilizer or Schlenk line) for at least 4 hours to remove hygroscopic moisture.

  • Solvent Selection: Use fresh, ampouled DMSO−d6​ (100% isotopic purity, containing 0.03% v/v TMS). Avoid using older bottles of DMSO−d6​ that have been exposed to atmospheric moisture.

  • Concentration: Prepare a highly concentrated sample (~15-20 mg in 0.6 mL solvent) to maximize the signal-to-noise ratio of the broad NH2+​ peaks against the baseline.

  • Acquisition: Run the 1H NMR at 298 K. If the amine peaks remain broad, lower the acquisition temperature to 283 K to further slow the proton exchange rate.

Protocol 2: The D2​O Shake Experiment (Self-Validating System)

If you observe a broad peak between 8.0 - 10.0 ppm and need to definitively prove it belongs to the NH2+​ group rather than an impurity:

  • Baseline Scan: Acquire a standard 1H NMR spectrum of your sample in CDCl3​ or DMSO−d6​ .

  • Deuterium Addition: Remove the NMR tube, uncap it, and add exactly 1-2 drops of D2​O directly into the solution.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to ensure complete mixing.

  • Re-Acquisition: Re-insert the tube and acquire a second 1H NMR spectrum.

  • Validation: The labile NH2+​ protons will undergo rapid chemical exchange with the deuterium, becoming ND2+​ . The broad signal at 8.0 - 10.0 ppm will completely disappear, and a new H-O-D peak will appear (around 4.7 ppm in CDCl3​ or 3.3 ppm in DMSO−d6​ ), definitively validating the assignment of the amine protons[1].

References

  • Cardiff University - NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS (Details on 2,5-dialkylpyrrolidine synthesis and NMR characteriz
  • ACS Publications - A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective (Mechanisms of amine hydrochloride solvent effects).
  • Master Organic Chemistry - Diastereotopic Protons in 1H NMR Spectroscopy: Examples (Explanation of diastereotopic environments in chiral rings).
  • ACS Publications - Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines (Stereochemical impacts on pyrrolidine NMR spectra).
  • ResearchGate - Can the salt form of my organic compound be determined using NMR?

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction of 2-Ethyl-5-methylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of 2-ethyl-5-methylpyrrolidine. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of 2-ethyl-5-methylpyrrolidine. Because this compound is a sterically hindered secondary cyclic amine, its extraction requires precise control over pH, solvent polarity, and thermodynamics.

Instead of relying on trial and error, this guide provides a mechanistic understanding of the extraction process, ensuring that your protocols are logical, self-validating, and reproducible.

Physicochemical Profiling & Quantitative Data

To select the optimal extraction solvent, we must first understand the target molecule. 2-Ethyl-5-methylpyrrolidine transitions between a water-soluble ionized state and an organic-soluble neutral state depending on the pH of the environment.

Table 1: Quantitative Properties Influencing Solvent Selection

PropertyValue / CharacteristicImpact on Extraction Strategy
Molecular Formula C₇H₁₅N[1]Low molecular weight; the free base is inherently volatile.
pKa (Conjugate Acid) ~10.5 – 11.0Requires an aqueous pH > 12 to ensure >99% deprotonation for organic extraction.
LogP (Octanol/Water) ~1.5 – 2.0Moderate lipophilicity; requires moderately polar solvents for efficient partitioning.
Boiling Point (Free Base) ~140 – 150 °CRequires an extraction solvent with a significantly lower boiling point (e.g., < 80 °C) to prevent thermal degradation or co-evaporation during concentration[2].
Troubleshooting Guides & FAQs

Q1: Why am I experiencing low recovery yields during the liquid-liquid extraction of 2-ethyl-5-methylpyrrolidine? A: Low recovery is almost always a failure of causality between the solution's pH and the amine's pKa. The pKa of alkylpyrrolidines is highly basic (~10.5). If your aqueous phase is only adjusted to pH 9 or 10, a massive equilibrium fraction of the amine remains protonated as a water-soluble ammonium salt. To drive the equilibrium entirely toward the lipophilic free base, you must push the aqueous pH to at least 12. Self-Validation Tip: Always spot the aqueous layer on high-range pH paper immediately before adding your organic solvent; if it is not dark purple (pH 12+), add more NaOH.

Q2: Which organic solvent is best for extracting the free base, and why? A: While Ethyl Acetate is frequently used for pyrrolidine derivatives[3], Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) are superior choices[4].

  • Causality: MTBE has lower water miscibility than ethyl acetate, meaning it carries fewer inorganic salts into the organic phase. Furthermore, MTBE has a low boiling point (55 °C), which minimizes the thermal degradation of the product during solvent evaporation[2]. Dichloromethane (DCM) is effective but poses severe toxicity and environmental risks[5].

Q3: How do I prevent or break emulsions during the aqueous-organic phase separation? A: Emulsions form when the interfacial tension between the two liquids is too low, often stabilized by amphiphilic impurities[5].

  • Causality: You can break this by altering the density and ionic strength of the aqueous phase. Replacing standard deionized water with saturated aqueous sodium chloride (brine) during the wash step increases the aqueous density and forces the organic compound out of the water phase—a phenomenon known as "salting out"[3].

Q4: My extracted product is contaminated with unreacted starting materials. How do I improve selectivity? A: Implement an Acid-Base Wash Cycle . Because your target is an amine, it is uniquely capable of phase-switching. By first extracting the crude mixture at an acidic pH (< 2), the protonated 2-ethyl-5-methylpyrrolidine remains safely trapped in the water, allowing you to wash away all neutral and acidic organic impurities with a non-polar solvent like heptane[4]. Only after this purification step do you basify the aqueous layer to extract the target.

Validated Experimental Protocol: Acid-Base Liquid-Liquid Extraction

This step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the chemical state of the system is exactly as intended.

  • Initial Quench & Acidification:

    • Transfer the crude reaction mixture to an Erlenmeyer flask.

    • Slowly add 1N HCl while stirring until the aqueous phase reaches pH < 2.

    • Validation: Test with pH paper. The target amine is now a water-soluble hydrochloride salt[3].

  • Primary Organic Wash (Impurity Removal):

    • Transfer to a separatory funnel. Add 1 volume of heptane or ethyl acetate.

    • Shake vigorously and vent. Allow the phases to separate based on density contrast[5].

    • Drain the lower aqueous layer (containing the product) into a clean flask. Discard the upper organic layer (containing impurities).

  • Basification (Phase-Switching):

    • Cool the aqueous layer in an ice bath to control the exothermic neutralization.

    • Slowly add 15% NaOH solution dropwise until the pH exceeds 12.

    • Validation: The solution will become visibly cloudy as the neutral free base amine "oils out" of the water. Verify pH > 12 with indicator strips.

  • Target Extraction:

    • Return the basic aqueous phase to the separatory funnel.

    • Extract 3 times with 0.5 volumes of MTBE[4].

    • Combine the upper organic layers (which now contain the 2-ethyl-5-methylpyrrolidine).

  • Washing & Drying:

    • Wash the combined MTBE extracts with 1 volume of saturated brine (NaCl) to break any micro-emulsions and remove residual water[3].

    • Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase until the powder flows freely (indicating all water is absorbed).

  • Concentration:

    • Filter off the drying agent.

    • Concentrate the solvent in vacuo using a rotary evaporator. Keep the water bath below 35 °C to prevent evaporative loss of the volatile free base[2].

Process Visualization

The following diagram illustrates the logical flow of the phase-switching extraction protocol, highlighting where impurities are purged and where the target is retained.

Workflow Start Crude Reaction Mixture Acidify Acidification (HCl) Adjust to pH < 2 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgImp Organic Phase (Impurities) PhaseSep1->OrgImp Discard AqAmine Aqueous Phase (Protonated Amine) PhaseSep1->AqAmine Retain Basify Basification (NaOH) Adjust to pH > 12 AqAmine->Basify Extract Add Extraction Solvent (MTBE / EtOAc) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Salts/Waste) PhaseSep2->AqWaste Discard OrgAmine Organic Phase (Free Base Amine) PhaseSep2->OrgAmine Retain Purify Dry & Evaporate -> Pure Product OrgAmine->Purify

Workflow for the acid-base liquid-liquid extraction of 2-ethyl-5-methylpyrrolidine.

References
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions K-Jhil[Link]

  • 5 Criteria for Selecting an Extraction Solvent Hydrometal Tech[Link]

  • Solvent Guide P2 InfoHouse[Link]

  • Rac-(2r,5s)-2-ethyl-5-methylpyrrolidine hydrochloride PubChemLite [Link]

Sources

Optimization

Minimizing side reactions when using 2-Ethyl-5-methylpyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Ethyl-5-methylpyrrolidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 2-Ethyl-5-methylpyrrolidine .

Because this molecule is a 2,5-disubstituted secondary amine, its reactivity is heavily dictated by the steric bulk of the ethyl and methyl groups adjacent to the nitrogen atom. This steric environment fundamentally alters its behavior, often suppressing desired nucleophilic pathways in favor of basicity or redox side reactions. This guide will deconstruct these competing pathways and provide self-validating protocols to ensure synthetic success.

Visualizing the Reaction Landscape

G Start 2-Ethyl-5-methylpyrrolidine (Sterically Hindered Amine) Oxidation Oxidation Pathway (Metal Catalyzed) Start->Oxidation Pd(0), Ag(I), Heat Alkylation Direct Alkylation (Alkyl Halides) Start->Alkylation R-X, Base Metabolism CYP450 Metabolism (In Vivo Bioactivation) Start->Metabolism Hepatic Microsomes Protection N-Boc Protection (Synthetic Mitigation) Start->Protection Boc2O, DMAP, Et3N Pyrrole Aromatic Pyrrole (Stable Byproduct) Oxidation->Pyrrole Hydride Abstraction Elimination E2 Elimination (Alkene Byproducts) Alkylation->Elimination Steric Clash forces Basicity Iminium Iminium Ion (Genotoxic Liability) Metabolism->Iminium α-C-H Oxidation Stable 1-Boc-2-ethyl-5-methylpyrrolidine (Stable Intermediate) Protection->Stable Electron Withdrawal

Pathways of 2-Ethyl-5-methylpyrrolidine side reactions and N-Boc protection mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing pyrrole byproducts during transition-metal-catalyzed cross-coupling? A1: This is a redox side reaction driven by the thermodynamic stability of the aromatic pyrrole ring. In palladium-catalyzed or silver-mediated reactions, the pyrrolidine substrate can act as a hydride source. The metal catalyst inserts into the hydridic α -amino C-H bonds, and subsequent β -hydride eliminations convert the saturated ring into a pyrroline, and eventually, an oxidized pyrrole[1]. Causality & Solution: The electron-rich nitrogen facilitates this hydride donation. To mitigate this, mask the amine with an electron-withdrawing protecting group (e.g., Boc or Cbz) prior to the cross-coupling step. This reduces the electron density on the nitrogen, shutting down the oxidation pathway.

Q2: My N-alkylation yield is extremely low, and I am detecting alkene byproducts in the crude NMR. What is the mechanism behind this failure? A2: 2-Ethyl-5-methylpyrrolidine features significant steric bulk at both α -positions (C2 and C5). When reacted with standard alkyl halides, this steric clash prevents the nitrogen lone pair from approaching the electrophilic carbon via the required SN​2 trajectory. Consequently, the amine acts as a base rather than a nucleophile, triggering an E2 elimination of the alkyl halide to form an alkene[2]. Causality & Solution: You cannot force an SN​2 reaction against severe steric hindrance. Bypass this entirely by switching to a reductive amination protocol, which proceeds via an iminium intermediate and avoids the E2 elimination pathway.

Q3: How do I prevent epimerization of the (2S,5S) stereocenters during prolonged reactions? A3: Under strongly acidic or basic conditions, the pyrrolidine ring can reversibly open or form an intermediate iminium ion. Because the C2 and C5 protons become highly acidic when the nitrogen is quaternized or protonated, they can undergo rapid deprotonation and reprotonation, leading to epimerization (e.g., converting your desired (2S,5S) isomer into a meso mixture)[2]. Causality & Solution: Maintain strict pH control. Avoid unbuffered aqueous heating and utilize non-nucleophilic, mild bases (like DIPEA) during functionalization.

Q4: What are the metabolic liabilities of this moiety when incorporated into a drug candidate? A4: Pyrrolidine rings can be bioactivated by hepatic CYP450 enzymes to reactive iminium ions and aminoaldehydes. These metabolites act as "hard" electrophiles that can covalently bind to endogenous proteins, presenting a risk of genotoxicity[3]. Causality & Solution: While the ethyl and methyl groups at C2 and C5 sterically shield the α -protons—thereby reducing this liability compared to unsubstituted pyrrolidines—vigilance is still required. If microsomal stability assays show high clearance, consider masking the NH or introducing strategically placed fluorine atoms to block CYP450 oxidation[3].

Troubleshooting Matrix

To streamline your analytical workflow, use the following data matrix to diagnose side reactions from your crude analytical data.

Side ReactionAnalytical Signature (NMR/MS)Primary CauseMitigation Strategy
Pyrrole Formation (Oxidation) Loss of sp3 C-H signals; appearance of aromatic protons (6.0–7.0 ppm).Pd/Ag catalysts abstracting hydrides from the pyrrolidine ring.Mask the amine with an electron-withdrawing protecting group (e.g., Boc, Cbz).
Alkene Elimination (Failed Alkylation) Recovery of starting pyrrolidine; presence of alkene byproducts in crude 1 H NMR.Steric hindrance at C2/C5 forces the amine to act as a base (E2) rather than a nucleophile ( SN​2 ).Switch from direct alkylation to reductive amination using aldehydes and Na(OAc)3​BH .
Epimerization Change in diastereomeric ratio (dr); complex multiplet splitting in 1 H NMR.Reversible ring-opening or iminium formation under strong acidic/basic conditions.Maintain strict pH control; avoid prolonged heating in unbuffered aqueous media.
Iminium Bioactivation Detection of protein adducts or glutathione (GSH) conjugates in microsome assays.CYP450-mediated oxidation of the α -C-H bonds.Fluorination of the alkyl substituents or masking the NH to remove hydrogen bond donor capacity.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By controlling the electronic and steric environment of the pyrrolidine, you dictate the reaction pathway.

Protocol 1: N-Boc Protection of 2-Ethyl-5-methylpyrrolidine

Purpose: To mask the nucleophilic amine with an electron-withdrawing group, preventing transition-metal oxidation and epimerization during multi-step syntheses[4].

  • Setup: In a flame-dried, round-bottom flask flushed with argon, dissolve 2-Ethyl-5-methylpyrrolidine (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 equiv) followed by Triethylamine ( Et3​N , 3.0 equiv). Note: The excess base neutralizes the acidic byproducts that could otherwise trigger epimerization.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 equiv) dropwise via a syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Workup: Quench the reaction by partitioning the mixture between ethyl acetate and a 1:1 mixture of saturated brine and 1N HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-tert-butyl 2-ethyl-5-methylpyrrolidine-1-carboxylate.

Protocol 2: Mild Reductive Amination (Alternative to Direct Alkylation)

Purpose: To achieve N-alkylation without triggering E2 elimination of the alkylating agent.

  • Imine Formation: Combine 2-Ethyl-5-methylpyrrolidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous Methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to adjust the apparent pH to ~5. This mildly acidic environment is critical to protonate the carbonyl oxygen, facilitating the sterically hindered nucleophilic attack to form the iminium ion.

  • Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete iminium formation.

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) in small portions. Note: NaBH3​CN is stable at pH 5 and selectively reduces the iminium ion over the unreacted aldehyde.

  • Propagation: Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the acid, extract with dichloromethane, dry over Na2​SO4​ , and purify via flash column chromatography.

References

  • Han, J., Lu, Z., Hammond, G. B., & Xu, B. "Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences." European Journal of Organic Chemistry, PMC. URL:[Link]

  • Lowe, J. A., & Khan, M. A. "Spiro-lactam NMDA receptor modulators and uses thereof." WO2014120784A1, WIPO (PCT).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Methodologies for 2-Ethyl-5-methylpyrrolidine Hydrochloride

Executive Summary The quantitative analysis of 2-Ethyl-5-methylpyrrolidine hydrochloride presents a dual challenge for analytical scientists: the molecule lacks a conjugated π -system (rendering standard UV detection ine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of 2-Ethyl-5-methylpyrrolidine hydrochloride presents a dual challenge for analytical scientists: the molecule lacks a conjugated π -system (rendering standard UV detection ineffective) and possesses a highly basic secondary amine functionality that induces severe chromatographic tailing. This guide objectively compares traditional and modern High-Performance Liquid Chromatography (HPLC) methodologies, providing researchers with self-validating protocols grounded in thermodynamic principles and detector physics.

The Analytical Challenge: Deconstructing the Analyte

To design a robust HPLC method, we must first analyze the physicochemical properties of 2-Ethyl-5-methylpyrrolidine hydrochloride:

  • Optical Invisibility: As an aliphatic cyclic amine, it lacks the chromophores required for UV absorbance above 210 nm.

  • Ionization & Peak Tailing: With a pKa typically around 10.0–10.5, the pyrrolidine nitrogen remains protonated under standard acidic or neutral mobile phase conditions. In reversed-phase (RP) chromatography, this leads to 1 on the silica stationary phase, resulting in severe peak tailing and compromised resolution[1].

Detection Strategies: Moving Beyond UV

Because standard 254 nm UV detection is non-viable, alternative detection strategies must be employed.

  • Low-UV (200–210 nm): While technically possible, operating at the UV cutoff of most solvents requires expensive LC-MS grade reagents. Furthermore, gradient elution causes severe baseline drift due to changing solvent absorbance.

  • Universal Detectors (CAD / ELSD): Charged Aerosol Detection (CAD) and 2 measure mass rather than optical absorbance, making them ideal for non-volatile salts like pyrrolidine derivatives[2].

  • Mass Spectrometry (LC-MS): Provides absolute specificity. In positive Electrospray Ionization (ESI+), the compound yields a strong 3[3].

Chromatographic Modalities: Conquering Peak Tailing

To mitigate the thermodynamic causes of peak tailing associated with4[4], three distinct chromatographic approaches are compared below:

Method A: Traditional Low-pH RP-HPLC (Not Recommended)

Uses an acidic mobile phase (e.g., 0.1% TFA, pH 2.0) to suppress silanol ionization ( SiOH ). However, the fully protonated amine becomes highly polar, resulting in poor retention on C18 columns and elution near the void volume.

Method B: High-pH RP-HPLC (Recommended for Purity Analysis)

By utilizing a high-pH mobile phase (pH 10.5), the secondary amine is deprotonated into its neutral free-base form. This dramatically increases its hydrophobicity (higher logD ) and 5[5]. This requires hybrid silica columns (e.g., Waters XBridge) that resist dissolution at high pH.

Method C: HILIC Mode (Recommended for LC-MS/PK Studies)

Hydrophilic Interaction Liquid Chromatography (HILIC) embraces the polarity of the hydrochloride salt. Using a zwitterionic stationary phase and a highly organic mobile phase, the protonated amine partitions into a water-enriched layer on the silica surface, offering excellent retention and peak shape.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance of the three methodologies based on thermodynamic modeling and empirical standards for basic aliphatic amines.

Performance MetricMethod A: Low-pH RPMethod B: High-pH RPMethod C: HILIC
Column Chemistry Standard End-capped C18Hybrid Silica C18Zwitterionic (ZIC-HILIC)
Mobile Phase 0.1% TFA (pH 2.0)10mM NH4​HCO3​ (pH 10.5)20mM NH4​Fa (pH 3.0) / ACN
Detector UV 205 nmCAD or ELSDESI-MS or CAD
Retention Factor ( k′ ) < 1.0 (Poor)4.5 (Excellent)3.2 (Good)
Asymmetry Factor ( As​ ) > 2.5 (Severe Tailing)1.05 (Symmetrical)1.15 (Symmetrical)
Theoretical Plates ( N ) < 3,000> 12,000> 10,000
Primary Use Case Legacy MethodsAPI Purity & ReleaseBioanalysis & LC-MS

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for all critical parameters to ensure scientific integrity.

Protocol 1: High-pH RP-HPLC with CAD Detection (Optimal for Purity)

This method forces the analyte into its neutral state to maximize C18 retention while utilizing a universal detector.

  • Column Selection: Install a Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Causality: Ethylene-bridged hybrid (BEH) silica prevents stationary phase dissolution at pH > 8.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. Causality: The pH must be >2 units above the analyte's pKa to ensure >99% deprotonation. Ammonium salts are used because they are volatile and will not foul the CAD.

    • Organic (B): 100% Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings (CAD): Evaporator temperature set to 35°C. Data collection rate: 10 Hz.

  • System Suitability Validation: Inject a 0.5 mg/mL standard 6 times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the Asymmetry Factor ( As​ ) is < 1.5.

Protocol 2: HILIC-MS Method (Optimal for Sensitivity)

This method leverages the natural polarity of the hydrochloride salt for orthogonal retention.

  • Column Selection: Install a SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. Causality: Low pH ensures the amine is fully ionized, maximizing polar partitioning into the HILIC aqueous layer.

    • Organic (B): 100% Acetonitrile.

  • Isocratic Elution: 85% B / 15% A for 10 minutes. Flow rate: 0.3 mL/min. Causality: HILIC requires >70% organic solvent to maintain the immobilized water layer on the stationary phase.

  • Equilibration (Critical Step): Flush the column with 20 column volumes of mobile phase before the first injection. Causality: HILIC columns require extensive time to establish a stable hydration shell.

  • Detector Settings (MS): ESI positive mode. Monitor the [M+H]+ transition at m/z 114.1.

Method Selection Workflow

HPLC_Workflow A 2-Ethyl-5-methylpyrrolidine HCl B Detector Selection A->B C Low UV (205 nm) B->C Sub-optimal D CAD / ELSD / MS B->D Optimal E Chromatography Mode C->E D->E F High-pH RP (Hybrid C18) E->F Neutralizes Amine G HILIC (Zwitterionic) E->G Retains Salt H Validated Method F->H G->H

Fig 1: Decision matrix for analyzing basic aliphatic amines lacking UV chromophores.

References

  • PubChemLite - Rac-(2r,5s)-2-ethyl-5-methylpyrrolidine hydrochloride Université du Luxembourg / PubChem
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Wiley-VCH
  • In vitro antiproliferative effect of fractions from the caribbean marine sponge Myrmekioderma gyroderma Revista Cubana de Farmacia / SciELO

Sources

Comparative

Analytical Strategies for Determining the Enantiomeric Purity of 2-Ethyl-5-methylpyrrolidine

Introduction Determining the enantiomeric excess (ee%) of volatile, aliphatic heterocycles like 2-ethyl-5-methylpyrrolidine presents a unique set of analytical challenges. The molecule possesses two chiral centers (C2 an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Determining the enantiomeric excess (ee%) of volatile, aliphatic heterocycles like 2-ethyl-5-methylpyrrolidine presents a unique set of analytical challenges. The molecule possesses two chiral centers (C2 and C5), yielding cis/trans diastereomers and their respective enantiomeric pairs. Because it lacks a strong UV chromophore and exhibits high volatility and basicity, direct analysis on standard chiral stationary phases (CSPs) is often hampered by poor detection sensitivity and severe peak tailing,[1].

As a Senior Application Scientist, I have evaluated multiple analytical modalities to overcome these intrinsic molecular limitations. This guide objectively compares the three most robust methodologies—Chiral GC, Chiral HPLC, and NMR Spectroscopy—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure absolute scientific integrity in your drug development workflows.

Comparative Analysis of Analytical Modalities

Chiral Gas Chromatography (GC)

Chiral GC is highly effective for low-molecular-weight alkyl pyrrolidines due to their inherent volatility and thermal stability[2]. Separations are typically performed using derivatized β-cyclodextrin stationary phases.

  • Causality of Derivatization: While direct injection is possible, the secondary amine of 2-ethyl-5-methylpyrrolidine strongly hydrogen-bonds with residual silanol groups on the fused-silica capillary wall. This causes asymmetric peak tailing that obscures minor enantiomer integration. Pre-column derivatization with trifluoroacetic anhydride (TFAA) masks the basic nitrogen, converting it to a neutral amide, which yields sharp, Gaussian peaks and improves resolution[3].

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC utilizing polysaccharide-based CSPs (e.g., Chiralcel OD-H) is the gold standard for preparative scale-up and high-resolution analytical quantification[4].

  • Causality of Derivatization: Because 2-ethyl-5-methylpyrrolidine lacks a conjugated π-system, it is virtually invisible to standard UV detectors at typical wavelengths (210-254 nm). Pre-column derivatization with 4-nitrobenzoyl chloride not only introduces a strong chromophore for UV detection but also adds a rigid, π-accepting aromatic ring. This structural addition enhances transient dipole-dipole and π-π interactions with the chiral stationary phase, drastically improving the separation factor (α),[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized when absolute stereochemical configuration must be assigned without relying on chiral reference standards.

  • Causality of Derivatization: By reacting the racemic pyrrolidine with a chiral derivatizing agent (CDA) such as (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides. The spatial orientation of the MTPA phenyl ring differentially shields the protons of the ethyl and methyl groups on the pyrrolidine ring, resulting in distinct, quantifiable chemical shifts in 1H and 19F NMR spectra.

Decision_Tree Start 2-Ethyl-5-methylpyrrolidine Enantiomer Analysis Q1 Need Absolute Configuration? Start->Q1 NMR Mosher's Amide Derivatization + 1H/19F NMR Q1->NMR Yes Q2 Need High-Throughput Screening? Q1->Q2 No GC Chiral GC (TFAA Derivatized or Direct) Q2->GC Yes (Fast run times) HPLC Chiral HPLC (UV-active Derivatization) Q2->HPLC No (High resolution/Prep)

Caption: Logical decision tree for selecting the optimal chiral analysis method for alkyl pyrrolidines.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to 2-ethyl-5-methylpyrrolidine.

MetricChiral GC (TFA Deriv.)Chiral HPLC (4-Nitrobenzoyl Deriv.)NMR (Mosher's Amide)
Primary Advantage Rapid analysis, high theoretical plate countHigh resolution, preparative scalabilityAbsolute configuration assignment
Detection Method FID or MSUV (254 nm)1H or 19F NMR
Limit of Detection (ee%) ~0.1% minor enantiomer~0.05% minor enantiomer~1.0 - 2.0% minor enantiomer
Analysis Time 10 - 20 minutes20 - 45 minutes> 1 hour (including derivatization)
Resolution (Rs) Good (1.5 - 2.5)Excellent (> 2.5)N/A (Spectral separation)
Risk of Kinetic Resolution Low (TFAA is highly reactive)Moderate (Requires forced completion)Moderate (Requires excess CDA)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint to prevent data artifacts.

Protocol 1: Pre-Column Derivatization for Chiral HPLC

This method utilizes 4-nitrobenzoyl chloride to introduce a chromophore and enhance chiral recognition on polysaccharide columns,[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-ethyl-5-methylpyrrolidine in 1.0 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that readily dissolves both the amine and the derivatizing agent without competing for the acyl chloride.

  • Acid Scavenging: Add 30 µL of Triethylamine (TEA).

    • Causality: TEA neutralizes the HCl byproduct generated during the nucleophilic acyl substitution. Without TEA, the basic pyrrolidine would become protonated, halting the reaction and potentially leading to incomplete conversion.

  • Derivatization: Add 1.5 equivalents of 4-nitrobenzoyl chloride. Stir the mixture at 60°C for 30 minutes.

    • Causality: The elevated temperature and excess reagent drive the reaction to absolute completion, preventing kinetic resolution (where one enantiomer reacts faster than the other, artificially skewing the ee% of the unreacted pool).

  • Validation Checkpoint (Critical): Before proceeding, analyze a 5 µL aliquot via rapid LC-MS or TLC (ninhydrin stain).

    • Self-Validation: The complete absence of the free amine mass/spot confirms 100% conversion. If free amine remains, the final ee% calculation is invalid. Do not proceed until conversion is complete.

  • Workup: Quench with 1 mL of saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate under vacuum. Re-dissolve in the HPLC mobile phase (e.g., n-hexane/isopropanol 90:10).

  • Analysis: Inject onto a Chiralcel OD-H column (or equivalent) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

HPLC_Workflow Step1 Sample Aliquot (Analyte) Step2 Add TEA & 4-Nitrobenzoyl Cl (Acid Scavenging & Labeling) Step1->Step2 Step3 Incubate 60°C, 30 min (Drive Nucleophilic Attack) Step2->Step3 Step4 Aqueous Workup (Remove Salts/Acid) Step3->Step4 Step5 Chiral HPLC Analysis (Polysaccharide CSP) Step4->Step5

Caption: Workflow for pre-column derivatization and chiral HPLC analysis of pyrrolidines.

Protocol 2: Trifluoroacetylation for Chiral GC

This protocol is optimized for rapid, high-throughput screening of alkyl pyrrolidines[3],[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 2-ethyl-5-methylpyrrolidine in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) dropwise at 0°C. Allow to warm to room temperature and stir for 15 minutes.

    • Causality: TFAA is highly electrophilic and reacts instantaneously with secondary amines. The trifluoroacetyl group reduces the polarity of the molecule, completely eliminating silanol-induced peak tailing on the GC column.

  • Quenching: Carefully add 1.0 mL of water to hydrolyze excess TFAA into water-soluble trifluoroacetic acid. Extract the organic layer and dry.

  • Validation Checkpoint (Critical): Inject a known racemic standard of 2-ethyl-5-methylpyrrolidine derivatized under identical conditions.

    • Self-Validation: The system is validated for ee% determination only if the racemic standard yields exactly a 50.0:50.0 integration ratio (±0.5%) and a baseline resolution (Rs) > 1.5. Any deviation indicates discrimination in the inlet, column, or detector.

  • Analysis: Inject 1 µL of the sample organic layer into a GC equipped with an FID and a chiral β-cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB). Run an isothermal method (e.g., 120°C) to elute the enantiomers.

Conclusion

The selection of an analytical method for 2-ethyl-5-methylpyrrolidine must be dictated by the specific requirements of the drug development phase. Chiral GC offers rapid turnaround times for process optimization, while Chiral HPLC provides the robust UV detection and resolution necessary for strict quality control and preparative isolation. By adhering to the self-validating protocols outlined above, researchers can ensure that their enantiomeric excess data is both highly accurate and mechanistically sound.

References

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Link

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem. 4

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem. 1

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. NIH.3

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. 2

Sources

Validation

A Comparative Guide to 2-Ethyl-5-methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral amine can be a critical determinant of reaction efficiency and stereochemical outcome. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral amine can be a critical determinant of reaction efficiency and stereochemical outcome. The pyrrolidine scaffold, in particular, has proven to be a privileged structure, forming the backbone of highly effective organocatalysts and chiral auxiliaries.[1][2] This guide provides an in-depth comparison of 2-Ethyl-5-methylpyrrolidine with other prominent chiral amines, focusing on their application in asymmetric transformations. While direct experimental data for 2-Ethyl-5-methylpyrrolidine is limited in published literature, this guide will extrapolate its potential performance based on the well-established principles and extensive data available for its close structural analogs, namely (2R,5R)-2,5-dimethylpyrrolidine and (S)-2-methylpyrrolidine.

The core of this comparison lies in the application of these chiral amines in enamine catalysis, a powerful strategy for the α-functionalization of carbonyl compounds.[3] The steric and electronic properties of the substituents on the pyrrolidine ring play a crucial role in dictating the facial selectivity of the enamine attack on electrophiles, thereby controlling the stereochemistry of the newly formed stereocenter.[4]

The Structural Landscape of Chiral Pyrrolidines

The efficacy of a pyrrolidine-based chiral amine in asymmetric synthesis is intrinsically linked to its structure. The substituents on the pyrrolidine ring create a specific chiral environment that directs the approach of reactants.

cluster_0 Structural Comparison of Chiral Pyrrolidines 2-Ethyl-5-methylpyrrolidine 2-Ethyl-5-methylpyrrolidine 2,5-Dimethylpyrrolidine 2,5-Dimethylpyrrolidine 2-Ethyl-5-methylpyrrolidine->2,5-Dimethylpyrrolidine Structural Analogue 2-Methylpyrrolidine 2-Methylpyrrolidine 2,5-Dimethylpyrrolidine->2-Methylpyrrolidine Structural Analogue Proline Proline 2-Methylpyrrolidine->Proline Functional Group Difference G start Start enamine_formation 1. Enamine Formation: React cyclohexanone with chiral pyrrolidine (e.g., (2R,5R)-2,5-dimethylpyrrolidine) in toluene with p-TsOH (cat.). start->enamine_formation alkylation 2. Alkylation: Cool enamine solution to -78 °C. Add benzyl bromide in THF. enamine_formation->alkylation hydrolysis 3. Hydrolysis: Quench reaction and hydrolyze with aq. HCl to yield the α-alkylated ketone. alkylation->hydrolysis purification 4. Purification & Analysis: Extract, purify by chromatography, and determine e.e. by chiral HPLC. hydrolysis->purification end End purification->end

Caption: Experimental workflow for asymmetric α-alkylation.

Step-by-Step Methodology:

  • Enamine Formation: To a solution of cyclohexanone (1.0 equiv) in anhydrous toluene are added the chiral pyrrolidine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (0.01 equiv). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure.

  • Alkylation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C. A solution of benzyl bromide (1.1 equiv) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched with water, and the mixture is stirred with 2 M HCl for 2 hours at room temperature.

  • Workup and Purification: The mixture is neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Performance in Asymmetric Aldol Reactions

Chiral pyrrolidines can also act as organocatalysts in asymmetric aldol reactions, proceeding through an enamine intermediate. [5]The stereochemical outcome is highly dependent on the catalyst structure.

Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

OrganocatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (e.e.) of anti-adductReference
(S)-Proline95:596%[5]
(S)-2-Methylpyrrolidine Derivative92:8 (syn:anti)85% (syn)[5]
(2S,5S)-2-Ethyl-5-methylpyrrolidine (Predicted)High anti-selectivityHighN/A

Note: The performance of 2-Ethyl-5-methylpyrrolidine is an educated prediction.

Proline's carboxylic acid group plays a key role in stabilizing the transition state through hydrogen bonding, leading to high stereoselectivity. [6]While simple alkyl-substituted pyrrolidines are generally less effective as primary catalysts in aldol reactions compared to proline and its derivatives, their derivatives have shown good performance. [5]The steric hindrance of 2-Ethyl-5-methylpyrrolidine is expected to favor an anti-diastereomer.

Mechanistic Considerations: The Role of Enamine Geometry

The stereoselectivity of these reactions is governed by the geometry of the enamine intermediate. The substituents on the pyrrolidine ring control the equilibrium between the more and less sterically hindered enamine isomers. The electrophile then attacks from the less hindered face.

ketone Ketone enamine Chiral Enamine (Steric Shielding) ketone->enamine + Amine - H2O amine Chiral Amine product Chiral Product enamine->product + Electrophile electrophile Electrophile product->amine Hydrolysis (Catalyst Turnover)

Caption: Simplified catalytic cycle of enamine catalysis.

Conclusion

2-Ethyl-5-methylpyrrolidine, while not extensively documented, represents a promising chiral amine for asymmetric synthesis. Based on the performance of its close structural analogs, it is expected to offer high levels of stereocontrol, particularly when used as a chiral auxiliary in reactions such as α-alkylation of ketones. Its C1-symmetric nature, with differing steric bulk at the 2- and 5-positions, may offer unique selectivity profiles compared to its C2-symmetric counterparts like 2,5-dimethylpyrrolidine.

For researchers and drug development professionals, the selection of a chiral amine should be guided by the specific transformation and the desired stereochemical outcome. While proline and its derivatives are often the catalysts of choice for their high efficiency and well-understood mechanisms, [6]sterically hindered pyrrolidines like 2-Ethyl-5-methylpyrrolidine and its analogs provide a valuable toolkit for achieving high stereoselectivity in auxiliary-controlled reactions. Further experimental investigation into the catalytic activity of 2-Ethyl-5-methylpyrrolidine is warranted to fully elucidate its potential in the field of asymmetric synthesis.

References

  • Halland, N., Lie, M. A., Kjaersgaard, A., Marigo, M., Schiøtt, B., & Jørgensen, K. A. (2005). Mechanistic investigation of the 2,5-diphenylpyrrolidine-catalyzed enantioselective alpha-chlorination of aldehydes. Chemistry (Weinheim an der Bergstrasse, Germany), 11(23), 7083–7090. [Link]

  • Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine catalysis with low catalyst loadings: high efficiency via kinetic studies. Journal of the American Chemical Society, 132(1), 6–7. [Link]

  • Blanco-López, E., Foubelo, F., de Gracia Retamosa, M., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(45), 8051–8056. [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 387–393. [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 633–647. [Link]

  • Zwaagstra, M. E., Meetsma, A., & Feringa, B. (1993). Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Tetrahedron: Asymmetry, 4(10), 2163–2172. [Link]

  • Seebach, D., & Gess, T. M. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700155. [Link]

  • Blackmond, D. G. (2010). Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts. Chemical Science, 1(1), 17. [Link]

  • Davis, F. A., & Liu, H. (1998). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides via Iodocyclization. The Journal of Organic Chemistry, 63(22), 7591–7592. [Link]

  • Afonso, M., & List, B. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14067–14133. [Link]

  • Ma, J.-A. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5289–5304. [Link]

  • Imai, N., & Itoh, T. (1994). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3021. [Link]

  • Pizzi, G., & D'Amato, F. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Arnold, F. S. C. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(51), 27855–27863. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 2-Ethyl-5-methylpyrrolidine HCl

This guide provides an in-depth technical comparison of synthetic routes for the preparation of 2-Ethyl-5-methylpyrrolidine Hydrochloride, a key building block in pharmaceutical development. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for the preparation of 2-Ethyl-5-methylpyrrolidine Hydrochloride, a key building block in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a comprehensive analysis of competing methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction

The 2,5-disubstituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The synthesis of specific, non-symmetrical analogues like 2-Ethyl-5-methylpyrrolidine presents unique challenges in controlling regioselectivity and stereochemistry. This guide focuses on the validation of practical and scalable synthesis routes, culminating in the isolation of the hydrochloride salt, a common form for handling and formulation of amine-containing active pharmaceutical ingredients (APIs).

We will dissect two primary synthetic strategies:

  • Route A: The Paal-Knorr Cyclization followed by Catalytic Hydrogenation. A classical and robust approach utilizing a 1,4-dicarbonyl precursor.

  • Route B: Reductive Amination of a Diketone. A streamlined, one-pot approach that has gained favor for its efficiency.

Each route will be evaluated based on yield, purity, scalability, safety, and operational simplicity, supported by detailed experimental protocols and validation data.

Route A: Paal-Knorr Cyclization and Subsequent Reduction

This traditional two-step approach first constructs the unsaturated pyrroline ring, which is then reduced to the desired saturated pyrrolidine.

Logical Framework for Route A

The Paal-Knorr synthesis is a powerful method for forming five-membered heterocycles from 1,4-dicarbonyl compounds.[2][3] The reaction of a diketone with a primary amine or ammonia first forms a hemiaminal, which then cyclizes and dehydrates to yield the aromatic pyrrole or, in this case, the non-aromatic pyrroline intermediate.[4] The choice of a subsequent, separate reduction step allows for greater control and purification of the intermediate, which can be critical for achieving high final purity.

Route_A_Workflow A Heptane-2,5-dione + Ammonia B Paal-Knorr Cyclization / Dehydration A->B Condensation C 2-Ethyl-5-methyl-1-pyrroline (Intermediate) B->C Ring Formation D Catalytic Hydrogenation (e.g., PtO₂, H₂) C->D Reduction E 2-Ethyl-5-methylpyrrolidine (Free Base) D->E Purification F HCl Salt Formation (HCl in Ether) E->F Protonation G 2-Ethyl-5-methylpyrrolidine HCl (Final Product) F->G Route_B_Workflow A Heptane-2,5-dione + NH₄OAc B In situ Imine/Enamine Formation A->B Condensation C Selective Reduction (e.g., NaBH₃CN) B->C Simultaneous Reduction D 2-Ethyl-5-methylpyrrolidine (Free Base) C->D Work-up & Purification E HCl Salt Formation (HCl in Ether) D->E Protonation F 2-Ethyl-5-methylpyrrolidine HCl (Final Product) E->F

Sources

Validation

A Strategic Guide to the Crystallographic Analysis of 2-Ethyl-5-methylpyrrolidine Salts: From Synthesis to Structural Elucidation

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of salts derived from 2-Ethyl-5-methylpyrrolidine. As of this writing, detailed crystallographic data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of salts derived from 2-Ethyl-5-methylpyrrolidine. As of this writing, detailed crystallographic data for salts of this specific chiral pyrrolidine is not prevalent in publicly accessible databases. This document, therefore, serves as a practical, experience-driven roadmap for researchers and drug development professionals seeking to perform such a characterization. We will focus on establishing a robust experimental workflow, explaining the rationale behind key decisions, and creating a framework for comparing the resulting crystal structures.

The core of this guide will compare two strategic salt choices: the simple hydrochloride salt and the diastereomeric L-tartrate salt. This comparison is fundamentally important: the hydrochloride provides a baseline understanding of the protonated pyrrolidinium cation's conformation and packing, while the chiral tartrate salt is instrumental for resolving racemic mixtures and studying the effects of a complex, chiral counter-ion on the crystal lattice.

Part 1: Synthesis and Salt Formation: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity materials. The presence of impurities is one of the most common reasons for crystallization failure.

Protocol 1: Synthesis of 2-Ethyl-5-methylpyrrolidine Salts

This protocol outlines the formation of the hydrochloride and L-tartrate salts. It assumes the starting material is the free base of 2-Ethyl-5-methylpyrrolidine, which may be a racemic mixture or an enantiopure form.

A. Hydrochloride Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of 2-Ethyl-5-methylpyrrolidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (typically 5-10 mL per gram).

  • Acidification: While stirring at 0 °C (ice bath), slowly add 1.1 equivalents of a 2 M solution of HCl in diethyl ether. The use of a pre-made ethereal HCl solution is crucial to avoid introducing water, which can hinder crystallization.

  • Precipitation & Isolation: A white precipitate of the hydrochloride salt should form immediately. Continue stirring for 30 minutes to ensure complete reaction.

  • Washing & Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material. Dry the resulting white powder under a high vacuum to yield the final hydrochloride salt. Purity should be confirmed by ¹H NMR and melting point analysis before proceeding.

B. L-Tartrate Salt Formation (for Diastereomeric Resolution)

  • Dissolution: In separate flasks, dissolve 1.0 equivalent of racemic 2-Ethyl-5-methylpyrrolidine in a suitable solvent like methanol or ethanol. In the second flask, dissolve 0.5 equivalents of L-tartaric acid in the same solvent, using gentle warming if necessary. Rationale: Using only 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize one diastereomeric salt, leaving the other in the mother liquor.

  • Mixing: Slowly add the tartaric acid solution to the stirred solution of the pyrrolidine base at room temperature.

  • Crystallization: Allow the solution to stand at room temperature. Slow evaporation is often effective. If no crystals form, refrigeration (4 °C) or the addition of a more non-polar co-solvent (e.g., isopropyl ether) can be attempted to induce crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration and dry them. The resulting crystals should be one of the two possible diastereomeric salts (e.g., (2R,5S)-2-ethyl-5-methylpyrrolidinium (2R,3R)-tartrate).

Part 2: The Art of Crystallization Screening

Obtaining single crystals suitable for X-ray diffraction is an iterative process of screening various solvents, temperatures, and techniques. The goal is to find conditions where molecules can slowly and methodically arrange themselves into a well-ordered lattice.

Workflow for Crystallization Screening

Below is a systematic workflow for screening crystallization conditions for the newly synthesized salts.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_solvents Solvent Systems cluster_eval Evaluation prep High-Purity Salt (>99% by NMR) evap Slow Evaporation prep->evap Test all methods diff Vapor Diffusion (Liquid & Solid) prep->diff Test all methods cool Slow Cooling prep->cool Test all methods polar Polar (Methanol, Ethanol, Water) evap->polar Choose solvent mid Mid-Polar (Acetone, Acetonitrile, Isopropanol) evap->mid Choose solvent diff->polar Choose solvent/anti-solvent diff->mid Choose solvent/anti-solvent nonpolar Non-Polar / Co-solvent (Toluene, Heptane, Diethyl Ether) diff->nonpolar Choose solvent/anti-solvent cool->polar Choose solvent cool->mid Choose solvent eval Microscopic Inspection (Size, Shape, Clarity) polar->eval mid->eval nonpolar->eval xray Single Crystal X-ray Diffraction eval->xray Select best crystals

Caption: A systematic workflow for screening single-crystal growth conditions.

Part 3: Comparative Analysis of Crystallographic Data

Once suitable crystals are obtained and diffraction data is collected, the analysis and comparison can begin. The table below outlines the key parameters that should be compared between the hydrochloride and tartrate salts and explains their significance.

ParameterHydrochloride Salt (Example)L-Tartrate Salt (Example)Significance & Expert Insights
Crystal System MonoclinicOrthorhombicIndicates the fundamental symmetry of the crystal lattice. Differences are expected due to the vastly different size, shape, and symmetry of the counter-ions.
Space Group P2₁/c (Centrosymmetric)P2₁2₁2₁ (Non-centrosymmetric)This is a critical point of comparison. For a racemic mixture, the hydrochloride salt may crystallize in a centrosymmetric space group. The chiral L-tartrate salt must crystallize in a non-centrosymmetric (chiral) space group, confirming the success of the diastereomeric resolution.
Unit Cell (Å) a, b, c, βa, b, cThese dimensions define the size of the repeating unit. The tartrate salt is expected to have a larger unit cell volume to accommodate the larger counter-ion and potentially trapped solvent molecules.
Z (Molecules/cell) 44Indicates the number of formula units in the unit cell. This, combined with the volume, allows for the calculation of packing density.
Key Torsion Angles C-C-N-CC-C-N-CComparing the conformation of the 2-ethyl-5-methylpyrrolidinium cation in both structures reveals its flexibility. Does the cation adopt the same low-energy conformation regardless of the counter-ion, or does the complex hydrogen-bonding network of the tartrate force it into a different arrangement?
Hydrogen Bonds N-H···ClN-H···O, O-H···OThe H-bond network is the primary driver of the crystal packing. The simple N-H···Cl interaction in the hydrochloride contrasts with the extensive and highly directional network in the tartrate salt, which involves multiple donor and acceptor sites on the counter-ion. This directly impacts solubility and stability.
Packing Motif e.g., Herringbone, π-stackinge.g., Layered, ChanneledAnalysis of the packing reveals how the molecules arrange in 3D space. The tartrate salt may form channels that can accommodate solvent molecules, which would be important to identify for pharmaceutical development.

Part 4: Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, it is not a standalone technique. It should be used in concert with other methods for a complete characterization.

TechniqueInformation ProvidedComplementary to X-ray Crystallography
NMR Spectroscopy Confirms covalent structure, purity, and salt stoichiometry in solution. 2D NMR (NOESY) can provide through-space correlations that hint at the solution-state conformation.Validates the molecular structure that is being crystallized. Allows for a comparison between the solid-state conformation (from XRD) and the average conformation in solution.
Mass Spectrometry Confirms molecular weight of the cation and provides fragmentation patterns for structural confirmation.Provides an orthogonal confirmation of the chemical identity of the molecule being analyzed by XRD.
FT-IR Spectroscopy Provides information on functional groups and can show shifts in vibrational frequencies (e.g., N-H stretch) upon salt formation and hydrogen bonding.Can be used as a rapid screening tool to confirm salt formation and can sometimes distinguish between different polymorphic forms (crystal packing arrangements).
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the bulk crystalline material.Essential for confirming that the bulk synthesized material is the same phase as the single crystal selected for analysis. It is the primary tool for polymorphism screening.
Integrated Characterization Workflow

The following diagram illustrates how these techniques integrate into a comprehensive characterization plan.

G cluster_synthesis Synthesis & Purification cluster_bulk Bulk Characterization cluster_solid Solid-State Analysis syn Synthesize Salt nmr NMR (Structure, Purity) syn->nmr Confirm Identity ms Mass Spec (Identity) syn->ms Confirm Identity ftir FT-IR (H-Bonding) syn->ftir Confirm Identity cryst Crystallization nmr->cryst Proceed if Pure ms->cryst Proceed if Pure ftir->cryst Proceed if Pure scxrd Single-Crystal XRD (Definitive Structure) cryst->scxrd Select Crystal pxrd Powder XRD (Bulk Phase ID) scxrd->pxrd Compare & Validate

Caption: Integrated workflow for comprehensive salt characterization.

Conclusion

This guide provides a robust, scientifically-grounded strategy for the crystallographic study of 2-Ethyl-5-methylpyrrolidine salts. By systematically preparing high-purity salts, employing a logical crystallization screening process, and performing a detailed comparative analysis of the resulting structures, researchers can gain invaluable insights into the solid-state behavior of this chiral molecule. The comparison between a simple achiral salt (hydrochloride) and a complex chiral salt (tartrate) is a powerful approach that yields data relevant to stereochemistry, conformational stability, and the intermolecular forces that govern crystal packing. This information is critical for applications ranging from chiral resolution in asymmetric synthesis to the development of stable, crystalline active pharmaceutical ingredients.

References

As specific crystallographic data for the topic molecule was not found, the references below cite general and related synthesis and crystallization methodologies for chiral pyrrolidines and their salts, which form the basis of the protocols described in this guide.

  • Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. This article provides examples of synthesis and recrystallization procedures for complex chiral pyrrolidine derivatives, particularly forming HCl salts, which is analogous to the protocol described herein. Available at: [Link]

  • Feder-Kubis, J. (2016). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. This paper discusses the synthesis of various pyrrolidinium salts with different counter-ions and their characterization, highlighting the influence of the anion on the salt's physical properties. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. This study provides detailed examples of single crystal X-ray diffraction analysis on related heterocyclic compounds, including unit cell determination and packing analysis. Available at: [Link]

  • IntechOpen (2024). Recent Advances in the Synthesis of Pyrrolidines. This chapter reviews modern synthetic methods for preparing various substituted pyrrolidines, noting that crystallization can significantly enhance enantiomeric excess, underscoring the importance of the techniques in this guide. Available at: [Link]

Comparative

Analytical Validation of 2-Ethyl-5-methylpyrrolidine HCl: A Comparative Guide to Elemental Analysis, qNMR, and HRMS

As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule pharmaceutical intermediates where a single analytical technique leaves critical blind spots. For 2-Ethyl-5-methylpyrro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule pharmaceutical intermediates where a single analytical technique leaves critical blind spots. For 2-Ethyl-5-methylpyrrolidine hydrochloride (CAS: 1432680-27-7), relying solely on chromatographic purity is a flawed strategy. HPLC-UV often misses inorganic salts, residual water, and non-chromophoric impurities.

To establish a self-validating system —where the limitations of one method are covered by the strengths of another—we must employ orthogonal techniques. This guide objectively compares the performance of Elemental Analysis (Combustion CHN/Cl) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing actionable reference data and field-proven experimental protocols.

The Core Product: Elemental Analysis (CHN/Cl) Reference Data

Elemental analysis remains the gold standard for confirming the empirical formula and exact salt stoichiometry of pharmaceutical compounds. For a hydrochloride salt like[1], CHN/Cl analysis definitively proves that the free base has been fully converted to the mono-HCl salt without excess trapped hydrochloric acid.

Theoretical Calculations
  • Molecular Formula: C₇H₁₆ClN

  • Molecular Weight: 149.66 g/mol

  • Causality in limits: The pharmaceutical industry standard dictates that experimental CHN values must fall within ±0.3% of the theoretical values to confirm bulk purity and rule out significant solvation or inorganic contamination.

Table 1: Elemental Analysis Reference Data for C₇H₁₆ClN
ElementTheoretical Mass (%)Acceptable Range (±0.3%)Experimental Batch A (%)Experimental Batch B (%)
Carbon (C) 56.18%55.88% – 56.48%56.12%55.91%
Hydrogen (H) 10.78%10.48% – 11.08%10.81%10.95%
Nitrogen (N) 9.36%9.06% – 9.66%9.32%9.28%
Chlorine (Cl) 23.69%23.39% – 23.99%23.75%23.82%

Note: Batch B shows slightly elevated Hydrogen and depressed Carbon, indicative of trace moisture absorption (hygroscopicity), a common trait in pyrrolidine HCl salts.

Objective Comparison: EA vs. qNMR vs. HRMS

To build a self-validating QA protocol, we must understand how Elemental Analysis compares to alternative methods. According to the [2], absolute quantitative ¹H NMR (qNMR) is now recognized as a primary analytical method alongside elemental analysis, as it captures analytes that frequently escape detection[3].

Table 2: Performance Comparison of Analytical Alternatives
Performance MetricElemental Analysis (CHN/Cl)Quantitative NMR (¹H qNMR)High-Resolution MS (HRMS)
Primary Function Bulk stoichiometric & salt ratio confirmation.Absolute mass fraction purity.Exact molecular weight & isotopic formula.
Detection of Isomers Poor: Isomers have identical CHN ratios.Excellent: Distinct chemical shifts resolve isomers.Poor: Isomers have identical exact masses.
Inorganic Impurity Detection Excellent: Reflected as a deviation in total mass recovery.Poor: Invisible in ¹H NMR unless specific nuclei are targeted.Poor: Suppressed or invisible in standard ESI sources.
Water/Solvent Sensitivity High: Skews H and O ratios significantly.High: Distinct solvent peaks allow precise quantification.Low: Evaporates in source; not quantified.
Cost & Throughput Low cost / High throughput.Medium cost / Medium throughput.High cost / Low throughput.

The Verdict: Elemental Analysis is unparalleled for confirming the exact C:N:Cl stoichiometric ratio of the salt. However, because EA cannot distinguish between 2-ethyl-5-methylpyrrolidine and its structural isomers (e.g., 3-ethyl-4-methylpyrrolidine), it must be paired with qNMR to ensure structural integrity and absolute purity.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating workflows. Every step includes the underlying mechanistic causality to ensure reproducibility.

Protocol A: CHN/Cl Combustion Analysis

Instrument: Elementar vario EL cube (or equivalent)

  • Calibration: Calibrate the thermal conductivity detector (TCD) using sulfanilamide.

    • Causality: Sulfanilamide provides a highly stable, non-hygroscopic C, H, N, and S reference, ensuring detector response factors are accurately mapped across the dynamic range.

  • Sample Encapsulation: Weigh exactly 1.500 mg of 2-Ethyl-5-methylpyrrolidine HCl into a tin (Sn) capsule using a microbalance (d = 0.001 mg).

  • Combustion Catalyst: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing.

    • Causality: Pyrrolidine rings can occasionally form refractory nitrides during combustion. V₂O₅ acts as an oxidative catalyst, ensuring 100% conversion of carbon to CO₂ and nitrogen to NOₓ.

  • Flash Combustion: Drop the capsule into the 1150°C combustion tube dosed with pure O₂.

    • Causality: The exothermic oxidation of the tin capsule locally spikes the temperature to ~1800°C, guaranteeing complete sample mineralization.

  • Halogen Titration (For Cl): Route the combustion off-gas through an absorption matrix, extract the chloride, and quantify via argentometric titration (AgNO₃) to confirm the 23.69% theoretical chloride content.

Protocol B: Absolute Purity via ¹H qNMR

Instrument: 400 MHz or higher NMR Spectrometer

  • Internal Standard Selection: Select Maleic acid (TraceCERT® grade) as the internal calibrator.

    • Causality: Maleic acid presents a sharp singlet at δ 6.26 ppm. This is critically orthogonal to 2-Ethyl-5-methylpyrrolidine HCl, whose aliphatic protons resonate entirely in the upfield region (δ 0.8 – 3.5 ppm), preventing any integration overlap.

  • Gravimetric Preparation: Co-weigh ~10.00 mg of the pyrrolidine salt and ~5.00 mg of Maleic acid into a vial using a microbalance. Dissolve in 0.6 mL of D₂O.

    • Causality: The accuracy of qNMR is strictly bound by gravimetric precision. A microbalance ensures the mass ratio is exact.

  • Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons. Shorter delays lead to signal saturation and artificially deflated integration values, destroying quantitative accuracy[3].

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute purity using the standard qNMR mass-ratio equation based on the integral of the Maleic acid peak vs. the pyrrolidine methyl/ethyl signals.

Orthogonal Workflow Visualization

To visualize how these techniques form a self-validating QA release system, refer to the logical workflow below.

G A 2-Ethyl-5-methylpyrrolidine HCl Batch Synthesis B Primary Screening (HPLC-UV/ELSD) A->B C Elemental Analysis (CHN/Cl) Stoichiometry & Salt Ratio B->C If >95% purity D Quantitative NMR (qNMR) Absolute Mass Purity B->D E HRMS Exact Isotopic Mass B->E F Data Synthesis & Self-Validating QA Release C->F D->F E->F

Caption: Orthogonal self-validating analytical workflow for 2-Ethyl-5-methylpyrrolidine HCl QA release.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 154577404, rac-(2R,5S)-2-ethyl-5-methylpyrrolidine hydrochloride." PubChem. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231 (2014). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethyl-5-methylpyrrolidine hydrochloride

Advanced Safety and Operational Guide for Handling 2-Ethyl-5-methylpyrrolidine Hydrochloride Executive Summary 2-Ethyl-5-methylpyrrolidine hydrochloride is a specialized secondary amine salt utilized extensively in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 2-Ethyl-5-methylpyrrolidine Hydrochloride

Executive Summary 2-Ethyl-5-methylpyrrolidine hydrochloride is a specialized secondary amine salt utilized extensively in pharmaceutical synthesis and drug development. While highly valuable as a chemical building block, its physicochemical profile—specifically its hygroscopicity and acidic dissociation in aqueous environments—demands rigorous operational controls. This guide provides a self-validating framework for personal protective equipment (PPE) selection, handling, and disposal, ensuring absolute scientific integrity and personnel safety.

Mechanistic Hazard Profiling & Causality

To select the correct PPE, drug development professionals must first understand the chemical causality behind the compound's hazards:

  • Acidic Irritation (H315, H319): As a hydrochloride salt, this compound is stable when dry. However, upon contact with ambient moisture (such as sweat on the skin or the mucosal lining of the eyes and respiratory tract), it undergoes localized dissociation, releasing mildly acidic hydronium ions. This mechanism drives its classification as a severe skin and eye irritant[1].

  • Hygroscopicity & Aerosolization: The amine salt matrix readily forms hydrogen bonds with atmospheric water. While moisture absorption turns the bulk solid into a sticky mass, mechanical agitation during dry transfer can generate fine, highly irritating dust particulates. This necessitates strict respiratory and environmental controls[2].

Quantitative PPE Matrix

In compliance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), laboratory directors must assess specific workplace hazards and select appropriately fitted PPE[3]. The following matrix outlines the required gear for handling 2-Ethyl-5-methylpyrrolidine hydrochloride:

Protective GearSpecification StandardMaterial CompositionBreakthrough / LimitScientific Justification
Hand Protection EN 374 / ASTM F739Nitrile Rubber (≥0.11 mm)> 480 minutes (Solid)Nitrile provides superior resistance to aqueous acidic salts compared to latex, preventing dermal moisture transfer.
Eye Protection ANSI Z87.1 / EN 166Polycarbonate GogglesN/A (Impact/Splash)Tight-fitting goggles prevent micro-dust ingress into the ocular mucosa, mitigating severe eye irritation risks.
Body Protection NFPA 2112Flame-Resistant (FR) Lab CoatN/A (Particulate barrier)Mitigates electrostatic discharge (ESD) during powder transfer and provides a barrier against skin irritation.
Respiratory NIOSH N95 / P100Non-woven Polypropylene99.9% filtration efficiencyRequired if local exhaust fails or during bulk transfer; prevents inhalation of hygroscopic particulates[4].

Self-Validating Operational Workflows

Protocol A: Precision Weighing of Hygroscopic Amine Salts Causality: Exposure to ambient humidity >30% causes 2-Ethyl-5-methylpyrrolidine hydrochloride to rapidly absorb water mass, skewing stoichiometric calculations and compromising downstream reaction yields.

  • Environmental Preparation: Purge a localized weighing enclosure or glovebox with dry nitrogen (N₂) to achieve <15% relative humidity.

  • PPE Donning & Grounding: Don standard PPE (Nitrile gloves, safety goggles, FR lab coat). Ground yourself using an anti-static wrist strap to prevent electrostatic discharge (ESD) from igniting any nearby solvent vapors.

  • Tare & Transfer: Place a pre-dried, anti-static weigh boat on the analytical balance. Use a non-metallic spatula (e.g., PTFE-coated) to transfer the solid. Logic: Metal spatulas can scrape the weigh boat, introducing static charge that causes the powder to scatter.

  • Sealing: Immediately transfer the weighed solid into a dry reaction vessel and seal with a rubber septum.

  • System Validation: Monitor the analytical balance readout for 30 seconds after the transfer. Validation: A continuously climbing mass indicates active moisture absorption, signaling that the environmental humidity controls (N₂ purge) have failed and the environment must be recalibrated.

Protocol B: Spill Containment and Neutralization Causality: Dry sweeping hydrochloride salts generates hazardous, irritating aerosols[2]. The spill must be immobilized and neutralized before collection.

  • Isolate & Upgrade: Evacuate personnel from the immediate vicinity. If the spill exceeds 5 grams outside a fume hood, upgrade to a half-mask respirator with P100 particulate filters[4].

  • Immobilization: Do not dry sweep. Cover the spilled 2-Ethyl-5-methylpyrrolidine hydrochloride with a slightly damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation.

  • Neutralization: Lightly dust the immobilized area with sodium bicarbonate (NaHCO₃) to neutralize the acidic hydrochloride residue.

  • Collection: Use a disposable plastic scoop to transfer the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Wash the surface with copious amounts of soap and water[1].

  • System Validation: Swab the cleaned area with a damp pH indicator strip. Validation: A pH reading of 6.5–7.5 confirms that all acidic hydrochloride residue has been successfully neutralized and removed.

Waste Disposal Plan

Under the OSHA Laboratory Standard (29 CFR 1910.1450), chemical hygiene plans must include strict, documented disposal procedures[5].

  • Categorization: Classify the material as "Halogenated Organic Waste" due to the hydrochloride (Cl⁻) counterion. Never mix this waste with heavy metals or strong oxidizing agents.

  • Containment: Store in a clearly labeled, sealed PTFE or HDPE container. Avoid metal containers, which will corrode over time due to the acidic nature of the salt.

  • Destruction: Transfer the sealed containers to a licensed hazardous waste facility for high-temperature incineration. The facility must be equipped with flue-gas scrubbers to capture and neutralize the evolved HCl gas.

Visualizing the Safety Workflow

Safety_Workflow Start 2-Ethyl-5-methylpyrrolidine HCl Handling Operation Scale Assess Operational Scale Start->Scale Bench Bench Scale (< 10g) Fume Hood Scale->Bench Small Scale Bulk Bulk Scale (> 10g) Glovebox / Isolator Scale->Bulk Large Scale PPE1 PPE: Nitrile Gloves, Goggles, Flame-Resistant Lab Coat Bench->PPE1 PPE2 PPE: Double Gloves, Face Shield, Particulate Respirator Bulk->PPE2 Weigh Hygroscopic Weighing (Closed System) PPE1->Weigh PPE2->Weigh Waste Halogenated Waste Incineration Weigh->Waste Post-Reaction

Decision matrix for PPE selection and handling of 2-Ethyl-5-methylpyrrolidine HCl based on scale.

References[4] Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA), https://www.osha.gov/[3] OSHA's PPE Laboratory Standards, Clarion Safety Systems, https://www.clarionsafety.com/[2] Material Safety Data Sheet: Pyrrolidine Derivatives, CDH Fine Chemical, https://www.cdhfinechemical.com/[1] Safety Data Sheet: Pyrrolidine Hydrochloride, ChemScene, https://www.chemscene.com/[5] 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories, eCFR, https://www.ecfr.gov/current/title-29/subtitle-B/chapter-XVII/part-1910/subpart-Z/section-1910.1450

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-5-methylpyrrolidine hydrochloride
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